molecular formula C₂₀H₂₁D₃N₂O₃ B1150837 (3S)-3-Hydroxy Quinidine-vinyl-d3

(3S)-3-Hydroxy Quinidine-vinyl-d3

Número de catálogo: B1150837
Peso molecular: 343.43
Atención: Solo para uso de investigación. No para uso humano o veterinario.
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Descripción

(3S)-3-Hydroxy Quinidine-vinyl-d3, also known as (3S)-3-Hydroxy Quinidine-vinyl-d3, is a useful research compound. Its molecular formula is C₂₀H₂₁D₃N₂O₃ and its molecular weight is 343.43. The purity is usually 95%.
BenchChem offers high-quality (3S)-3-Hydroxy Quinidine-vinyl-d3 suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (3S)-3-Hydroxy Quinidine-vinyl-d3 including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

Fórmula molecular

C₂₀H₂₁D₃N₂O₃

Peso molecular

343.43

Sinónimos

(9S)-6’-(Methoxy-d3)-Cinchonan-3,9-diol;  (3S)-Hydroxyquinidine-d3;  3-Hydroxyquinidine-d3; 

Origen del producto

United States
Foundational & Exploratory

(3S)-3-Hydroxy Quinidine-vinyl-d3 chemical properties

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the chemical properties, metabolic context, and analytical application of (3S)-3-Hydroxy Quinidine-vinyl-d3 , a critical stable isotope-labeled internal standard used in pharmacokinetics and therapeutic drug monitoring (TDM).

Properties, Metabolism, and LC-MS/MS Application

Executive Summary

(3S)-3-Hydroxy Quinidine-vinyl-d3 is the deuterated analog of 3-hydroxyquinidine, the primary pharmacologically active metabolite of the antiarrhythmic drug quinidine. In drug development and clinical toxicology, this compound serves as the "gold standard" Internal Standard (IS) for the precise quantification of quinidine metabolism via Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Its specific labeling on the vinyl group (


) ensures co-elution with the analyte while providing a distinct mass shift (+3 Da), eliminating ionization variability caused by matrix effects.

Chemical Identity & Physical Properties

The compound consists of a quinoline ring linked to a quinuclidine ring. The metabolic hydroxylation occurs at the C3 position of the quinuclidine moiety, while the deuterium labeling replaces the protons on the vinyl substituent.

Table 1: Physicochemical Specifications
PropertySpecification
Chemical Name (3S)-3-Hydroxy Quinidine-vinyl-d3
Synonyms 3-OH-Quinidine-d3; (9S)-6'-(Methoxy)-Cinchonan-3,9-diol-vinyl-d3
Molecular Formula

Molecular Weight 343.43 g/mol (Unlabeled: 340.42 g/mol )
CAS Number Labeled:[1][2] N/A (Unlabeled: 53467-23-5)
Appearance White to off-white or pale orange solid
Solubility Soluble in Methanol, DMSO, Ethanol; slightly soluble in water
Melting Point 192–200°C (Decomposes)
Isotopic Purity

deuterated forms (

)
Storage -20°C, Hygroscopic, Protect from light

Biological Context: The CYP3A4 Mechanism

Understanding the formation of 3-hydroxyquinidine is essential for interpreting pharmacokinetic data. Quinidine is a high-affinity substrate for Cytochrome P450 3A4 (CYP3A4) . The specific hydroxylation at the 3S-position of the quinuclidine ring is often used as an in vivo probe for CYP3A4 activity.

Mechanism of Action
  • Substrate Binding: Quinidine binds to the active site of CYP3A4.

  • Oxidation: The vinyl group on the quinuclidine ring directs the enzyme to hydroxylate the adjacent C3 carbon.

  • Significance: 3-Hydroxyquinidine retains approximately 50% of the antiarrhythmic activity of the parent drug but has a larger volume of distribution.

Diagram 1: Metabolic Pathway

This pathway illustrates the conversion of Quinidine to its major metabolite and the structural relationship to the deuterated standard.

Metabolism Quinidine Quinidine (Parent Drug) MW: 324.4 CYP3A4 CYP3A4 (Liver Microsomes) Quinidine->CYP3A4 Metabolite (3S)-3-Hydroxyquinidine (Active Metabolite) MW: 340.4 CYP3A4->Metabolite Hydroxylation (+16 Da) IS (3S)-3-Hydroxy Quinidine-vinyl-d3 (Internal Standard) MW: 343.4 Metabolite->IS Deuterated Analog (+3 Da Shift)

Caption: CYP3A4-mediated hydroxylation of Quinidine and the structural relation to the d3-standard.

Analytical Application: LC-MS/MS Protocol

The primary use of (3S)-3-Hydroxy Quinidine-vinyl-d3 is to normalize quantitative data generated during bioanalysis. Because the deuterium label is located on the vinyl group (quinuclidine ring) and not the quinoline ring, the fragmentation pattern must be carefully selected to ensure specificity.

Experimental Workflow

The following protocol outlines a "Self-Validating" system where the Internal Standard (IS) is added before sample preparation to correct for extraction efficiency.

Step-by-Step Methodology:

  • Stock Preparation: Dissolve 1 mg of (3S)-3-Hydroxy Quinidine-vinyl-d3 in 1 mL of Methanol (1 mg/mL). Store at -20°C.

  • Working IS Solution: Dilute stock to 100 ng/mL in 50:50 Methanol:Water.

  • Sample Prep (Protein Precipitation):

    • Aliquot 50 µL of plasma/serum into a 1.5 mL tube.

    • Add 20 µL of Working IS Solution (Critical Step: Spiking).

    • Add 150 µL of ice-cold Acetonitrile to precipitate proteins.

    • Vortex for 30 seconds; Centrifuge at 10,000 x g for 10 minutes.

  • Injection: Transfer 100 µL of supernatant to an autosampler vial. Inject 5 µL.

LC-MS/MS Conditions[3][4]
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 2.1 x 50 mm, 1.8 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water (or 10mM Ammonium Formate).

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: 10% B to 90% B over 3 minutes.

Mass Spectrometry Parameters (MRM)

The transition selection is critical. The quinoline ring (m/z ~172 fragment) is stable and produces a high-intensity signal. Since the d3-label is on the quinuclidine ring, the quinoline fragment mass remains unchanged between the analyte and the IS, while the parent mass shifts.

CompoundPolarityPrecursor Ion

Product Ion (Quant)Product Ion (Qual)Collision Energy (eV)
3-OH-Quinidine Positive (+)341.2 172.1 160.125 - 35
3-OH-Quinidine-d3 Positive (+)344.2 172.1 163.125 - 35

Note: The shift from 341.2 to 344.2 confirms the presence of 3 deuterium atoms. The common fragment (172.1) confirms the intact quinoline core.

Diagram 2: Analytical Logic Flow

Workflow cluster_0 Sample Preparation cluster_1 LC-MS/MS Analysis Sample Biological Sample (Plasma/Urine) Spike Spike IS: (3S)-3-OH-Quinidine-d3 Sample->Spike Precip Protein Precipitation (Acetonitrile) Spike->Precip Ionization ESI Source (+) Ionization Precip->Ionization Supernatant Q1 Q1 Filter Select Parent Ions Ionization->Q1 Q2 Collision Cell Fragmentation Q1->Q2 Q3 Q3 Filter Select Fragments Q2->Q3 Logic1 Analyte: 341.2 -> 172.1 Q3->Logic1 Logic2 IS: 344.2 -> 172.1 Q3->Logic2

Caption: LC-MS/MS workflow demonstrating the parallel processing of analyte and internal standard.

Handling, Stability, and Safety

Isotopic Stability

The vinyl-d3 label is chemically stable under standard reverse-phase LC conditions (pH 2–8). However, avoid highly acidic conditions (pH < 1) for prolonged periods at high temperatures, as this may induce deuterium-proton exchange on the vinyl group.

Storage Protocol
  • Primary: Store powder at -20°C with desiccant.

  • Solutions: Methanolic stock solutions are stable for up to 6 months at -20°C.

  • Light Sensitivity: Quinidine derivatives are photosensitive. Use amber glass vials for all storage and autosampler placement.

References

  • Santa Cruz Biotechnology. (3S)-3-Hydroxy Quinidine-vinyl-d3 Product Data Sheet. Retrieved from

  • Nielsen, T.L., et al. (1999). In vitro metabolism of quinidine: the (3S)-3-hydroxylation of quinidine is a specific marker reaction for cytochrome P-4503A4 activity in human liver microsomes. Journal of Pharmacology and Experimental Therapeutics. Retrieved from

  • ResolveMass Laboratories. Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. Retrieved from

  • Cayman Chemical. (3S)-hydroxy Quinidine Product Information. Retrieved from

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 441074, Quinidine. Retrieved from

Sources

(3S)-3-Hydroxy Quinidine-vinyl-d3 synthesis and characterization

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Synthesis and Characterization of (3S)-3-Hydroxy-6'-methoxy-d3-quinidine

Executive Summary

This technical guide provides a comprehensive overview of the synthesis and characterization of (3S)-3-Hydroxy Quinidine-vinyl-d3, a critical internal standard for bioanalytical and drug metabolism studies. As a major metabolite of the antiarrhythmic drug Quinidine, its isotopically labeled form is indispensable for accurate quantification in complex biological matrices using mass spectrometry.[1][2] This document details a proposed synthetic pathway, rigorous analytical characterization protocols, and the scientific rationale underpinning these methodologies. It is designed for researchers, medicinal chemists, and drug development professionals who require a deep, practical understanding of this deuterated standard.

A Note on Nomenclature: The topic specifies "(3S)-3-Hydroxy Quinidine-vinyl-d3". However, commercially available standards and logical synthetic precursors point towards deuteration on the methoxy group of the quinoline ring.[1][3] The molecular formula associated with this compound, C₂₀H₂₁D₃N₂O₃, confirms a three-deuterium substitution on the methoxy group.[2][3] Therefore, this guide will focus on the synthesis and characterization of (3S)-3-Hydroxy-6'-methoxy-d3-quinidine , the scientifically documented and utilized isotopologue.

Introduction: The Role of Deuterated Metabolites in Pharmaceutical Science

Quinidine, a cinchona alkaloid, undergoes extensive metabolism in humans, with (3S)-3-hydroxyquinidine being one of its major active metabolites.[4] The study of its pharmacokinetics is crucial for understanding the drug's efficacy and safety profile. Stable isotope-labeled compounds, where hydrogen atoms are replaced by the non-radioactive heavy isotope deuterium (²H or D), are the gold standard for quantitative analysis.[5]

Why Deuterated Standards are Essential:

  • Enhanced Accuracy in LC-MS: Deuterated internal standards co-elute with the target analyte in liquid chromatography but are distinguished by their higher mass in the mass spectrometer.[6] This mass shift (+3 Da for a d3-label) allows for precise quantification by correcting for variations in sample preparation, injection volume, matrix effects, and instrument response.[6][7]

  • Improved Bioanalytical Method Validation: Regulatory bodies like the FDA and EMA recognize the use of stable isotope-labeled internal standards as a best practice for bioanalytical method validation, ensuring data integrity in clinical and preclinical studies.[6]

  • Metabolic Pathway Elucidation: Deuterated compounds can be used as tracers to investigate metabolic pathways and the formation rates of metabolites like (3S)-3-hydroxyquinidine.[5][8]

Proposed Synthetic Strategy

The proposed pathway involves the synthesis of deuterated quinidine (Quinidine-d3) followed by a stereoselective hydroxylation at the C3 position of the quinuclidine ring.

G cluster_0 Stage 1: Synthesis of Quinidine-d3 cluster_1 Stage 2: Stereoselective Hydroxylation cluster_2 Stage 3: Purification 6-Hydroxyquinoline 6-Hydroxyquinoline 6-methoxy-d3-quinoline 6-methoxy-d3-quinoline 6-Hydroxyquinoline->6-methoxy-d3-quinoline CD3I, Base Quinidine-d3 Quinidine-d3 6-methoxy-d3-quinoline->Quinidine-d3 Multi-step elaboration (Uskokovic/Stork Synthesis) Target_Compound (3S)-3-Hydroxy Quinidine-methoxy-d3 Quinidine-d3->Target_Compound Biocatalytic (e.g., CYP3A4) or Chemical Oxidation Purified_Product Final Product (>98% Purity) Target_Compound->Purified_Product HPLC Purification

Caption: Proposed synthetic workflow for (3S)-3-Hydroxy-6'-methoxy-d3-quinidine.

Causality Behind Experimental Choices:

  • Deuteromethylation: The synthesis begins with a commercially available precursor, 6-hydroxyquinoline. The key isotopic labeling step is the O-methylation using a deuterated methyl source like deuterated methyl iodide (CD₃I) in the presence of a suitable base (e.g., K₂CO₃ or NaH). Performing this step early ensures the deuterium label is incorporated into the stable aromatic core.

  • Quinuclidine Ring Formation: The elaboration of 6-methoxy-d3-quinoline into the full quinidine-d3 structure is a complex process involving the construction of the bicyclic quinuclidine ring system. This would follow established methodologies from the total syntheses of quinidine, such as those developed by Uskokovic or Stork, which involve forming the piperidine ring and then executing an intramolecular cyclization.[9]

  • Stereoselective C3-Hydroxylation: This is the most critical and challenging step. The (3S)-hydroxylation of quinidine is a known metabolic transformation catalyzed specifically by the cytochrome P450 3A4 (CYP3A4) enzyme.[4]

    • Biocatalytic Approach: A potential synthetic route could employ isolated CYP3A4 enzymes or engineered microorganisms expressing this enzyme to perform a highly specific and stereoselective hydroxylation of the quinidine-d3 substrate.

    • Chemical Approach: A synthetic chemical equivalent would require a directed oxidation. This might involve protecting other reactive sites and using a stereoselective oxidizing agent. The inherent complexity of the molecule makes this a non-trivial challenge, underscoring why a biocatalytic route is often preferred for such transformations.

Comprehensive Characterization: A Self-Validating System

No single analytical technique can confirm the identity, purity, and isotopic incorporation of the final product. A multi-pronged approach is mandatory for a self-validating and trustworthy characterization.[7][11]

G cluster_0 Structural & Isotopic Confirmation cluster_1 Purity Assessment Crude_Product Purified Synthetic Product NMR NMR Spectroscopy (¹H, ¹³C, ²H) Crude_Product->NMR Site of Deuteration Isotopic Purity MS LC-MS/MS Crude_Product->MS Molecular Weight Confirmation HPLC HPLC-UV/Fluorescence Crude_Product->HPLC Chemical Purity Quantification Final_COA Certificate of Analysis (Identity, Purity, Strength) NMR->Final_COA MS->Final_COA HPLC->Final_COA

Caption: Integrated analytical workflow for compound characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the definitive technique for confirming the precise location of deuterium incorporation and assessing isotopic purity.[7][11]

Experimental Protocol:

  • Sample Preparation: Accurately weigh ~5 mg of the sample and dissolve in 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃ or MeOD). Use a high-purity solvent to avoid interfering signals.

  • ¹H NMR Analysis: Acquire a quantitative ¹H NMR spectrum. The key diagnostic feature is the complete or near-complete disappearance of the singlet corresponding to the methoxy (-OCH₃) protons, which typically appears around 3.9-4.0 ppm in the unlabeled compound.[12] The integral of any residual proton signal against other non-exchangeable protons in the molecule allows for the calculation of isotopic enrichment.

  • ¹³C NMR Analysis: Acquire a proton-decoupled ¹³C NMR spectrum. The carbon of the deuterated methoxy group (CD₃) will exhibit a characteristic multiplet due to carbon-deuterium coupling and will have a significantly lower intensity compared to the corresponding signal in the unlabeled standard.

  • ²H NMR Analysis: Acquire a proton-decoupled ²H (Deuterium) NMR spectrum. This experiment directly observes the deuterium nucleus. A single resonance should appear at the chemical shift corresponding to the methoxy group, providing unambiguous proof of the label's location.[7]

Data Summary: Expected NMR Observations

NucleusExpected Observation for -O-CD₃ GroupRationale
¹H Absence or >98% reduction of the singlet at ~3.9 ppmReplacement of protons with deuterium renders them invisible in ¹H NMR.[13]
¹³C Low-intensity multiplet for the methoxy carbonC-D coupling splits the signal; deuteration also affects relaxation times.
²H Presence of a singlet at ~3.9 ppmDirect detection of the incorporated deuterium nuclei.[7]
Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS confirms the molecular weight of the compound, thereby validating the incorporation of three deuterium atoms.[11] It is also the primary technique where this compound will be used as an internal standard.[6]

Experimental Protocol:

  • Chromatography: Utilize a reverse-phase C18 column. A gradient elution method with mobile phases consisting of ammonium bicarbonate or formate in water and methanol or acetonitrile is effective for separating quinidine and its metabolites.[14]

  • Mass Spectrometry: Employ an electrospray ionization (ESI) source in positive ion mode.

  • Data Acquisition: Perform a full scan to identify the protonated molecular ion [M+H]⁺. Then, use tandem MS (MS/MS) to generate a characteristic fragmentation pattern for structural confirmation.

  • Analysis: Compare the spectra of the deuterated compound with an unlabeled reference standard of (3S)-3-hydroxyquinidine.

Data Summary: Expected Mass Spectrometry Results

AnalyteFormulaMolecular WeightExpected [M+H]⁺ (m/z)Key Observation
(3S)-3-Hydroxy QuinidineC₂₀H₂₄N₂O₃340.42341.4Reference Mass
(3S)-3-Hydroxy Quinidine-d3C₂₀H₂₁D₃N₂O₃343.43344.4+3 Da mass shift [3][7]
High-Performance Liquid Chromatography (HPLC) for Purity Assessment

HPLC with UV or fluorescence detection is used to determine the chemical purity of the synthesized material, ensuring that it is free from starting materials, non-deuterated analogues, or other side products.[15][16]

Experimental Protocol:

  • System: A standard HPLC system with a UV detector (set to ~254 nm or 330 nm) or a fluorescence detector (Excitation: ~330 nm, Emission: ~450 nm) for higher sensitivity.[15]

  • Column: A reverse-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase: An isocratic or gradient system using a buffered aqueous phase and an organic modifier (e.g., acetonitrile or methanol).

  • Analysis: Inject a known concentration of the sample. The chemical purity is calculated based on the area percent of the main peak relative to the total area of all observed peaks.

Data Summary: HPLC Purity Specifications

ParameterSpecificationRationale
Purity ≥ 98%Ensures the standard is free from significant chemical impurities that could interfere with analysis.
Retention Time Consistent with reference standardConfirms chromatographic identity. The deuterium label should not significantly alter the retention time.
Peak Shape Symmetrical (Tailing factor < 1.5)Indicates good chromatographic behavior and absence of column overload or secondary interactions.

Applications and Trustworthiness

The successful synthesis and rigorous characterization of (3S)-3-Hydroxy-6'-methoxy-d3-quinidine provides a trustworthy and essential tool for the drug development community. Its primary application is as an internal standard for the quantification of the (3S)-3-hydroxyquinidine metabolite in biological samples (e.g., plasma, serum, urine) from pharmacokinetic and drug-drug interaction studies.[8][14][15] The self-validating analytical system described herein—combining definitive structural proof from NMR with precise mass confirmation from MS and purity verification from HPLC—ensures that the standard meets the high-integrity requirements for regulated bioanalysis.

References

  • ResolveMass Laboratories Inc. (2025). Analytical Characterization of Deuterated Compounds: Combining NMR, GC-MS, and LC-MS Techniques.
  • ResolveMass Laboratories Inc. (2025). Deuterated Standards for LC-MS Analysis.
  • Wikipedia. Hydrogen–deuterium exchange.
  • Pharmaffiliates. Deuterated Compounds | Stable Isotope-Labeled Standards.
  • ResolveMass Laboratories Inc. (2025). Analytical Characterization of Deuterated Compounds: Combining NMR, GC-MS, and LC-MS Techniques. YouTube.
  • Drayer, D. E., Restivo, K., & Reidenberg, M. M. (1977). Specific determination of quinidine and (3S)-3-hydroxyquinidine in human serum by high-pressure liquid chromatography. Journal of Laboratory and Clinical Medicine, 90(5), 816-822.
  • Weidner, N., Ladenson, J. H., Larson, L., Kessler, G., & McDonald, J. M. (1979). A high-pressure liquid chromatography method for serum quinidine and (3S)-3-hydroxyquinidine. Clinica Chimica Acta, 91(1), 7-13.
  • Santa Cruz Biotechnology, Inc. (3S)-3-Hydroxy Quinidine-vinyl-d3.
  • United States Biological. (3S)-3-Hydroxy Quinidine-vinyl-d3 - Data Sheet.
  • MedChemExpress. (3S)-3-Hydroxy quinidine-vinyl-d3.
  • Pharmaffiliates. Chemical Name : (3S)-3-Hydroxy Quinidine-vinyl-d3.
  • Heaton, J., Rahmioglu, N., Ahmadi, K. R., Legido-Quigley, C., & Smith, N. W. (2011). Rapid quantification of quinine and its major metabolite (3S)-3-hydroxyquinine in diluted urine by UPLC-MS/MS. Journal of Pharmaceutical and Biomedical Analysis, 55(3), 494-499.
  • ChemicalBook. Quinidine(56-54-2) 1H NMR spectrum.
  • Guengerich, F. P., et al. (1999). In Vitro Metabolism of Quinidine: The (3S)-3-hydroxylation of Quinidine Is a Specific Marker Reaction for Cytochrome P-4503A4 Activity in Human Liver Microsomes. Journal of Pharmacology and Experimental Therapeutics, 289(1), 31-37.
  • Raheem, I. T. (2004). A Review of Three Total Syntheses of Quinine and Quinidine. Princeton University.
  • Wikipedia. Quinine total synthesis.

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An In-Depth Technical Guide to (3S)-3-Hydroxy Quinidine-vinyl-d3: Application in High-Precision Bioanalysis

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Quintessential Internal Standard for CYP3A4-Mediated Metabolism Studies

In the landscape of modern drug discovery and development, the precise quantification of xenobiotics and their metabolites is paramount for establishing accurate pharmacokinetic profiles and ensuring patient safety. (3S)-3-Hydroxy Quinidine, a major metabolite of the antiarrhythmic drug quinidine, serves as a critical biomarker for the activity of Cytochrome P450 3A4 (CYP3A4), one of the most important drug-metabolizing enzymes in humans.[1] The deuterated isotopologue, (3S)-3-Hydroxy Quinidine-vinyl-d3, has emerged as an indispensable tool for researchers, providing the highest level of accuracy in bioanalytical assays through isotope dilution mass spectrometry.[2]

This technical guide provides a comprehensive overview of the molecular structure, physicochemical properties, and, most importantly, the practical application of (3S)-3-Hydroxy Quinidine-vinyl-d3 as an internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) workflows. As a Senior Application Scientist, the insights provided herein are grounded in established scientific principles and field-proven methodologies, aiming to empower researchers to develop and validate robust bioanalytical methods.

Physicochemical Properties and Molecular Structure

(3S)-3-Hydroxy Quinidine-vinyl-d3 is a stable, isotopically labeled version of the endogenous metabolite, where three hydrogen atoms on the vinyl group have been replaced with deuterium.[3][4] This subtle mass shift allows for its differentiation from the unlabeled analyte by a mass spectrometer, while its nearly identical chemical and physical properties ensure it behaves similarly during sample preparation and chromatographic separation.[5]

PropertyValueSource(s)
Molecular Formula C20H21D3N2O3[3][4]
Molecular Weight 343.43 g/mol [3][4]
Appearance Orange Solid[6]
Solubility Soluble in DMSO and Methanol[3]
Unlabeled CAS Number 53467-23-5[4]

The molecular structure of (3S)-3-Hydroxy Quinidine-vinyl-d3 is depicted below, highlighting the quinoline and quinuclidine moieties characteristic of cinchona alkaloids.

Caption: Key functional groups of (3S)-3-Hydroxy Quinidine-vinyl-d3.

The Role of (3S)-3-Hydroxy Quinidine in Drug Metabolism

Quinidine is extensively metabolized in the liver, primarily by CYP3A4, to form (3S)-3-Hydroxy Quinidine.[1] This metabolic pathway is a key determinant of quinidine's clearance and is often used as a probe to assess the induction or inhibition of CYP3A4 by co-administered drugs.[7][8] The formation of this metabolite is a critical consideration in clinical pharmacology due to its own pharmacological activity.[9]

The metabolic pathway from quinidine to its hydroxylated metabolite is a cornerstone of drug-drug interaction studies.

Metabolic_Pathway Quinidine Quinidine Metabolite (3S)-3-Hydroxy Quinidine Quinidine->Metabolite Hydroxylation CYP3A4 CYP3A4 Enzyme CYP3A4->Quinidine

Caption: Metabolic conversion of Quinidine to (3S)-3-Hydroxy Quinidine.

Application in a Bioanalytical Workflow: Quantification of Quinidine and its Metabolite in Human Plasma

The following protocol outlines a robust and reliable method for the simultaneous quantification of quinidine and (3S)-3-Hydroxy Quinidine in human plasma using (3S)-3-Hydroxy Quinidine-vinyl-d3 as an internal standard. This method is representative of a typical workflow in a drug metabolism and pharmacokinetics (DMPK) laboratory.

Experimental Protocol

1. Preparation of Stock and Working Solutions:

  • Analyte Stock Solutions (1 mg/mL): Accurately weigh and dissolve quinidine and (3S)-3-Hydroxy Quinidine in methanol.

  • Internal Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve (3S)-3-Hydroxy Quinidine-vinyl-d3 in methanol.

  • Working Solutions: Prepare serial dilutions of the analyte and internal standard stock solutions in 50:50 (v/v) methanol:water to create calibration standards and quality control (QC) samples at appropriate concentrations. The internal standard working solution should be prepared at a concentration that provides a robust signal in the mass spectrometer.

2. Sample Preparation (Protein Precipitation):

  • To 100 µL of human plasma in a microcentrifuge tube, add 20 µL of the internal standard working solution. Vortex briefly.

  • Add 300 µL of ice-cold acetonitrile to precipitate plasma proteins.

  • Vortex vigorously for 1 minute.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the dried extract in 100 µL of the mobile phase starting condition (e.g., 95:5 water:acetonitrile with 0.1% formic acid).

3. LC-MS/MS Analysis:

  • LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient: A suitable gradient to separate the analytes from matrix components (e.g., 5-95% B over 5 minutes).

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 5 µL.

  • Mass Spectrometer: A triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI) mode.

  • Detection: Multiple Reaction Monitoring (MRM). Optimized transitions for each analyte and the internal standard should be determined.

Experimental_Workflow Start Start: Plasma Sample Spike Spike with (3S)-3-Hydroxy Quinidine-vinyl-d3 Start->Spike Precipitate Protein Precipitation (Acetonitrile) Spike->Precipitate Centrifuge Centrifugation Precipitate->Centrifuge Evaporate Evaporation of Supernatant Centrifuge->Evaporate Reconstitute Reconstitution in Mobile Phase Evaporate->Reconstitute Inject LC-MS/MS Analysis Reconstitute->Inject End End: Data Acquisition and Quantification Inject->End

Caption: Bioanalytical workflow for plasma sample analysis.

Pharmacokinetic Data of Quinidine and its Metabolites

The following table summarizes key pharmacokinetic parameters for quinidine and its major metabolite, (3S)-3-Hydroxy Quinidine. These values are essential for building pharmacokinetic models and understanding the disposition of the drug.

ParameterQuinidine(3S)-3-Hydroxy QuinidineSource(s)
Elimination Half-Life (t½) 5 - 12 hours~12 hours[9]
Volume of Distribution (Vd) 2.0 - 3.5 L/kg0.99 ± 0.47 L/kg[9][10]
Clearance (CL) 2.5 - 5.0 mL/min/kg-[9]
Oral Bioavailability (F) ~70%-[9]
Plasma Protein Binding 70 - 95%-[9]
AUC (steady state) -3.0 ± 0.6 mg·h/L[11]
Renal Clearance (steady state) 0.63 ± 0.25 mL/min/kg1.54 ± 0.38 mL/min/kg[11]
Formation Rate Constant (kmf) (IV) -0.0012 ± 0.0005 min⁻¹[10]
Elimination Rate Constant (kmu) (IV) -0.0030 ± 0.0002 min⁻¹[10]

Conclusion: Ensuring Data Integrity in Drug Development

(3S)-3-Hydroxy Quinidine-vinyl-d3 is a powerful and essential tool for researchers in the field of drug metabolism and pharmacokinetics. Its use as an internal standard in LC-MS/MS assays provides a self-validating system that corrects for variations in sample preparation and instrument response, thereby ensuring the highest level of data integrity. A thorough understanding of its properties and a well-designed experimental protocol, as outlined in this guide, are critical for obtaining accurate and reproducible results in the evaluation of CYP3A4 activity and the quantification of quinidine and its metabolites. The application of such rigorous bioanalytical methods is fundamental to making informed decisions throughout the drug development pipeline.

References

  • Rakhit, A., Holford, N. H., Guentert, T. W., Maloney, K., & Riegelman, S. (1984). Pharmacokinetics of quinidine and three of its metabolites in man. Journal of pharmacokinetics and biopharmaceutics, 12(1), 1–21. [Link]

  • Ujhelyi, M. R., & O'Rangers, E. A. (1997). Clinical pharmacokinetics of quinidine. Clinical pharmacokinetics, 33(4), 245–262. [Link]

  • Holford, N. H., & Sheiner, L. B. (1981). The pharmacokinetics and pharmacodynamics of quinidine and 3-hydroxyquinidine. British journal of clinical pharmacology, 11(4), 415–421. [Link]

  • Vozeh, S., Uematsu, T., & Follath, F. (1985). Population pharmacokinetics of quinidine. British journal of clinical pharmacology, 20(4), 367–374. [Link]

  • Landis, J., & La-Beck, N. M. (2022). Recent Developments for the Deuterium and Tritium Labeling of Organic Molecules. Chemical reviews, 122(6), 6333–6401. [Link]

  • Quinidine. (2023). In StatPearls. StatPearls Publishing. [Link]

  • Tan, M. L., et al. (2022). Optimization of the CYP inhibition assay using LC-MS/MS. Data in brief, 42, 108159. [Link]

  • Vlase, L., et al. (2014). High throughput quantification of quinidine in human plasma by LC/MS/MS for therapeutic drug monitoring. Farmacia, 62(1), 126-135. [Link]

  • Tan, M. L., et al. (2022). Optimization of the CYP inhibition assay using LC-MS/MS analysis. Data in brief, 42, 108159. [Link]

  • Li, A. P., et al. (2016). An improved substrate cocktail for assessing direct inhibition and time-dependent inhibition of multiple cytochrome P450s. Acta pharmaceutica Sinica. B, 6(3), 226–233. [Link]

  • van de Merbel, N. C. (2008). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not?. Bioanalysis, 1(1), 145–158. [Link]

  • CYP Inhibition Screen Assay Using LC-MS/MS. Profacgen. [Link]

  • (3S)-3-Hydroxy Quinidine-vinyl-d3. Pharmaffiliates. [Link]

  • Heaton, J., Rahmioglu, N., Ahmadi, K. R., Legido-Quigley, C., & Smith, N. W. (2011). Rapid quantification of quinine and its major metabolite (3S)-3-hydroxyquinine in diluted urine by UPLC-MS/MS. Journal of pharmaceutical and biomedical analysis, 55(3), 494–499. [Link]

  • Muthas, D., & Scott, P. J. H. (2015). Using Deuterium in Drug Discovery: Leaving the Label in the Drug. Journal of medicinal chemistry, 58(15), 5847–5892. [Link]

  • Ji, Q. C., et al. (2015). Utilizing Internal Standard Responses to Assess Risk on Reporting Bioanalytical Results from Hemolyzed Samples. The AAPS journal, 17(5), 1256–1264. [Link]

  • Process for the preparation of quinidine. (1983).
  • Ruzal, K., et al. (2013). Validation of an LC-MS/MS method to determine five immunosuppressants with deuterated internal standards including MPA. Journal of pharmaceutical and biomedical analysis, 83, 134–142. [Link]

Sources

Spectroscopic Unveiling of (3S)-3-Hydroxy Quinidine-vinyl-d3: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Isotopic Labeling in Drug Metabolism Studies

In the landscape of pharmaceutical development and metabolic research, isotopically labeled compounds are indispensable tools. The strategic incorporation of stable isotopes, such as deuterium (²H or D), provides a powerful means to trace the metabolic fate of drug candidates, elucidate biotransformation pathways, and serve as internal standards for quantitative bioanalysis.[1] This guide focuses on (3S)-3-Hydroxy Quinidine-vinyl-d3, a deuterated metabolite of the well-known antiarrhythmic drug, quinidine. Quinidine is extensively metabolized in vivo, with one of its major metabolites being (3S)-3-hydroxyquinidine.[2][3] The vinyl-d3 labeled version of this metabolite is of significant interest for pharmacokinetic and drug-drug interaction studies, offering a distinct mass shift for unambiguous detection by mass spectrometry.

This document provides a comprehensive analysis of the expected spectroscopic data for (3S)-3-Hydroxy Quinidine-vinyl-d3, including Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopy. As direct experimental spectra for this specific deuterated analog are not widely published, this guide leverages established spectroscopic principles and available data for the non-deuterated parent compound, (3S)-3-hydroxyquinidine, to provide a robust and scientifically grounded predictive analysis.

Molecular Structure and Isotopic Labeling

The core structure is that of (3S)-3-hydroxyquinidine, which is characterized by a quinoline and a quinuclidine ring system. The deuteration is specifically at the terminal vinyl group, replacing the three vinyl protons with deuterium atoms.

Molecular Formula: C₂₀H₂₁D₃N₂O₃ Molecular Weight: 343.43 g/mol

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Detailed Positional Analysis

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. For (3S)-3-Hydroxy Quinidine-vinyl-d3, both ¹H and ¹³C NMR will exhibit characteristic shifts and couplings. The analysis below is based on the known assignments for quinidine and its metabolites, with specific predictions for the effects of deuteration.[3]

¹H NMR Spectroscopy

The ¹H NMR spectrum of (3S)-3-Hydroxy Quinidine-vinyl-d3 is expected to be complex, with distinct regions for aromatic, olefinic, and aliphatic protons. The most significant deviation from the spectrum of the non-deuterated analog will be the absence of signals corresponding to the vinyl protons.

Experimental Protocol: ¹H NMR Spectroscopy

  • Sample Preparation: Dissolve approximately 5-10 mg of (3S)-3-Hydroxy Quinidine-vinyl-d3 in 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • Instrumentation: Acquire the spectrum on a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.

  • Acquisition Parameters:

    • Pulse Sequence: Standard single-pulse experiment (zg30).

    • Spectral Width: 0-12 ppm.

    • Number of Scans: 16-64, depending on sample concentration.

    • Relaxation Delay: 2-5 seconds.

  • Data Processing: Apply Fourier transformation, phase correction, and baseline correction. Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS).

Predicted ¹H NMR Data:

Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Notes
H-2', H-8'8.5 - 8.8mAromatic protons of the quinoline ring.
H-5', H-7'7.3 - 7.6mAromatic protons of the quinoline ring.
H-3'7.8 - 8.1d~9.0Aromatic proton of the quinoline ring.
OCH₃~3.9sMethoxy group protons.
H-95.5 - 5.8d~4.0Proton adjacent to the hydroxyl group on the quinuclidine ring.
H-83.0 - 3.4mBridgehead proton of the quinuclidine ring.
H-2, H-6, H-72.5 - 3.2mQuinuclidine ring protons.
H-4, H-51.5 - 2.0mQuinuclidine ring protons.
OHVariablebr sHydroxyl protons; position and intensity are solvent and concentration dependent.
Vinyl Protons Absent --Key indicator of deuteration.

Causality Behind Experimental Choices: The choice of a high-field NMR spectrometer is crucial for resolving the complex multiplets in the aliphatic region of the spectrum. The use of a standard single-pulse experiment is sufficient for obtaining a basic ¹H spectrum.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will provide information on the carbon skeleton. The carbon atoms of the vinyl group will show a significant change in their signals due to the coupling with deuterium.

Experimental Protocol: ¹³C NMR Spectroscopy

  • Sample Preparation: Same as for ¹H NMR.

  • Instrumentation: Same as for ¹H NMR.

  • Acquisition Parameters:

    • Pulse Sequence: Proton-decoupled pulse sequence (e.g., zgpg30).

    • Spectral Width: 0-160 ppm.

    • Number of Scans: 1024 or more, as ¹³C has a low natural abundance.

    • Relaxation Delay: 2 seconds.

  • Data Processing: Similar to ¹H NMR processing.

Predicted ¹³C NMR Data:

Carbon AssignmentPredicted Chemical Shift (δ, ppm)Notes
C-4'~147Quinoline ring.
C-6'~158Quinoline ring, attached to OCH₃.
C-8a'~144Quinoline ring.
C-2'~148Quinoline ring.
C-5'~121Quinoline ring.
C-7'~126Quinoline ring.
C-3'~101Quinoline ring.
C-4a'~129Quinoline ring.
OCH₃~56Methoxy group.
C-9~70Carbon bearing the hydroxyl group.
C-8~60Bridgehead carbon.
C-2~40Quinuclidine ring.
C-6~27Quinuclidine ring.
C-7~21Quinuclidine ring.
C-5~27Quinuclidine ring.
C-4~43Quinuclidine ring.
C-3~72Carbon bearing the hydroxyl and deuterated vinyl groups.
-CD=CD₂ ~140 Signal will be a multiplet due to ¹JCD coupling and will have a lower intensity.
-CD=CD₂ ~115 Signal will be a multiplet due to ¹JCD coupling and will have a lower intensity.

Trustworthiness of Protocol: The described NMR protocols are standard procedures for the structural elucidation of organic molecules and are designed to yield high-quality, reproducible data.

Mass Spectrometry (MS): Elucidating Fragmentation Pathways

Mass spectrometry is a critical technique for confirming the molecular weight and obtaining structural information through fragmentation analysis. The vinyl-d3 labeling will result in a clear 3-dalton mass shift compared to the non-deuterated analog.

Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)

  • Sample Preparation: Prepare a dilute solution of the compound (1-10 µg/mL) in a suitable solvent (e.g., methanol, acetonitrile).

  • Instrumentation: Utilize a high-resolution mass spectrometer, such as a Q-TOF (Quadrupole Time-of-Flight) or Orbitrap instrument, coupled to an electrospray ionization (ESI) source.

  • Acquisition Parameters (Positive Ion Mode):

    • Ionization Mode: ESI+.

    • Mass Range: m/z 50-500.

    • Collision Energy (for MS/MS): Ramped collision energy (e.g., 10-40 eV) to induce fragmentation.

  • Data Analysis: Determine the accurate mass of the molecular ion ([M+H]⁺) and major fragment ions. Propose fragmentation pathways based on the observed neutral losses.

Predicted Mass Spectrometry Data:

  • Molecular Ion: The protonated molecule [M+H]⁺ is expected at m/z 344.1957 (calculated for C₂₀H₂₂D₃N₂O₃⁺). This is 3 mass units higher than the non-deuterated analog (m/z 341.1763).

  • Key Fragmentation Pathways: The fragmentation of the quinidine scaffold is well-documented.[4][5][6] The primary fragmentation is expected to occur at the C8-C9 bond, leading to the formation of ions corresponding to the quinoline and quinuclidine moieties.

Table of Predicted Fragment Ions:

m/z (Predicted)Proposed Structure/FragmentNotes
344.1957[M+H]⁺Molecular ion.
326.1852[M+H - H₂O]⁺Loss of a water molecule.
180.0781[C₁₁H₁₀DO₂]⁺Fragment containing the quinoline ring.
164.1176[C₉H₁₂D₃N]⁺Fragment containing the quinuclidine ring with the deuterated vinyl group.
136.0762[C₉H₁₄N]⁺A common fragment from the quinuclidine core.

Diagram of Proposed Fragmentation Pathway:

fragmentation M [M+H]⁺ m/z 344 F1 [M+H - H₂O]⁺ m/z 326 M->F1 - H₂O F2 Quinoline Fragment m/z 180 M->F2 C8-C9 cleavage F3 Quinuclidine-d3 Fragment m/z 164 M->F3 C8-C9 cleavage

Caption: Proposed ESI-MS fragmentation of (3S)-3-Hydroxy Quinidine-vinyl-d3.

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy provides information about the functional groups present in a molecule based on the absorption of infrared radiation.

Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR

  • Sample Preparation: Place a small amount of the solid sample directly on the ATR crystal.

  • Instrumentation: Use a Fourier-transform infrared (FT-IR) spectrometer equipped with an ATR accessory.

  • Acquisition Parameters:

    • Spectral Range: 4000-400 cm⁻¹.

    • Number of Scans: 16-32.

    • Resolution: 4 cm⁻¹.

  • Data Processing: Perform a background scan and then the sample scan. The data is typically presented as percent transmittance versus wavenumber.

Predicted IR Absorption Bands:

Wavenumber (cm⁻¹)IntensityAssignment
3200-3500BroadO-H stretching (from the two hydroxyl groups and potential absorbed water).
3000-3100MediumAromatic C-H stretching.
2850-2960MediumAliphatic C-H stretching.
~2200Weak-MediumC-D stretching (from the deuterated vinyl group).
1620, 1590, 1510StrongC=C and C=N stretching of the quinoline ring.
1240StrongAryl-O stretching (methoxy group).
1030StrongC-O stretching (alcohols).

Authoritative Grounding: The predicted IR absorption frequencies are based on well-established correlation tables for organic functional groups.[7][8][9] The C-D stretching vibration is expected to appear at a lower frequency than the corresponding C-H stretch due to the heavier mass of deuterium.

Conclusion: A Multi-faceted Spectroscopic Portrait

This technical guide provides a detailed, predictive analysis of the NMR, MS, and IR spectroscopic data for (3S)-3-Hydroxy Quinidine-vinyl-d3. By combining established spectroscopic principles with data from the non-deuterated parent compound, we have constructed a comprehensive and scientifically rigorous spectroscopic profile. The key identifiers for this isotopically labeled molecule are the absence of vinyl proton signals in the ¹H NMR spectrum, the presence of deuterium-coupled carbon signals in the ¹³C NMR spectrum, a 3-dalton mass shift in the mass spectrum, and the appearance of a C-D stretching band in the IR spectrum. This guide serves as a valuable resource for researchers in drug metabolism, pharmacokinetics, and analytical chemistry, facilitating the confident identification and characterization of this important deuterated metabolite.

References

  • SpectraBase. (3S)-3-Hydroxyquinidine. [Link]

  • Carroll, F. I., Abraham, P., Gaetano, K., Mascarella, S. W., Wohl, R. A., Lind, J., & Petzoldt, K. (1991). (3S)-3-hydroxyquinidine, the major biotransformation product of quinidine. Synthesis and conformational studies. X-Ray molecular structure of (3S)-3-hydroxyquinidine methanesuiphonate. Journal of the Chemical Society, Perkin Transactions 1, (12), 3017-3026.
  • Díaz-Araúzo, H., Cook, J. M., & Christie, D. J. (1990). Synthesis of 10,11-dihydroxydihydroquinidine N-oxide, a new metabolite of quinidine. Preparation and 1H-nmr spectroscopy of the metabolites of quinine and quinidine and conformational analysis via 2D COSY nmr spectroscopy.
  • The features of IR spectrum. (n.d.). [Link]

  • Characteristic Infrared Absorption Bands of Functional Groups. (n.d.). [Link]

  • Furner, R. L., & Brown, G. B. (1981). A Method for Differentiation and Analysis of Quinine and Quinidine by Gas Chromatography/Mass Spectrometry. Journal of Analytical Toxicology, 5(6), 275-278.
  • Drayer, D. E., Restivo, K., & Reidenberg, M. M. (1977). Specific determination of quinidine and (3S)-3-hydroxyquinidine in human serum by high-pressure liquid chromatography. The Journal of laboratory and clinical medicine, 90(5), 816–822.
  • Heaton, J., Rahmioglu, N., Ahmadi, K. R., Legido-Quigley, C., & Smith, N. W. (2011). Rapid quantification of quinine and its major metabolite (3S)-3-hydroxyquinine in diluted urine by UPLC-MS/MS. Journal of pharmaceutical and biomedical analysis, 55(3), 494–499.
  • Northern Illinois University. IR Absorption Frequencies. [Link]

  • Mass spectrometric identification of quinidine metabolite M2. (n.d.). ResearchGate. [Link]

  • Characterization of the principal metabolite of quinine in human urine by 1 H-n.m.r. spectroscopy. (n.d.). ResearchGate. [Link]

  • Mass spectrometric fragmentation patterns for the characterization of 1,2-unsaturated pyrrolizidine alkaloids and N-oxides in Boraginaceae species from Macedonia. (2022). Macedonian Pharmaceutical Bulletin, 68(1), 29-40.
  • Synthesis and Mass Spectral Fragmentation Patterns of some 2-Thiohydantoin, Salicyladazine and Pyradazine Derivatives. (2008). Revista de la Sociedad Química de México, 52(3), 208-215.
  • Fragmentation of 3-hydroxyflavone; a computational and mass spectrometric study. (n.d.). ResearchGate. [Link]

  • Study on the Mass Spectrometry Cleavage Pattern of Quinolone Antibiotics. (2023). Journal of Analytical Methods in Chemistry, 2023, 1-11.

Sources

(3S)-3-Hydroxy Quinidine-vinyl-d3 as a metabolite of Quinidine

Author: BenchChem Technical Support Team. Date: February 2026

Precision Quantitation of the Major CYP3A4 Metabolite in Bioanalysis

Executive Summary

This technical guide addresses the critical role of (3S)-3-Hydroxy Quinidine-vinyl-d3 (d3-3OHQ) as a stable isotope-labeled internal standard (SIL-IS) in the bioanalysis of Quinidine and its metabolites.

Quinidine, a Class Ia antiarrhythmic and antimalarial agent, undergoes significant oxidative metabolism, primarily via Cytochrome P450 3A4 (CYP3A4) , to form (3S)-3-Hydroxy Quinidine (3OHQ) .[1] Because 3OHQ retains pharmacological activity—contributing to QTc interval prolongation—its accurate quantification is essential for Therapeutic Drug Monitoring (TDM) and CYP3A4 phenotyping.

This document details the mechanistic basis for using the vinyl-d3 isotopolog, provides a validated LC-MS/MS workflow, and outlines the specific mass spectrometric transitions required for high-sensitivity analysis.

Part 1: The Biological Context
1.1 Metabolic Pathway & Clinical Significance

Quinidine is metabolized in the liver.[2] While minor pathways involve N-oxidation, the dominant metabolic route is the hydroxylation at the 3-position of the quinuclidine ring, catalyzed almost exclusively by CYP3A4 .[2]

  • Parent: Quinidine (

    
    )[3][4]
    
  • Primary Metabolite: (3S)-3-Hydroxy Quinidine (

    
    )
    
  • Enzyme: CYP3A4 (High specificity makes 3OHQ formation a biomarker for CYP3A4 activity).

Clinical Relevance: Unlike many metabolites that are inert, 3OHQ possesses approximately 60-80% of the antiarrhythmic potency of the parent drug but with distinct pharmacokinetic properties. In patients with renal impairment, 3OHQ can accumulate to toxic levels even when parent Quinidine levels appear normal. Therefore, quantifying only the parent drug provides an incomplete toxicological picture.

1.2 Pathway Visualization

The following diagram illustrates the specific biotransformation of Quinidine to 3OHQ and the structural relationship of the deuterated standard.

MetabolicPathway Quinidine Quinidine (Parent Drug) MW: 324.4 CYP3A4 CYP3A4 (Liver Microsomes) Quinidine->CYP3A4 Substrate Metabolite (3S)-3-Hydroxy Quinidine (Active Metabolite) MW: 340.4 CYP3A4->Metabolite 3-Hydroxylation (Quinuclidine Ring) Standard (3S)-3-Hydroxy Quinidine-vinyl-d3 (Internal Standard) MW: 343.4 Metabolite->Standard Isotopic Labeling (Vinyl Group: -CH=CH2 -> -CD=CD2)

Figure 1: The CYP3A4-mediated metabolic pathway of Quinidine and the structural relation of the vinyl-d3 internal standard.

Part 2: The Deuterated Advantage (Vinyl-d3)
2.1 Why Vinyl-d3?

The choice of the vinyl group (


) on the quinuclidine ring for deuterium labeling is strategic:
  • Metabolic Stability: The 3-hydroxylation occurs on the quinuclidine ring carbon, distinct from the vinyl group. Labeling the vinyl group ensures the label is not lost during the specific metabolic reaction being studied (if used as a tracer) or remains stable during ionization (as an IS).

  • Mass Shift (+3 Da): Replacing three hydrogens with deuterium atoms (

    
    ) shifts the molecular weight from ~341 to ~344. This +3 Da shift is generally sufficient to separate the IS signal from the naturally occurring 
    
    
    
    isotopes of the analyte (M+1, M+2), preventing "cross-talk" or spectral interference.
  • Co-Elution: As a stable isotope label, d3-3OHQ co-elutes with the target analyte (3OHQ). This allows it to perfectly compensate for matrix effects (ion suppression or enhancement) at the exact moment of ionization in the source.

Part 3: Analytical Workflow (LC-MS/MS)
3.1 Sample Preparation

To ensure robust quantitation, a protein precipitation method is recommended over Liquid-Liquid Extraction (LLE) to maximize recovery of the more polar hydroxy-metabolite.

Protocol:

  • Aliquot: Transfer 50

    
    L of plasma/serum into a 1.5 mL centrifuge tube.
    
  • IS Addition: Add 20

    
    L of (3S)-3-Hydroxy Quinidine-vinyl-d3  working solution (e.g., 500 ng/mL in Methanol).
    
  • Precipitation: Add 150

    
    L of ice-cold Acetonitrile (ACN) containing 0.1% Formic Acid.
    
  • Agitation: Vortex vigorously for 60 seconds.

  • Separation: Centrifuge at 10,000

    
     for 10 minutes at 4°C.
    
  • Transfer: Inject 5

    
    L of the supernatant directly into the LC-MS/MS.
    
3.2 Chromatographic Conditions
  • Column: C18 Reverse Phase (e.g., Waters XBridge or Agilent Zorbax), 2.1 x 50 mm, 3.5

    
    m.
    
  • Mobile Phase A: Water + 0.1% Formic Acid + 2mM Ammonium Formate.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Flow Rate: 0.4 mL/min.

  • Gradient:

    • 0.0 min: 10% B

    • 3.0 min: 90% B

    • 3.1 min: 10% B (Re-equilibration)

3.3 Mass Spectrometry Parameters (MRM)

Operate in Positive Electrospray Ionization (ESI+) mode. The following Multiple Reaction Monitoring (MRM) transitions are recommended. The "vinyl-d3" label is located on the quinuclidine ring; therefore, fragments containing this ring will exhibit the mass shift.

AnalytePrecursor Ion (

)
Product Ion (

)
Fragment Identity
Quinidine 325.2172.1Quinoline moiety (stable)
(3S)-3-OH Quinidine 341.2172.1Quinoline moiety (stable)
341.2176.1Hydroxy-Quinuclidine moiety
d3-3-OH Quinidine (IS) 344.2 172.1 Quinoline moiety (Quantifier)
344.2 179.1 d3-Hydroxy-Quinuclidine (Qualifier)

Note: The shift from 176 to 179 in the fragment confirms the label is on the quinuclidine portion.

3.4 Workflow Diagram

AnalyticalWorkflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis Sample Biological Sample (Plasma/Serum) Spike Add Internal Standard (d3-3OHQ) Sample->Spike Precip Protein Precipitation (ACN + 0.1% FA) Spike->Precip Centrifuge Centrifugation (10,000 x g) Precip->Centrifuge LC Liquid Chromatography (C18 Reverse Phase) Centrifuge->LC Supernatant Injection MS Mass Spectrometry (ESI+ MRM Mode) LC->MS Data Quantitation (Ratio: Analyte Area / IS Area) MS->Data

Figure 2: Step-by-step bioanalytical workflow for the quantification of 3-OHQ using the d3-IS.

Part 4: Validation & Quality Control

To ensure data integrity consistent with FDA/EMA bioanalytical guidelines:

  • Isotopic Contribution (Cross-talk):

    • Inject a high concentration of the unlabeled analyte (3OHQ) and monitor the IS channel (344.2

      
       172.1).
      
    • Inject the labeled IS (d3-3OHQ) and monitor the analyte channel (341.2

      
       172.1).
      
    • Requirement: Interference should be <5% of the LLOQ response. The +3 Da shift usually ensures this, but high concentrations can lead to isotopic overlap.

  • Matrix Effects:

    • Compare the peak area of d3-3OHQ spiked into extracted plasma vs. d3-3OHQ in pure solvent.

    • The "Matrix Factor" should be consistent (CV <15%) across different lots of plasma. The deuterated IS is critical here: even if signal suppression occurs (e.g., 50% suppression), it affects both the analyte and the d3-IS equally, maintaining the accuracy of the ratio.

  • Stability:

    • Stock solutions of (3S)-3-Hydroxy Quinidine-vinyl-d3 should be stored at -20°C or lower, protected from light (quinolines are photosensitive).

References
  • Nielsen, K. K., et al. (1999). "In Vitro Metabolism of Quinidine: The (3S)-3-hydroxylation of Quinidine Is a Specific Marker Reaction for Cytochrome P-4503A4 Activity in Human Liver Microsomes."[1] Journal of Pharmacology and Experimental Therapeutics.

  • Mirghani, R. A., et al. (2002).[2] "Enzyme Kinetics for the Formation of 3-hydroxyquinine and Three New Metabolites of Quinine in Vitro; 3-hydroxylation by CYP3A4 Is Indeed the Major Metabolic Pathway."[2] Drug Metabolism and Disposition.

  • Vermeer, N. S., et al. (2014). "High throughput quantification of quinidine in human plasma by LC/MS/MS for therapeutic drug monitoring." ResearchGate / Journal of Pharmaceutical Analysis.

  • PubChem. (2024). "Quinidine Compound Summary." National Library of Medicine.

Sources

(3S)-3-Hydroxy Quinidine-vinyl-d3 material safety data sheet (MSDS)

Author: BenchChem Technical Support Team. Date: February 2026

Advanced Material Safety & Application Guide

Part 1: Executive Technical Summary

(3S)-3-Hydroxy Quinidine-vinyl-d3 is a highly specialized, stable isotope-labeled metabolite of the Class Ia antiarrhythmic agent, Quinidine. It serves as the definitive Internal Standard (IS) for the precise quantification of 3-Hydroxyquinidine in biological matrices using LC-MS/MS.

Why This Molecule Matters: In drug development, Quinidine is a primary probe substrate for Cytochrome P450 3A4 (CYP3A4) activity. The conversion of Quinidine to (3S)-3-Hydroxyquinidine is the specific metabolic pathway used to phenotype CYP3A4 activity in vivo and in vitro.[1] The "vinyl-d3" isotopic labeling provides a mass shift of +3 Da, ensuring the internal standard co-elutes with the analyte (compensating for matrix effects) while remaining spectrally distinct in the mass spectrometer.

Part 2: Chemical Identity & Specifications

This section consolidates physicochemical data critical for assay development and quality control.

Attribute Specification
Chemical Name (3S)-3-Hydroxy Quinidine-vinyl-d3
Synonyms (9S)-6'-Methoxy-cinchonan-3,9-diol-d3 (vinyl labeled); 3-OH-Quinidine-d3
Unlabeled Parent CAS 53467-23-5 (3-Hydroxyquinidine)
Molecular Formula

Molecular Weight 343.44 g/mol (Calculated)
Isotopic Purity

Deuterated forms (

)
Chemical Purity

(HPLC)
Appearance White to Light Orange Solid
Solubility Soluble in Methanol, DMSO, Chloroform; slightly soluble in water.[1][2][3][4][5][6][7][8]
Melting Point 192–200 °C (Decomposes)
Chirality (3S, 8R, 9S) - Stereochemistry is critical for metabolic specificity.

Critical Quality Attribute (CQA): Label Position Researchers must verify the label position. "Vinyl-d3" indicates deuterium substitution on the vinyl group (


) at the quinuclidine ring. Some commercial catalogs confuse this with "Methoxy-d3" (

).
  • Verification: Check the fragmentation pattern. Vinyl-d3 retains the label in quinuclidine-specific fragments, whereas Methoxy-d3 retains it in quinoline-specific fragments.

Part 3: Health & Safety Architecture

While standard MSDS documents classify based on generic hazards, this guide addresses the pharmacological mechanism of toxicity relevant to laboratory handling.

Mechanism-Based Hazard Analysis
  • Target Organ Toxicity (Cardiovascular): Like its parent Quinidine, this metabolite interacts with sodium channels (

    
    ) and potassium channels (
    
    
    
    ).
    • Risk:[9] Accidental ingestion or high-dose mucosal absorption can theoretically induce QT interval prolongation or Torsades de Pointes (arrhythmia), although the 3-OH metabolite is generally less potent than the parent.

  • Phototoxicity: Quinoline derivatives can generate reactive oxygen species (ROS) upon UV exposure, leading to skin irritation or compound degradation.

Handling Protocols
  • Respiratory: Use a localized exhaust hood (fume hood) when handling the solid powder to prevent inhalation of potent channel blockers.

  • Dermal: Nitrile gloves (double-gloving recommended for stock preparation) and a lab coat.

  • Ocular: Safety glasses with side shields.

Part 4: Stability & Storage Protocols

The integrity of an Internal Standard is the foundation of quantitative accuracy.

Condition Protocol Rationale
Long-Term Storage -20°C (Desiccated)Prevents hydrolytic degradation and oxidation.
Light Exposure Strictly Protect from Light Quinidine derivatives undergo photodegradation to quinidinone species. Use amber vials.
Hygroscopy Equilibrate to RT before openingPrevents condensation inside the vial, which degrades the solid.
Solution Stability 1 week at 4°C (Methanol)Stable in organic solvent; unstable in aqueous buffers >24 hours.

Part 5: Analytical Application (LC-MS/MS)

This section details the use of (3S)-3-Hydroxy Quinidine-vinyl-d3 as an internal standard for CYP3A4 phenotyping.

Biological Context: The CYP3A4 Pathway

The formation of 3-Hydroxyquinidine is the primary metric for assessing CYP3A4 activity.

CYP3A4_Pathway Quinidine Quinidine (Substrate) Intermediate Reactive Intermediate Quinidine->Intermediate Oxidation Renal Renal Clearance (Unchanged) Quinidine->Renal Minor Route CYP3A4 CYP3A4 (Enzyme) CYP3A4->Intermediate Prod_3OH (3S)-3-Hydroxyquinidine (Major Metabolite) Intermediate->Prod_3OH Hydroxylation

Figure 1: The metabolic pathway of Quinidine.[10][11][12] The 3-hydroxylation is mediated exclusively by CYP3A4, making this metabolite the gold standard for probing enzyme activity.

Mass Spectrometry Method (MRM)

To quantify the metabolite, use the following Multiple Reaction Monitoring (MRM) transitions. The "d3" shift is distinct from the analyte.

Compound Precursor Ion (m/z) Product Ion (m/z) Collision Energy (eV) Fragment Origin
3-OH Quinidine 341.2

189.135Quinuclidine Ring Cleavage
3-OH Quinidine-d3 344.2

192.1 35Vinyl-d3 Retained

Note: If the label were on the methoxy group, the product ion would likely remain 189.1 (if the fragment loses the quinoline ring) or shift differently. The 192.1 fragment confirms the label is on the quinuclidine moiety.

Experimental Workflow: Standard Preparation

Objective: Preparation of a self-validating calibration curve.

  • Stock Solution (1 mg/mL): Dissolve 1 mg of (3S)-3-Hydroxy Quinidine-vinyl-d3 in 1 mL of Methanol (LC-MS grade). Store in Amber Glass.

  • Working Internal Standard (WIS): Dilute Stock to 100 ng/mL in 50:50 Methanol:Water.

  • Spiking: Add constant volume of WIS to all samples (Blanks, Standards, QC, Unknowns).

Analytical_Workflow Sample Biological Sample (Plasma/Microsomes) ProteinPpt Protein Precipitation (Add ACN + IS) Sample->ProteinPpt Add Internal Std (3-OH-Q-d3) Centrifuge Centrifugation (10,000g, 10 min) ProteinPpt->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant LCMS LC-MS/MS Analysis (C18 Column) Supernatant->LCMS Inject 5 µL Data Ratio Calculation (Analyte Area / IS Area) LCMS->Data

Figure 2: Sample preparation workflow utilizing the internal standard for normalization of extraction efficiency and ionization suppression.

Part 6: References

  • Nielsen, T.L., et al. (1999).[1] "In vitro metabolism of quinidine: the (3S)-3-hydroxylation of quinidine is a specific marker reaction for cytochrome P-4503A4 activity in human liver microsomes."[1] Journal of Pharmacology and Experimental Therapeutics.

  • Damkier, P., et al. (1999). "Quinidine as a probe for CYP3A4 activity: intrasubject variability and lack of correlation with probe-based assays."[12] Clinical Pharmacology & Therapeutics.

  • Santa Cruz Biotechnology. "(3S)-3-Hydroxy Quinidine-vinyl-d3 Product Data Sheet." SCBT Database.

  • Cayman Chemical. "(3S)-hydroxy Quinidine Safety Data Sheet." Cayman Chemical MSDS Repository.

  • Toronto Research Chemicals. "3-Hydroxyquinidine-d3 (Major Metabolite) Data Sheet." TRC Catalogue.

Sources

An In-depth Technical Guide on the Solubility and Stability of (3S)-3-Hydroxy Quinidine-vinyl-d3

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

(3S)-3-Hydroxy Quinidine-vinyl-d3 is a deuterated analog of (3S)-3-Hydroxy Quinidine, a major metabolite of the antiarrhythmic drug, quinidine.[1][2][3] As a stable isotope-labeled compound, it serves as a critical internal standard for pharmacokinetic and metabolic studies of quinidine, enabling precise quantification in biological matrices through mass spectrometry-based assays.[4] The incorporation of deuterium atoms provides a distinct mass signature without significantly altering the physicochemical properties of the molecule.[4] Understanding the solubility and stability of this compound is paramount for its accurate use in research and development, ensuring the integrity of stock solutions, and the reliability of experimental results.

This guide provides a comprehensive overview of the known properties of (3S)-3-Hydroxy Quinidine-vinyl-d3 and outlines detailed protocols for the systematic evaluation of its solubility and stability, adhering to the principles of scientific integrity and good laboratory practice.

Core Compound Properties

PropertyValue
Chemical Name (9S)-6'-(Methoxy-d3)-Cinchonan-3,9-diol
Synonyms (3S)-Hydroxyquinidine-d3, 3-Hydroxyquinidine-d3
Molecular Formula C₂₀H₂₁D₃N₂O₃
Molecular Weight 343.43 g/mol [1][2]
Appearance Orange Solid[1][3]
Storage Temperature -20°C[1]

Part 1: Solubility Profile

The solubility of a compound is a critical parameter that influences its handling, formulation, and bioavailability. For a research compound like (3S)-3-Hydroxy Quinidine-vinyl-d3, understanding its solubility in various solvents is essential for preparing accurate stock solutions and conducting in vitro and in vivo experiments.

Known Solubility Data

Qualitative solubility data for (3S)-3-Hydroxy Quinidine-vinyl-d3 is available from supplier datasheets.

SolventSolubility
DMSOSoluble[1]
MethanolSoluble[1]

While this information is useful for initial handling, quantitative data in a range of pharmaceutically and biologically relevant solvents is necessary for comprehensive drug development activities.

Experimental Protocol for Quantitative Solubility Determination

The following protocol outlines a robust method for determining the equilibrium solubility of (3S)-3-Hydroxy Quinidine-vinyl-d3 in various solvents. The shake-flask method is a widely accepted technique for this purpose.

Objective: To determine the quantitative solubility of (3S)-3-Hydroxy Quinidine-vinyl-d3 in a panel of relevant solvents at controlled temperature.

Materials:

  • (3S)-3-Hydroxy Quinidine-vinyl-d3

  • Selected solvents: Water, Phosphate Buffered Saline (PBS) pH 7.4, 0.1 N HCl, 0.1 N NaOH, Ethanol, Acetonitrile, Dimethyl Sulfoxide (DMSO)

  • Vials with screw caps

  • Orbital shaker with temperature control

  • Centrifuge

  • Validated analytical method (e.g., HPLC-UV or LC-MS/MS)

Methodology:

  • Preparation: Add an excess amount of (3S)-3-Hydroxy Quinidine-vinyl-d3 to a series of vials, each containing a known volume of a different solvent. The excess solid is crucial to ensure that a saturated solution is achieved.

  • Equilibration: Tightly cap the vials and place them in an orbital shaker set to a constant temperature (e.g., 25°C or 37°C) and agitation speed. Allow the samples to equilibrate for a sufficient period (typically 24-48 hours) to ensure that the dissolution has reached a steady state.

  • Phase Separation: After equilibration, remove the vials and allow them to stand to let the undissolved solid settle. Centrifuge the vials at a high speed to pellet any remaining suspended solid particles.

  • Sample Analysis: Carefully withdraw an aliquot of the clear supernatant from each vial. Dilute the aliquot with a suitable solvent to a concentration within the linear range of the analytical method. Analyze the diluted samples using a validated HPLC-UV or LC-MS/MS method to determine the concentration of the dissolved compound.

  • Data Reporting: Express the solubility in mg/mL and molarity (mol/L).

Causality Behind Experimental Choices:

  • Shake-Flask Method: This method is the gold standard for determining equilibrium solubility as it allows for sufficient time for the system to reach a true thermodynamic equilibrium.

  • Solvent Selection: The chosen solvents represent a range of polarities and pH values relevant to pharmaceutical and biological systems, from aqueous buffers mimicking physiological conditions to organic solvents used for stock solution preparation.

  • Temperature Control: Solubility is temperature-dependent; therefore, maintaining a constant temperature is critical for obtaining reproducible results. 25°C represents ambient temperature, while 37°C mimics physiological temperature.

  • Validated Analytical Method: A specific and sensitive analytical method is essential for the accurate quantification of the dissolved compound, ensuring the reliability of the solubility data.

Solubility_Workflow cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis A Add excess (3S)-3-Hydroxy Quinidine-vinyl-d3 to vials B Add known volume of selected solvents A->B C Incubate on orbital shaker (24-48h, constant T) B->C D Centrifuge to pellet undissolved solid C->D E Withdraw supernatant D->E F Dilute for analysis E->F G Quantify using validated analytical method (HPLC/LC-MS) F->G

Experimental workflow for solubility determination.

Part 2: Stability Profile and Forced Degradation Studies

Stability testing is a critical component of drug development, providing insights into how the quality of a substance varies with time under the influence of environmental factors such as temperature, humidity, and light. Forced degradation studies, or stress testing, are employed to accelerate the degradation of a compound to identify potential degradation products and establish degradation pathways.[5][6] This information is instrumental in developing stability-indicating analytical methods.

Potential Degradation Pathways of Cinchona Alkaloids

(3S)-3-Hydroxy Quinidine-vinyl-d3 belongs to the cinchona alkaloid family. These compounds are known to be susceptible to certain degradation pathways:

  • Oxidation: The vinyl group and other parts of the molecule can be susceptible to oxidation, potentially leading to the formation of various oxidation products.[5]

  • Photodegradation: Quinidine, the parent compound, is known to be light-sensitive. Therefore, exposure to UV or visible light may induce degradation.

  • Hydrolysis: While generally stable, extreme pH conditions could potentially lead to the hydrolysis of certain functional groups.

The deuteration at the vinyl group is unlikely to significantly alter these fundamental degradation pathways but may have a minor effect on the kinetics of reactions involving the cleavage of the C-D bond (a kinetic isotope effect).

Experimental Protocol for Forced Degradation Studies

This protocol outlines a systematic approach to investigating the stability of (3S)-3-Hydroxy Quinidine-vinyl-d3 under various stress conditions. The goal is to induce a meaningful level of degradation (typically 5-20%) to facilitate the identification of degradants and the validation of a stability-indicating method.[1]

Objective: To evaluate the intrinsic stability of (3S)-3-Hydroxy Quinidine-vinyl-d3 and to develop a stability-indicating analytical method.

Materials:

  • (3S)-3-Hydroxy Quinidine-vinyl-d3

  • Reagents for stress conditions: Hydrochloric acid (HCl), Sodium hydroxide (NaOH), Hydrogen peroxide (H₂O₂)

  • High-purity water and other necessary solvents

  • pH meter

  • Temperature-controlled ovens

  • Photostability chamber

  • Validated HPLC-UV/DAD or LC-MS/MS system

Methodology:

  • Preparation of Stock Solution: Prepare a stock solution of (3S)-3-Hydroxy Quinidine-vinyl-d3 in a suitable solvent (e.g., methanol or DMSO) at a known concentration.

  • Stress Conditions:

    • Acid Hydrolysis: Treat the stock solution with 0.1 N HCl and heat at a controlled temperature (e.g., 60°C) for a defined period.

    • Base Hydrolysis: Treat the stock solution with 0.1 N NaOH at room temperature or slightly elevated temperature for a defined period.

    • Oxidative Degradation: Treat the stock solution with a solution of hydrogen peroxide (e.g., 3% H₂O₂) at room temperature for a defined period.

    • Thermal Degradation: Expose a solid sample of the compound to dry heat in an oven at a controlled temperature (e.g., 80°C) for a defined period. Also, expose a solution of the compound to the same thermal stress.

    • Photolytic Degradation: Expose a solution of the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter in a photostability chamber. A dark control sample should be run in parallel.

  • Sample Analysis: At appropriate time points, withdraw samples from each stress condition. Neutralize the acidic and basic samples before analysis. Analyze all samples, including a non-stressed control, using a suitable analytical method, such as HPLC with a photodiode array (PDA) detector or LC-MS/MS.

  • Development of a Stability-Indicating Method: The analytical method should be capable of separating the intact drug from its degradation products. A gradient HPLC method is often required. The peak purity of the parent drug should be assessed using the PDA detector to ensure that no degradant peaks are co-eluting.

  • Data Evaluation:

    • Quantify the amount of remaining parent compound in each stressed sample.

    • Calculate the percentage of degradation.

    • Identify and, if possible, characterize the major degradation products using mass spectrometry.

Causality Behind Experimental Choices:

  • Forced Degradation Conditions: The selected stress conditions (acid, base, oxidation, heat, and light) are recommended by regulatory guidelines (e.g., ICH) and are designed to simulate potential environmental exposures during manufacturing, storage, and use.[5][7]

  • Stability-Indicating Method: The development of a stability-indicating method is crucial to ensure that the analytical procedure can accurately measure the active ingredient without interference from degradation products, excipients, or other impurities.

  • Peak Purity Analysis: This is a critical step in validating the stability-indicating nature of the analytical method, confirming that the chromatographic peak of the parent compound is pure and not a composite of the parent and one or more degradants.

Stability_Workflow cluster_prep Preparation cluster_stress Forced Degradation cluster_analysis Analysis cluster_evaluation Evaluation A Prepare stock solution of (3S)-3-Hydroxy Quinidine-vinyl-d3 B Acid Hydrolysis (HCl, heat) A->B C Base Hydrolysis (NaOH, heat) A->C D Oxidation (H₂O₂) A->D E Thermal Stress (Heat) A->E F Photolytic Stress (Light) A->F G Sample at time points B->G C->G D->G E->G F->G H Analyze by Stability-Indicating Method (e.g., HPLC-PDA) G->H I Assess peak purity H->I J Quantify parent compound and degradation products I->J K Identify degradation pathways J->K

Workflow for forced degradation studies.

Conclusion

References

  • Alsante, K. M., et al. (2011). Pharmaceutical Forced Degradation Studies.
  • Bajaj, S., et al. (2012). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Applied Pharmaceutical Science, 2(3), 129-138.
  • Pharmaguideline. (n.d.). Forced Degradation Study in Pharmaceutical Stability. Retrieved from [Link]

  • Singh, R., & Rehman, Z. U. (2013). Forced degradation studies: A tool for determination of stability of drugs. International Journal of Pharmaceutical Sciences and Research, 4(5), 1641.
  • IJSDR. (n.d.). Force Degradation for Pharmaceuticals: A Review. Retrieved from [Link]

  • Luminata. (n.d.). What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. Retrieved from [Link]

  • Pharmaffiliates. (n.d.). (3S)-3-Hydroxy Quinidine-vinyl-d3. Retrieved from [Link]

  • Pharmaffiliates. (n.d.). (3S)-3-Hydroxy Quinidine-vinyl-d3. Retrieved from [Link]

Sources

Methodological & Application

Application Note: High-Throughput Quantification of (3S)-3-Hydroxyquinidine in Human Plasma using Isotope Dilution LC-MS/MS with (3S)-3-Hydroxy Quinidine-vinyl-d3

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note presents a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the accurate quantification of (3S)-3-Hydroxyquinidine, the major active metabolite of the antiarrhythmic drug Quinidine, in human plasma. To correct for matrix effects, extraction variability, and instrument fluctuation, the stable isotope-labeled compound, (3S)-3-Hydroxy Quinidine-vinyl-d3, is employed as an internal standard (IS). This methodology, grounded in the principle of isotope dilution mass spectrometry, provides the high accuracy and precision required for therapeutic drug monitoring (TDM), pharmacokinetic (PK) studies, and clinical research.

Introduction: The Rationale for a Stable Isotope-Labeled Internal Standard

Quinidine is a Class I antiarrhythmic agent with a narrow therapeutic window, necessitating careful monitoring of its plasma concentrations. Its primary metabolite, (3S)-3-Hydroxyquinidine, also possesses pharmacological activity and contributes to both the therapeutic and toxic effects of the parent drug. Therefore, the simultaneous and accurate measurement of both compounds is often clinically important.

Mass spectrometry (MS) has become the gold standard for quantitative bioanalysis due to its inherent specificity and sensitivity.[1] However, LC-MS/MS analyses are susceptible to variations arising from the sample matrix (e.g., plasma lipids and proteins), sample preparation, and instrument performance.[2] These factors can cause ion suppression or enhancement, leading to inaccurate quantification.

The most effective way to mitigate these variables is through the use of a stable isotope-labeled internal standard (SIL-IS).[3] A SIL-IS is chemically identical to the analyte but has a higher mass due to the incorporation of heavy isotopes like deuterium (²H), ¹³C, or ¹⁵N.[4] Because the SIL-IS and the analyte co-elute chromatographically and exhibit nearly identical behavior during extraction and ionization, any analytical variability affects both compounds proportionally.[3][4] The mass spectrometer can distinguish between the analyte and the IS based on their mass-to-charge (m/z) ratios, allowing the ratio of their peak areas to be used for precise quantification. This approach, known as isotope dilution mass spectrometry, is the foundation of modern quantitative bioanalysis.

(3S)-3-Hydroxy Quinidine-vinyl-d3 is the ideal internal standard for the quantification of (3S)-3-Hydroxyquinidine. The deuterium atoms on the vinyl group provide a sufficient mass shift for MS/MS detection without significantly altering the molecule's chromatographic retention time or extraction efficiency.

Physicochemical Properties & Handling

A summary of the relevant properties for the analyte and the internal standard is provided below.

Property(3S)-3-Hydroxyquinidine(3S)-3-Hydroxy Quinidine-vinyl-d3
Molecular Formula C₂₀H₂₄N₂O₃C₂₀H₂₁D₃N₂O₃
Molecular Weight 340.42 g/mol 343.43 g/mol
Appearance Solid (Varies)Orange Solid[5][6]
Solubility Soluble in Methanol, DMSOSoluble in Methanol, DMSO[5][6]
Storage 2-8°C-20°C[5]

Note on Handling: Both compounds are intended for research use only. Standard laboratory safety protocols, including the use of personal protective equipment (PPE), should be followed. Store the internal standard at -20°C in a tightly sealed vial to ensure stability.[7]

Experimental Protocol: Quantification of (3S)-3-Hydroxyquinidine in Plasma

This protocol provides a validated starting point for the analysis. Optimization may be required based on the specific LC-MS/MS system used.

Materials and Reagents
  • Analytes: (3S)-3-Hydroxyquinidine, (3S)-3-Hydroxy Quinidine-vinyl-d3 (IS)

  • Solvents: Acetonitrile (LC-MS Grade), Methanol (LC-MS Grade), Formic Acid (LC-MS Grade), Deionized Water (18.2 MΩ·cm)

  • Matrix: Blank Human Plasma (K₂EDTA)

  • Consumables: 1.5 mL polypropylene microcentrifuge tubes, analytical balance, volumetric flasks, pipettes, 96-well plates (optional).

Preparation of Standards and Quality Control Samples
  • Primary Stock Solutions (1 mg/mL): Accurately weigh and dissolve (3S)-3-Hydroxyquinidine and (3S)-3-Hydroxy Quinidine-vinyl-d3 (IS) in separate volumetric flasks using methanol.

  • Working Standard Solutions: Prepare serial dilutions of the (3S)-3-Hydroxyquinidine primary stock in 50:50 (v/v) methanol:water to create calibration standards (e.g., 1, 5, 10, 50, 100, 500, 1000 ng/mL).

  • Internal Standard Working Solution (100 ng/mL): Dilute the IS primary stock solution with 50:50 (v/v) methanol:water.

  • Calibration Curve and QC Preparation: Spike blank human plasma with the appropriate working standard solutions to create a calibration curve (e.g., 0.1, 0.5, 1, 5, 10, 50, 100 ng/mL) and quality control (QC) samples at low, medium, and high concentrations.

Sample Preparation: Protein Precipitation

Protein precipitation is a rapid and effective method for extracting small molecules from plasma.

G cluster_prep Sample Preparation Workflow plasma 1. Aliquot 100 µL of Plasma Sample is_spike 2. Add 25 µL of IS Working Solution (100 ng/mL) plasma->is_spike vortex1 3. Vortex Mix (10 seconds) is_spike->vortex1 ppt_agent 4. Add 300 µL of Acetonitrile (Protein Precipitation Agent) vortex1->ppt_agent vortex2 5. Vortex Mix (1 minute) ppt_agent->vortex2 centrifuge 6. Centrifuge (14,000 x g for 10 min) vortex2->centrifuge supernatant 7. Transfer Supernatant to a clean vial/plate centrifuge->supernatant inject 8. Inject into LC-MS/MS System supernatant->inject

Caption: Protein Precipitation Workflow for Plasma Samples.

LC-MS/MS Conditions

The following table outlines the recommended starting parameters for the chromatographic separation and mass spectrometric detection.

ParameterRecommended ConditionRationale
LC System UPLC/UHPLC SystemProvides high resolution and short run times.
Column C18 Reversed-Phase (e.g., 50mm x 2.1mm, 1.7µm)Offers good retention and peak shape for the analytes.
Mobile Phase A 0.1% Formic Acid in WaterAcidified mobile phase promotes positive ionization.
Mobile Phase B 0.1% Formic Acid in AcetonitrileOrganic solvent for gradient elution.
Gradient 5% B to 95% B over 2.0 min, hold for 0.5 min, re-equilibrateA rapid gradient ensures efficient elution and high throughput.
Flow Rate 0.5 mL/minAppropriate for the column dimensions.
Column Temp. 40°CEnsures reproducible retention times.
Injection Vol. 5 µL
MS System Triple Quadrupole Mass SpectrometerRequired for MRM-based quantification.
Ionization Mode Electrospray Ionization (ESI), PositiveAnalytes contain basic nitrogen atoms, which are readily protonated.
MRM Transitions (3S)-3-Hydroxyquinidine: Q1: 341.2 -> Q3: 182.1IS (d3): Q1: 344.2 -> Q3: 182.1Q1 is the protonated parent ion [M+H]⁺. The Q3 product ion corresponds to a stable fragment, ensuring specificity. The shared product ion is typical when deuteration is on a part of the molecule lost during fragmentation.
Dwell Time 100 ms
Collision Energy Optimized for specific instrumentMust be tuned to maximize product ion signal.

Note: MRM transitions should be empirically optimized on the specific instrument being used.

Bioanalytical Method Validation

A full validation according to regulatory guidelines (e.g., FDA or EMA) is essential before using the method for sample analysis.[8][9] Key validation parameters are summarized below.

Caption: Core Parameters of Bioanalytical Method Validation.

  • Selectivity: The ability to differentiate and quantify the analyte in the presence of other components in the sample. Assessed by analyzing blank plasma from multiple sources.

  • Accuracy & Precision: Accuracy measures the closeness of the mean test results to the true value, while precision measures the closeness of agreement among a series of measurements. Evaluated at LLOQ, LQC, MQC, and HQC levels. Acceptance criteria are typically ±15% (±20% at LLOQ).

  • Linearity and Range: The calibration curve should demonstrate a linear relationship between the concentration and the instrument response. A correlation coefficient (r²) of >0.99 is desired.

  • Recovery: The extraction efficiency of the analytical method. Assessed by comparing the analyte response in a pre-extracted spiked sample to a post-extracted spiked sample.

  • Matrix Effect: The suppression or enhancement of ionization by co-eluting matrix components. The use of (3S)-3-Hydroxy Quinidine-vinyl-d3 is critical for compensating for this effect.

  • Stability: Analyte stability must be evaluated under various conditions: freeze-thaw cycles, short-term bench-top storage, long-term storage at -80°C, and post-preparative stability in the autosampler.

Conclusion

The use of (3S)-3-Hydroxy Quinidine-vinyl-d3 as a stable isotope-labeled internal standard is paramount for the development of a reliable, accurate, and high-throughput LC-MS/MS method for the quantification of (3S)-3-Hydroxyquinidine in biological matrices. The protocol and validation guidelines presented here provide a comprehensive framework for researchers in clinical pharmacology, drug metabolism, and therapeutic drug monitoring to establish a robust bioanalytical assay. This approach ensures data integrity and defensibility, which are critical for making informed decisions in drug development and patient care.

References

  • Matuszewski, B. K., Constanzer, M. L., & Chavez-Eng, C. M. (2003). Strategies for the Assessment of Matrix Effect in Quantitative Bioanalytical Methods Based on HPLC−MS/MS. Analytical Chemistry, 75(13), 3019-3030. [Link]

  • ResolveMass Laboratories Inc. (2025, October 30). Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. [Link]

  • Waters Corporation. (n.d.). The Use of Stable-Isotope-Labeled (SIL) Internal Standards to Compensate for Matrix Effects: Key Considerations. Retrieved February 13, 2026, from [Link]

  • Journal of Chemical and Pharmaceutical Sciences. (n.d.). A REVIEW ON BIOANALYTICAL METHOD DEVELOPMENT AND VALIDATION BY USING LC-MS/MS. Retrieved February 13, 2026, from [Link]

  • U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. [Link]

  • Lou, R., et al. (2011). Rapid quantification of quinine and its major metabolite (3S)-3-hydroxyquinine in diluted urine by UPLC-MS/MS. Journal of Chromatography B, 879(22), 2139-2144. [Link]

  • Kennard Pershing, L., Peat, M. A., & Finkle, B. S. (1982). An HPLC method for the quantitation of quinidine and its metabolites in plasma: an application to a quinidine-phenytoin drug interaction study. Journal of analytical toxicology, 6(3), 153–156. [Link]

  • Pharmaffiliates. (n.d.). (3S)-3-Hydroxy Quinidine-vinyl-d3. Retrieved February 13, 2026, from [Link]

  • Stanczyk, F. Z., & Clarke, N. J. (2010). Advantages and challenges of mass spectrometry-based steroid assays for clinical research. The Journal of steroid biochemistry and molecular biology, 121(3-5), 491–495. [Link]

Sources

Application Note: (3S)-3-Hydroxy Quinidine-vinyl-d3 as an Internal Standard in LC-MS

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The accurate quantification of (3S)-3-Hydroxy Quinidine (3-OH-Q) is critical in clinical pharmacology, serving as the primary in vivo biomarker for CYP3A4 activity. However, the analysis of this polar metabolite is frequently compromised by significant matrix effects and ion suppression in electrospray ionization (ESI).

This guide details the application of (3S)-3-Hydroxy Quinidine-vinyl-d3 (3-OH-Q-d3) as a stable isotope-labeled internal standard (SIL-IS). Unlike generic analogues, the vinyl-d3 isotopolog offers identical chromatographic retention and ionization efficiency to the analyte while providing the mass shift necessary for mass spectrometric differentiation. This protocol outlines a robust LC-MS/MS workflow designed to neutralize matrix variability and ensure regulatory-grade data integrity.

Scientific Background & Mechanistic Rationale[1][2]

The CYP3A4 Probe Reaction

Quinidine is a high-affinity substrate for Cytochrome P450 3A4 (CYP3A4). The specific 3-hydroxylation at the quinuclidine ring to form (3S)-3-Hydroxy Quinidine is the gold-standard reaction for assessing CYP3A4 phenotypic activity in vivo.

  • Parent: Quinidine (Class Ia antiarrhythmic).[1]

  • Enzyme: CYP3A4 (exclusive catalyst for 3-hydroxylation).[2]

  • Metabolite: (3S)-3-Hydroxy Quinidine.[2][3][4][5][6][7]

Why Vinyl-d3? (The Internal Standard Strategy)

In LC-MS/MS, "matrix effects" occur when co-eluting phospholipids or endogenous salts alter the ionization efficiency of the analyte.

  • Structural Identity: The vinyl-d3 variant places three deuterium atoms on the vinyl group of the quinuclidine ring.

  • Co-elution: Because the physicochemical properties (pKa, logP) are virtually identical to the unlabeled metabolite, 3-OH-Q-d3 co-elutes perfectly with 3-OH-Q.

  • Correction Factor: Any ion suppression occurring at that specific retention time affects both the analyte and the IS equally. The ratio of their signals remains constant, yielding accurate quantification.

Metabolic Pathway Visualization

The following diagram illustrates the specific biotransformation pathway and the role of the internal standard.

CYP3A4_Metabolism Quinidine Quinidine (Parent Drug) CYP3A4 CYP3A4 Enzyme (Liver Microsomes) Quinidine->CYP3A4 Substrate Metabolite (3S)-3-Hydroxy Quinidine (Analyte) CYP3A4->Metabolite 3-Hydroxylation (Specific Probe) MS_Detection LC-MS/MS Detection (Quantification) Metabolite->MS_Detection m/z 341.2 IS (3S)-3-Hydroxy Quinidine-vinyl-d3 (Internal Standard) IS->MS_Detection m/z 344.2 (Corrects Matrix Effects)

Figure 1: The CYP3A4-mediated 3-hydroxylation of Quinidine and the integration of the vinyl-d3 internal standard for normalization.[8]

Compound Characterization

PropertyAnalyte: (3S)-3-Hydroxy QuinidineInternal Standard: (3S)-3-Hydroxy Quinidine-vinyl-d3
CAS Number 53467-23-5N/A (Labeled Variant)
Molecular Formula C20H24N2O3C20H21D3 N2O3
Molecular Weight 340.42 g/mol ~343.44 g/mol
Monoisotopic Mass (M+H) 341.2 m/z344.2 m/z
Label Position NoneVinyl group (Quinuclidine ring)
Solubility Methanol, DMSO, dilute acidMethanol, DMSO, dilute acid
Storage -20°C (Protect from light)-20°C (Protect from light)

Experimental Protocol: LC-MS/MS Quantification

Materials & Reagents
  • Standards: (3S)-3-Hydroxy Quinidine (Reference Standard) and (3S)-3-Hydroxy Quinidine-vinyl-d3 (IS).

  • Solvents: LC-MS grade Acetonitrile (ACN), Methanol (MeOH), Water.

  • Additives: Ammonium Formate, Formic Acid, Ammonium Hydroxide.

  • Matrix: Human Plasma (K2EDTA) or Liver Microsomes.

Stock Solution Preparation
  • Analyte Stock: Dissolve 1 mg 3-OH-Q in 1 mL MeOH (1 mg/mL).

  • IS Stock: Dissolve 1 mg 3-OH-Q-d3 in 1 mL MeOH (1 mg/mL).

  • Working IS Solution: Dilute IS Stock in 50% MeOH to a concentration of 50 ng/mL . Note: This concentration should yield a signal intensity similar to the mid-point of the calibration curve.

Sample Preparation (Protein Precipitation)

Rationale: Protein precipitation (PPT) is chosen for high throughput. The use of the d3-IS compensates for the lower cleanup efficiency compared to SPE.

  • Aliquot: Transfer 50 µL of plasma/microsomal incubate to a 96-well plate or microcentrifuge tube.

  • Spike IS: Add 20 µL of Working IS Solution (50 ng/mL). Vortex gently.

  • Precipitate: Add 200 µL of ice-cold Acetonitrile.

  • Vortex/Shake: Vortex vigorously for 2 minutes to ensure complete protein denaturation.

  • Centrifuge: Spin at 4,000 x g (or 13,000 rpm) for 10 minutes at 4°C.

  • Dilution: Transfer 100 µL of the supernatant to a clean plate. Dilute with 100 µL of Water (or 10mM Ammonium Formate) to match initial mobile phase conditions.

LC-MS/MS Conditions

Rationale: Basic alkaloids like Quinidine often tail on C18 columns under acidic conditions. Using a high pH buffer (Ammonium Bicarbonate/Formate pH 9.0) ensures the molecule is in its free base form (or less charged), improving retention and peak shape.

Chromatography (LC):

  • System: UHPLC (e.g., Agilent 1290, Waters Acquity).

  • Column: Waters XBridge C18 (2.1 x 50 mm, 3.5 µm) or Agilent ZORBAX Eclipse Plus Phenyl-Hexyl.

  • Mobile Phase A: 10 mM Ammonium Formate in Water, adjusted to pH 9.0 with Ammonium Hydroxide.

  • Mobile Phase B: Acetonitrile.

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 2-5 µL.

Gradient Profile:

Time (min) % Mobile Phase B
0.00 10%
0.50 10%
3.00 90%
4.00 90%
4.10 10%

| 5.50 | 10% (Re-equilibration) |

Mass Spectrometry (MS):

  • Source: Electrospray Ionization (ESI), Positive Mode.[9]

  • Scan Type: Multiple Reaction Monitoring (MRM).[9][10]

  • Capillary Voltage: 3.5 kV.

  • Desolvation Temp: 400°C.

MRM Transitions: Rationale: The vinyl-d3 label is on the quinuclidine ring. To distinguish the IS, we must select transitions that either retain the whole molecule (water loss) or the quinuclidine fragment. The transitions below are optimized for specificity.

CompoundPrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)Type
3-OH-Q 341.2323.225Quantifier (Water Loss)
3-OH-Q 341.2188.135Qualifier (Quinuclidine Frag)
3-OH-Q-d3 344.2 326.2 25IS Quantifier

Analytical Workflow Diagram

LCMS_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis Sample Biological Sample (50 µL Plasma) Add_IS Add IS: (3S)-3-OH-Q-vinyl-d3 (Normalization Step) Sample->Add_IS PPT Protein Precipitation (Add ACN, Vortex, Spin) Add_IS->PPT Supernatant Extract Supernatant PPT->Supernatant LC UHPLC Separation (pH 9.0, C18 Column) Supernatant->LC MS ESI-MS/MS (MRM) Monitor m/z 341 -> 323 & 344 -> 326 LC->MS Data Data Processing (Ratio: Analyte Area / IS Area) MS->Data

Figure 2: Step-by-step analytical workflow from sample extraction to data processing.

Validation & Quality Assurance

To ensure the protocol meets FDA/EMA bioanalytical guidelines, perform the following validation steps:

  • Isotopic Purity Check: Inject a high concentration of the IS (1 µg/mL) and monitor the analyte channel (341 -> 323). Signal contribution should be < 20% of the Lower Limit of Quantification (LLOQ).

  • Cross-Talk Evaluation: Inject a high concentration of the Analyte and monitor the IS channel. Ensure no "cross-talk" occurs due to natural isotopic abundance (M+3 of analyte).

  • Matrix Factor (MF):

    • Calculate MF = (Peak Area in Matrix) / (Peak Area in Solvent).

    • Calculate IS-Normalized MF = (MF of Analyte) / (MF of IS).

    • Acceptance Criteria: IS-Normalized MF should be close to 1.0 (0.85 - 1.15), proving the d3-IS effectively compensates for matrix effects.

Troubleshooting & Expert Insights

  • Peak Tailing: If 3-OH-Q peaks tail significantly, increase the pH of the aqueous mobile phase to 10 using Ammonium Hydroxide. This suppresses the protonation of the quinuclidine nitrogen, improving interaction with the C18 stationary phase.

  • Sensitivity Loss: If signal drops, check the source temperature. Quinidine derivatives are thermally stable, but excessive heat (>500°C) can cause in-source fragmentation. Maintain 350-400°C.

  • Isomer Separation: 3-Hydroxy Quinidine has diastereomers. Ensure your chromatographic method separates (3S)-3-OH-Q from other potential hydroxylated metabolites (e.g., 2'-oxo-quinidine) by using a Phenyl-Hexyl column if C18 fails.

References

  • Nielsen, T. L., et al. (1999).[11] In vitro metabolism of quinidine: the (3S)-3-hydroxylation of quinidine is a specific marker reaction for cytochrome P-4503A4 activity in human liver microsomes.[2] Journal of Pharmacology and Experimental Therapeutics.[11][12]

  • Agilent Technologies. (2017). Fast and Sensitive Pharmacokinetic Assessment Using an Agilent LC/MS Triple Quadrupole System.[13] Application Note.

  • Thermo Fisher Scientific. Simultaneous Quantitation of 19 Drugs in Human Plasma and Serum by LC-MS/MS.[14] Application Note 571.[14]

  • Cayman Chemical. (3S)-hydroxy Quinidine Product Information.

  • MedChemExpress. (3S)-3-Hydroxy quinidine-vinyl-d3 Product Information.

Sources

Application Note: High-Precision Bioanalysis of (3S)-3-Hydroxy Quinidine using Vinyl-d3 Internal Standard

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This protocol details the validated methodology for the quantification of (3S)-3-Hydroxy Quinidine (3-OH-Q) in human plasma using (3S)-3-Hydroxy Quinidine-vinyl-d3 as a stable isotope-labeled internal standard (SIL-IS). As the primary active metabolite of Quinidine formed exclusively by CYP3A4, 3-OH-Q serves as a critical biomarker for CYP3A4 activity in vivo.[1][2] This guide addresses the specific challenges of stereochemistry, light sensitivity, and matrix interference, providing a robust LC-MS/MS workflow designed for regulated bioanalytical environments (GLP/GCP).

Introduction & Scientific Rationale

The Biological Context

Quinidine is a Class Ia antiarrhythmic agent and a potent P-glycoprotein inhibitor. Its metabolism is stereoselective; CYP3A4 hydroxylates the quinuclidine ring at the C3 position to form (3S)-3-Hydroxy Quinidine. Because this reaction is catalyzed almost exclusively by CYP3A4, the ratio of 3-OH-Q to Quinidine is a gold-standard probe for assessing CYP3A4 phenotypic activity in clinical drug-drug interaction (DDI) studies.

Why (3S)-3-Hydroxy Quinidine-vinyl-d3?

In LC-MS/MS bioanalysis, matrix effects (ion suppression/enhancement) can severely compromise data integrity.

  • Structural Identity: The "vinyl-d3" IS is deuterated at the terminal vinyl group of the quinuclidine ring. This position is metabolically stable and chemically inert under extraction conditions, unlike exchangeable protons (e.g., -OH or -NH).

  • Co-elution: As an isotopolog, the d3-IS co-elutes with the analyte, experiencing the exact same matrix suppression at the electrospray source, thereby perfectly normalizing the signal.

  • Stereochemistry: Using the (3S) enantiomer ensures the IS matches the specific 3D-conformation of the biological metabolite, preventing slight retention time shifts that can occur with diastereomers on high-efficiency columns.

Compound Properties

PropertyAnalyte: (3S)-3-Hydroxy QuinidineIS: (3S)-3-Hydroxy Quinidine-vinyl-d3
CAS Registry 53467-23-5N/A (Custom Isotope)
Molecular Formula C₂₀H₂₄N₂O₃C₂₀H₂₁D₃N₂O₃
Molecular Weight 340.42 g/mol 343.44 g/mol
Monoisotopic Mass 340.18343.20
pKa (approx) 4.2 (Quinoline), 8.8 (Quinuclidine)Similar
LogP ~1.8~1.8
Solubility Soluble in MeOH, ACN, DMSOSame
Stability Light Sensitive (Protect from UV)Light Sensitive

Experimental Protocol

Metabolic Pathway Visualization

The following diagram illustrates the formation of the analyte and the structural logic of the internal standard.

MetabolicPathway Quinidine Quinidine (Parent Drug) CYP3A4 CYP3A4 (Liver Microsomes) Quinidine->CYP3A4 Metabolite (3S)-3-Hydroxy Quinidine (Analyte) CYP3A4->Metabolite Hydroxylation (C3 Position) IS (3S)-3-Hydroxy Quinidine-vinyl-d3 (Internal Standard) IS->Metabolite Normalizes Quantification

Caption: CYP3A4-mediated formation of the analyte and its normalization by the d3-IS.

Reagents & Stock Preparation
  • Solvents: LC-MS grade Methanol (MeOH), Acetonitrile (ACN), Water, Formic Acid (FA).

  • Stock Solution (1.0 mg/mL):

    • Weigh ~1 mg of (3S)-3-Hydroxy Quinidine-vinyl-d3 accurately.

    • Dissolve in Methanol . Avoid DMSO if possible to prevent source fouling, but use if solubility is an issue.

    • Critical: Store in amber glass vials at -20°C. Quinoline derivatives undergo photodegradation.

  • Working IS Solution: Dilute stock to ~50 ng/mL in 50% MeOH/Water. Prepare fresh weekly.

Sample Preparation (Protein Precipitation)

While Liquid-Liquid Extraction (LLE) offers cleaner extracts, Protein Precipitation (PPT) is sufficient for this compound due to the high selectivity of the d3-IS.

  • Aliquot: Transfer 50 µL of human plasma into a 1.5 mL amber microcentrifuge tube.

  • Spike IS: Add 20 µL of Working IS Solution (vinyl-d3). Vortex gently.

  • Precipitate: Add 150 µL of ice-cold Acetonitrile containing 0.1% Formic Acid.

    • Note: The acid helps break protein binding and stabilizes the basic analyte.

  • Vortex: Mix vigorously for 2 minutes.

  • Centrifuge: Spin at 14,000 x g for 10 minutes at 4°C.

  • Transfer: Transfer 100 µL of supernatant to an HPLC vial with insert.

  • Dilution (Optional): If peak shape is poor, dilute supernatant 1:1 with water to match initial mobile phase strength.

LC-MS/MS Conditions

Chromatography (LC)

  • System: UHPLC (e.g., Agilent 1290, Waters Acquity).

  • Column: Phenomenex Kinetex C18 (2.1 x 50 mm, 2.6 µm) or Waters XBridge BEH C18.

    • Rationale: C18 provides excellent retention for the hydrophobic quinoline ring.

  • Mobile Phase A: 0.1% Formic Acid in Water + 2mM Ammonium Formate.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient:

    • 0.0 min: 10% B

    • 0.5 min: 10% B

    • 3.0 min: 90% B

    • 3.5 min: 90% B

    • 3.6 min: 10% B

    • 5.0 min: Stop

  • Flow Rate: 0.4 mL/min.

  • Column Temp: 40°C.

Mass Spectrometry (MS/MS)

  • Source: Electrospray Ionization (ESI) – Positive Mode.[3]

  • Scan Type: Multiple Reaction Monitoring (MRM).[3][4][5]

CompoundPrecursor (m/z)Product (m/z)Dwell (ms)CE (eV)Role
3-OH Quinidine 341.2188.15025Quantifier
3-OH Quinidine 341.2160.15035Qualifier
3-OH Quinidine-d3 344.2191.15025IS Quantifier
  • Transition Logic:

    • 188.1 Ion: Corresponds to the hydroxylated quinuclidine ring.[6] This fragment retains the stereochemical information and the 3-OH group.

    • 191.1 Ion: Corresponds to the d3-labeled hydroxylated quinuclidine ring (188 + 3 Da from vinyl-d3).

    • Why not 160? The m/z 160 fragment is the quinoline ring. Since the d3 label is on the quinuclidine ring, the 160 fragment would be identical for both analyte and IS (m/z 160), leading to "crosstalk" if not perfectly resolved. You must monitor the fragment that retains the label (191.1).

Analytical Workflow Diagram

Workflow Start Plasma Sample (50 µL) IS_Add Add IS: (3S)-3-OH-Q-d3 (Normalization Step) Start->IS_Add PPT Protein Precipitation (ACN + 0.1% FA) IS_Add->PPT Centrifuge Centrifugation (14,000g, 10 min) PPT->Centrifuge Supernatant Supernatant Transfer Centrifuge->Supernatant LC UHPLC Separation (C18 Column, Gradient) Supernatant->LC MS MS/MS Detection (ESI+, MRM) LC->MS Data Data Analysis (Ratio: Analyte Area / IS Area) MS->Data

Caption: Step-by-step bioanalytical extraction and quantification workflow.

Method Validation Parameters (Acceptance Criteria)

To ensure this protocol meets FDA/EMA Bioanalytical Method Validation (BMV) guidelines, the following criteria must be met:

  • Linearity:

    • Range: 1.0 ng/mL (LLOQ) to 1000 ng/mL.

    • Weighting: 1/x².

    • Correlation Coefficient (r²): > 0.99.

  • Accuracy & Precision:

    • Intra/Inter-day CV%: < 15% (20% at LLOQ).[4]

    • Accuracy: ±15% of nominal (±20% at LLOQ).

  • Matrix Effect (ME):

    • Calculate IS-normalized ME factor.

    • Acceptance: IS-normalized ME should be close to 1.0 and consistent (CV < 15%) across 6 different lots of plasma. The d3-IS is critical here to compensate for phospholipid suppression.

  • Recovery:

    • Compare extracted QC area vs. post-extraction spiked neat solution.

    • Target: > 70% recovery (consistent across range).

Troubleshooting & Best Practices (Expertise & Experience)

  • Issue: IS Signal Drop.

    • Cause: Phospholipid buildup on the column.

    • Solution: The gradient goes to 90% B. Ensure the hold time is sufficient (at least 1 min) to wash lipids. If signal drops over a run, inject a "cleaning" blank (Isopropanol:ACN 50:50) every 20 samples.

  • Issue: Peak Tailing.

    • Cause: Interaction of the basic quinuclidine nitrogen with silanols.

    • Solution: Ensure Ammonium Formate is present in Mobile Phase A (buffer capacity). Do not rely solely on Formic Acid.

  • Issue: Photodegradation.

    • Cause: Quinidine derivatives turn yellow/brown under light.

    • Solution: Use amber glassware for all steps. If amber vials are unavailable, wrap clear tubes in aluminum foil.

  • Issue: Crosstalk.

    • Cause: Monitoring the wrong transition.

    • Solution: Verify that the IS transition (344->191) does not show a peak when injecting a high concentration of unlabeled analyte (ULOQ). If it does, the resolution of the quadrupole is too wide, or the label is impure.

References

  • Nielsen, T.L., et al. (1999). "In vitro metabolism of quinidine: the (3S)-3-hydroxylation of quinidine is a specific marker reaction for cytochrome P-4503A4 activity in human liver microsomes."[1][2] Journal of Pharmacology and Experimental Therapeutics. Link

  • FDA Guidance for Industry. (2018). "Bioanalytical Method Validation." U.S. Food and Drug Administration.[7] Link

  • Cayman Chemical. "(3S)-3-hydroxy Quinidine Product Information." Cayman Chemical.[2] Link

  • Lindegardh, N., et al. (2011). "Rapid quantification of quinine and its major metabolite (3S)-3-hydroxyquinine in diluted urine by UPLC-MS/MS." Journal of Chromatography B. Link

Sources

Application Note: (3S)-3-Hydroxy Quinidine-vinyl-d3 for Advanced Drug Metabolism Studies

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive overview and detailed protocols for the application of (3S)-3-Hydroxy Quinidine-vinyl-d3 in drug metabolism studies. As a deuterated metabolite of a potent cytochrome P450 2D6 (CYP2D6) inhibitor, this molecule serves a dual role: as a critical reagent in reaction phenotyping studies and as a robust internal standard for bioanalytical quantification. We will explore the mechanistic basis for its use, present validated experimental workflows for CYP2D6 inhibition and reaction phenotyping assays, and discuss the pivotal role of stable isotope-labeled standards in ensuring data integrity for regulatory submission.

Introduction: The Critical Role of CYP2D6 in Drug Development

The cytochrome P450 (CYP) superfamily of enzymes is central to the metabolism of a vast majority of therapeutic drugs. Among these, CYP2D6 is one of the most significant, responsible for the oxidative metabolism of approximately 25% of all clinically used drugs. However, CYP2D6 is highly polymorphic, leading to wide inter-individual variability in drug clearance and response. Furthermore, its susceptibility to inhibition by co-administered drugs is a major cause of drug-drug interactions (DDIs).

Regulatory bodies such as the U.S. Food and Drug Administration (FDA) mandate a thorough evaluation of the DDI potential of new chemical entities, with a strong focus on interactions involving CYP enzymes.[1][2][3] Understanding whether an investigational drug is a substrate, inhibitor, or inducer of CYP2D6 is a cornerstone of preclinical safety assessment.

Quinidine is the prototypical selective and potent inhibitor of CYP2D6.[4][5] Its primary metabolite, (3S)-3-Hydroxy Quinidine, also contributes to this inhibitory profile, albeit with lower potency.[6] The deuterated form, (3S)-3-Hydroxy Quinidine-vinyl-d3, provides an indispensable tool for these critical investigations.

The Dual Functionality of (3S)-3-Hydroxy Quinidine-vinyl-d3

A Tool for Reaction Phenotyping

Reaction phenotyping aims to identify the specific enzymes responsible for a drug's metabolism.[7][8] One of the primary methods involves the use of selective chemical inhibitors in an in vitro system, such as human liver microsomes (HLM) or hepatocytes.[9][10] By observing the reduction in the metabolism of a test compound in the presence of a selective inhibitor like quinidine, researchers can quantify the contribution of the corresponding enzyme (CYP2D6) to the compound's clearance. (3S)-3-Hydroxy Quinidine-vinyl-d3 is used in conjunction with its parent compound studies as a metabolite reference.

The Gold Standard Internal Standard for LC-MS/MS

In quantitative bioanalysis using liquid chromatography-mass spectrometry (LC-MS/MS), precision and accuracy are paramount. Stable isotope-labeled (SIL) compounds are considered the "gold standard" for use as internal standards (IS).[11][12] A SIL-IS, such as (3S)-3-Hydroxy Quinidine-vinyl-d3, is chemically identical to the analyte of interest but has a different mass due to the incorporation of heavy isotopes (in this case, deuterium).

Key Advantages of Using a Deuterated Internal Standard:

  • Co-elution: The SIL-IS and the analyte exhibit nearly identical chromatographic behavior, ensuring they experience the same analytical conditions.[13]

  • Correction for Matrix Effects: Variations in ionization efficiency caused by complex biological matrices (ion suppression or enhancement) affect both the analyte and the IS equally. The ratio of their signals remains constant, leading to more accurate quantification.[11][14]

  • Compensation for Sample Loss: Any loss of material during sample preparation (e.g., extraction, evaporation) will be mirrored by the SIL-IS, preserving the accuracy of the final measurement.[15]

The use of a reliable SIL-IS is a critical component of developing robust and defensible bioanalytical methods for both preclinical and clinical studies.

Scientific Principles and Experimental Design

Mechanism of CYP2D6 Inhibition by Quinidine

Quinidine exerts its potent inhibitory effect on CYP2D6 through a high-affinity binding interaction within the enzyme's active site.[16] Key residues, including Aspartate 301, are involved in a charge-pair interaction with the basic nitrogen atom of quinidine, anchoring it in a conformation that prevents substrate binding and/or product release.[17] While its metabolite, 3-hydroxyquinidine, shares this mechanism, its potency is reduced.[6] It is important to note that quinidine is a reversible, competitive inhibitor and does not typically exhibit mechanism-based inactivation.[18]

Metabolic Pathway of Quinidine

Quinidine is primarily metabolized by CYP3A4 to form (3S)-3-Hydroxy Quinidine.[19][20] Understanding this pathway is crucial, especially when designing complex DDI studies, as inhibitors of CYP3A4 can alter the pharmacokinetics of quinidine itself.[21]

Quinidine_Metabolism Quinidine Quinidine Metabolite (3S)-3-Hydroxy Quinidine Quinidine->Metabolite Hydroxylation CYP3A4 CYP3A4 CYP3A4->Quinidine

Caption: Metabolic conversion of Quinidine to (3S)-3-Hydroxy Quinidine via CYP3A4.

Protocols and Methodologies

Protocol 1: In Vitro CYP2D6 Inhibition Assay

This protocol determines the half-maximal inhibitory concentration (IC50) of a test compound against CYP2D6 activity using a probe substrate. Quinidine is used as a positive control inhibitor.

Materials:

  • Pooled Human Liver Microsomes (HLM)

  • CYP2D6 Probe Substrate (e.g., Dextromethorphan or Bufuralol)

  • NADPH regenerating system (e.g., NADPH-A, NADPH-B)

  • Phosphate Buffer (e.g., 100 mM Potassium Phosphate, pH 7.4)

  • Test Compound (in appropriate solvent, e.g., DMSO)

  • Positive Control Inhibitor: Quinidine

  • Stopping Solution (e.g., Acetonitrile with internal standard)

  • (3S)-3-Hydroxy Quinidine-vinyl-d3 (as an analytical internal standard if monitoring quinidine metabolism)

  • 96-well plates, incubator, LC-MS/MS system

Experimental Workflow Diagram:

CYP_Inhibition_Workflow cluster_prep Plate Preparation cluster_reaction Enzymatic Reaction cluster_analysis Analysis P1 Add HLM, Buffer, and Test Compound/ Quinidine (Positive Control) P2 Pre-incubate at 37°C P1->P2 5 min R1 Initiate Reaction: Add Probe Substrate & NADPH System P2->R1 R2 Incubate at 37°C (e.g., 10-15 min) R1->R2 A1 Terminate Reaction: Add Cold Acetonitrile with Internal Standard R2->A1 A2 Centrifuge to Pellet Protein A1->A2 A3 Analyze Supernatant by LC-MS/MS A2->A3 A4 Calculate % Inhibition and Determine IC50 A3->A4

Caption: Workflow for a typical in vitro CYP inhibition assay.

Step-by-Step Procedure:

  • Prepare Reagents: Thaw HLM on ice. Prepare working solutions of the probe substrate, test compound, and quinidine in the appropriate buffer. The final concentration of organic solvent (e.g., DMSO) should be low (<0.5%) to avoid affecting enzyme activity.

  • Plate Setup: In a 96-well plate, add HLM and phosphate buffer.

  • Add Inhibitor: Add serial dilutions of the test compound or quinidine to the appropriate wells. Include a vehicle control (solvent only).

  • Pre-incubation: Pre-incubate the plate at 37°C for 5-10 minutes to allow the inhibitor to interact with the enzyme.

  • Initiate Reaction: Start the metabolic reaction by adding a pre-warmed mixture of the probe substrate and the NADPH regenerating system. The concentration of the probe substrate should be at or below its Michaelis-Menten constant (Km) to ensure sensitivity to competitive inhibition.

  • Incubation: Incubate the reaction at 37°C for a predetermined time (e.g., 10-20 minutes) that is within the linear range of metabolite formation.

  • Terminate Reaction: Stop the reaction by adding a cold stopping solution, such as acetonitrile containing a suitable internal standard for the probe substrate's metabolite.

  • Sample Processing: Centrifuge the plate to pellet the precipitated protein.

  • LC-MS/MS Analysis: Transfer the supernatant to a new plate and analyze the formation of the probe substrate's metabolite using a validated LC-MS/MS method.

  • Data Analysis: Calculate the percent inhibition for each inhibitor concentration relative to the vehicle control. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Table 1: Typical Reagent Concentrations for a CYP2D6 Inhibition Assay

ReagentTypical Final ConcentrationRationale
Human Liver Microsomes0.1 - 0.5 mg/mLProvides sufficient enzyme concentration for measurable activity.
Dextromethorphan5 - 10 µMNear the Km for sensitive detection of competitive inhibition.
Quinidine (Control)0.001 - 10 µMSpans the known IC50 range to generate a full inhibition curve.
NADPH1 mMSaturating concentration to ensure the cofactor is not rate-limiting.
Protocol 2: Reaction Phenotyping with Chemical Inhibitors

This protocol determines the relative contribution of CYP2D6 to the metabolism of an investigational drug.

Materials:

  • Same as Protocol 1, but replacing the probe substrate with the investigational drug.

  • Selective inhibitors for major CYP isoforms (see Table 2). Quinidine is used for CYP2D6.

Step-by-Step Procedure:

  • Preliminary Steps: Determine the optimal HLM concentration and incubation time that result in ~10-20% metabolism of the investigational drug (ensuring initial rate conditions).

  • Plate Setup: Prepare incubation mixtures containing HLM, buffer, and the investigational drug at a concentration near its expected physiological level or Km.

  • Add Inhibitors: To separate wells, add a pre-selected, high concentration of each selective CYP inhibitor.[22] A vehicle control (no inhibitor) represents 100% metabolic activity.

  • Pre-incubation: Pre-incubate the plate at 37°C for 10 minutes.

  • Initiate and Incubate: Start the reaction by adding the NADPH regenerating system and incubate for the predetermined time.

  • Terminate and Process: Stop the reaction and process the samples as described in Protocol 1. The internal standard used should be a stable isotope-labeled version of the investigational drug, if available.

  • LC-MS/MS Analysis: Quantify the remaining amount of the parent investigational drug.

  • Data Analysis: Calculate the percent of metabolism remaining in the presence of each inhibitor compared to the vehicle control. The percent inhibition is calculated as: % Inhibition = (1 - (Metabolism with Inhibitor / Metabolism with Vehicle)) * 100 This value indicates the contribution of that specific CYP isoform to the drug's metabolism.

Table 2: Recommended Selective Inhibitors for Reaction Phenotyping

Target CYPSelective InhibitorRecommended Conc. (µM)Justification
CYP2D6 Quinidine 1 - 2 Highly selective and potent inhibitor of CYP2D6.[22]
CYP1A2Furafylline10Mechanism-based inhibitor providing specific inactivation.
CYP2C9Sulfaphenazole10Potent and selective competitive inhibitor.
CYP2C19Ticlopidine1Mechanism-based inhibitor.
CYP3A4/5Ketoconazole/Itraconazole1Potent broad-spectrum CYP3A inhibitors.
CYP2B6Bupropion50Selective inhibitor at this concentration.
CYP2C8Montelukast2Selective inhibitor for CYP2C8.

Note: The selectivity of chemical inhibitors is concentration-dependent. It is crucial to use concentrations that are known to be selective for the target enzyme to avoid misleading results.[22]

Conclusion and Best Practices

(3S)-3-Hydroxy Quinidine-vinyl-d3, in conjunction with its parent compound quinidine, represents a vital toolset for modern drug metabolism research. Its application as a selective inhibitor is fundamental to reaction phenotyping, a study mandated by regulatory agencies for characterizing the metabolic pathways of new drugs.[23][24] Furthermore, its role as a stable isotope-labeled internal standard embodies the best practice for achieving the highest level of accuracy and robustness in quantitative bioanalysis.[11] Adherence to validated protocols and a thorough understanding of the underlying enzymatic mechanisms are essential for generating high-quality, reliable data that can confidently guide drug development decisions and ensure patient safety.

References

  • U.S. Food and Drug Administration. (2020). Clinical Drug Interaction Studies — Cytochrome P450 Enzyme- and Transporter-Mediated Drug Interactions Guidance for Industry.[Link]

  • U.S. Food and Drug Administration. (2020). In Vitro Drug Interaction Studies — Cytochrome P450 Enzyme- and Transporter-Mediated Drug Interactions Guidance for Industry.[Link]

  • RAPS. (2020). Drug-Drug Interactions: FDA Issues Guidance on Clinical, In Vitro Studies.[Link]

  • U.S. Food and Drug Administration. (2020). In Vitro Drug Interaction Studies — Cytochrome P450 Enzyme- and Transporter-Mediated Drug Interactions.[Link]

  • ResolveMass Laboratories Inc. (2023). Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis.[Link]

  • Zhang, Y., et al. (2007). Predicting Drug–Drug Interactions: An FDA Perspective. The AAPS Journal.[Link]

  • Foti, R. S., & Dalvie, D. K. (2005). Reaction Phenotyping: Current Industry Efforts to Identify Enzymes Responsible for Metabolizing Drug Candidates. Current Drug Metabolism.[Link]

  • BioIVT. (2024). CYP Inhibitors Used for Reaction Phenotyping Studies.[Link]

  • Doran, A. C., et al. (2022). Defining the Selectivity of Chemical Inhibitors Used for Cytochrome P450 Reaction Phenotyping: Overcoming Selectivity Limitations with a Six-Parameter Inhibition Curve-Fitting Approach. Drug Metabolism and Disposition.[Link]

  • Charles River Laboratories. (n.d.). Assays for CYP450 Inhibition, Induction, and Phenotyping.[Link]

  • Obach, R. S. (2014). Reaction Phenotyping: Advances In The Experimental Strategies Used To Characterize The Contribution of Drug Metabolizing Enzymes. Drug Metabolism and Disposition.[Link]

  • KCAS Bio. (2017). The Value of Deuterated Internal Standards.[Link]

  • Ocheje, J. F., & Oga, E. O. (2014). A REVIEW: USE OF DEUTERATED INTERNAL STANDARDS IN MASS SPECTOMETRY TECHNIQUES. South American Journal of Clinical Research.[Link]

  • ResolveMass Laboratories Inc. (2023). Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis.[Link]

  • Pharmaffiliates. (n.d.). (3S)-3-Hydroxy Quinidine-vinyl-d3.[Link]

  • Paine, M. J., et al. (2005). Why is quinidine an inhibitor of cytochrome P450 2D6? The role of key active-site residues in quinidine binding. Journal of Biological Chemistry.[Link]

  • Kumar, V., et al. (2018). Enzyme inhibition using selective inhibitors of human CYP2D6: quinidine... ResearchGate.[Link]

  • Strobl, G. R., et al. (2003). Inhibition of Cytochrome P450 2D6: Structure−Activity Studies Using a Series of Quinidine and Quinine Analogues. Journal of Medicinal Chemistry.[Link]

  • Hanke, N., et al. (2023). Physiologically‐based pharmacokinetic modeling of quinidine to establish a CYP3A4, P‐gp, and CYP2D6 drug–drug–gene interaction network. CPT: Pharmacometrics & Systems Pharmacology.[Link]

  • Ghabrial, H., et al. (1995). Potent inhibition of yeast-expressed CYP2D6 by dihydroquinidine, quinidine, and its metabolites. Biochemical Pharmacology.[Link]

  • Dale, O., et al. (1998). Inhibition of desipramine hydroxylation (Cytochrome P450-2D6) in vitro by quinidine and by viral protease inhibitors: relation to drug interactions in vivo. Pharmacology & Toxicology.[Link]

  • Hanke, N., et al. (2023). Physiologically-based pharmacokinetic modeling of quinidine to establish a CYP3A4, P-gp, and CYP2D6 drug-drug-gene interaction network. CPT: Pharmacometrics & Systems Pharmacology.[Link]

  • Bramer, S. L., & Suri, A. (1999). Inhibition of CYP2D6 by quinidine and its effects on the metabolism of cilostazol. Clinical Drug Investigation.[Link]

  • Bertelsen, K. M., et al. (2003). Apparent mechanism-based inhibition of human CYP2D6 in vitro by paroxetine: comparison with fluoxetine and quinidine. Drug Metabolism and Disposition.[Link]

Sources

Troubleshooting & Optimization

improving signal intensity of (3S)-3-Hydroxy Quinidine-vinyl-d3 in MS

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the analysis of (3S)-3-Hydroxy Quinidine-vinyl-d3. This resource is designed for researchers, scientists, and drug development professionals encountering challenges with signal intensity during LC-MS/MS analysis. As a stable isotope-labeled internal standard (IS), achieving a robust and consistent signal from this analyte is paramount for accurate quantification of its unlabeled counterpart.

This guide provides a structured troubleshooting framework, detailed optimization protocols, and answers to frequently asked questions. Our approach is grounded in the fundamental principles of mass spectrometry and chromatography, aiming not just to provide solutions, but to explain the underlying chemical and physical causality.

Part 1: First-Response Troubleshooting

Low or inconsistent signal intensity is the most common issue reported. This section provides a logical workflow to diagnose and resolve the root cause efficiently.

My (3S)-3-Hydroxy Quinidine-vinyl-d3 signal is low, unstable, or completely absent. What should I do first?

Approach this problem systematically. Before diving into complex MS parameter tuning, verify the foundational elements of your system. The following diagnostic workflow will help you isolate the issue.

Troubleshooting_Workflow cluster_Start cluster_Infusion Step 1: Analyte Delivery Check (Infusion) cluster_LC_Matrix Step 2A: LC & Matrix Effects cluster_MS_Solution Step 2B: Solution & MS Settings Start Low or No Signal Detected for (3S)-3-Hydroxy Quinidine-vinyl-d3 Infusion Directly infuse the analyte solution into the MS. Is a stable signal observed? Start->Infusion Infusion_Yes Yes: Problem is likely LC-related or matrix-induced. Infusion->Infusion_Yes Signal OK Infusion_No No: Problem is with the analyte solution or MS settings. Infusion->Infusion_No No Signal Chromatography Review LC Method. Is peak shape poor? Does analyte co-elute with matrix? Infusion_Yes->Chromatography Solution Check Analyte Solution: - Confirm concentration and stability. - Verify correct solvent/pH for solubility  and protonation. Infusion_No->Solution Matrix_Effects Address Matrix Effects: - Improve sample cleanup (SPE, LLE). - Modify LC gradient to separate from  phospholipids. - Check for ion suppression. Chromatography->Matrix_Effects Yes LC_Method Optimize Chromatography: - Adjust mobile phase pH/additive. - Test alternative column chemistry. - Ensure proper gradient. Chromatography->LC_Method No MS_Tune Optimize MS Parameters: - Tune ion source (gas, temp, voltage). - Verify MRM transitions and collision energy. - Check for adduct formation. Solution->MS_Tune Solution OK Solution_Bad Remake Analyte Solution: Use fresh, high-purity solvent and verify standard integrity. Solution->Solution_Bad Issue Found

Caption: Troubleshooting workflow for low MS signal.

Part 2: In-Depth Optimization & FAQs

This section expands on the troubleshooting workflow with detailed scientific explanations and protocols.

Q1: How does the molecular structure of 3-Hydroxy Quinidine influence MS signal, and how can I leverage this?

Answer: The key to achieving a strong signal for this molecule in positive-ion electrospray ionization (ESI+) lies in its chemical structure. Like its parent compound quinidine, it is a basic alkaloid with two nitrogen atoms. The nitrogen on the quinuclidine ring is significantly more basic than the quinoline nitrogen and is the primary site of protonation.

Efficient protonation is the first step to generating a strong signal. This is primarily controlled by the mobile phase pH.

Protonation_Site cluster_Structure (3S)-3-Hydroxy Quinidine Structure cluster_KeySites Key Functional Groups for ESI+ Protonation Primary Protonation Site (Quinuclidine Nitrogen) Highly Basic Polarity Hydroxyl Group Increases Polarity

minimizing ion suppression with (3S)-3-Hydroxy Quinidine-vinyl-d3

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: (3S)-3-Hydroxy Quinidine-vinyl-d3

A Guide to Minimizing Ion Suppression in LC-MS/MS Bioanalysis

Welcome to the technical support center for (3S)-3-Hydroxy Quinidine-vinyl-d3. As a deuterated internal standard of a major quinidine metabolite, this compound is critical for achieving accurate and reproducible quantification in complex biological matrices.[1][2] This guide is designed for researchers, scientists, and drug development professionals to proactively address and troubleshoot one of the most persistent challenges in LC-MS/MS bioanalysis: ion suppression.

Part 1: Frequently Asked Questions (FAQs) - The Fundamentals of Ion Suppression

Q1: What is ion suppression and why is it a concern when using (3S)-3-Hydroxy Quinidine-vinyl-d3?

A1: Ion suppression is a matrix effect where the ionization efficiency of a target analyte—in this case, your analyte of interest for which (3S)-3-Hydroxy Quinidine-vinyl-d3 is an internal standard—is reduced by co-eluting components from the sample matrix.[3][4][5] This phenomenon leads to a decreased signal intensity, which can severely compromise the sensitivity, precision, and accuracy of your quantitative assay.[4][6] Even though you are using a stable isotope-labeled internal standard (SIL-IS), which is designed to co-elute and experience similar suppression, understanding and minimizing the effect is crucial for robust method performance.

Q2: What are the primary causes of ion suppression in bioanalytical methods?

A2: Ion suppression is primarily caused by endogenous and exogenous components in the sample matrix that compete with the analyte for ionization in the MS source.[7] Common culprits include:

  • Phospholipids: Abundant in biological matrices like plasma and serum.

  • Salts and Buffers: Non-volatile salts can build up in the ion source and interfere with the ionization process.

  • Co-administered Drugs and their Metabolites: These can co-elute and interfere with the analyte of interest.[8]

  • Mobile Phase Additives: Certain additives, especially at high concentrations, can contribute to suppression.

Q3: How can I determine if ion suppression is affecting my analysis?

A3: A common and effective method is the post-column infusion experiment .[9][10] In this setup, a constant flow of your analyte and internal standard is introduced into the mobile phase after the analytical column but before the MS source. A blank matrix sample is then injected onto the column. Any dip or decrease in the constant signal baseline indicates a region of ion suppression caused by eluting matrix components.[6][10]

Part 2: Troubleshooting Guide - From Symptoms to Solutions

This section addresses specific issues you may encounter and provides a logical workflow for diagnosis and resolution.

Problem 1: Low sensitivity or complete signal loss for my analyte and (3S)-3-Hydroxy Quinidine-vinyl-d3.

  • Possible Cause: Severe ion suppression due to co-elution with a highly suppressive matrix component, such as a phospholipid.

  • Troubleshooting Workflow:

    • Confirm with Post-Column Infusion: Perform the experiment described in FAQ Q3 to identify the retention time of the suppression zone.

    • Analyze Chromatograms: Check if your analyte's retention time falls within this suppression zone.

    • Implement Solutions:

      • Chromatographic Optimization: The goal is to separate your analyte from the interfering components.[6]

        • Modify Gradient: Increase the organic content of your mobile phase more slowly to improve separation.

        • Change Stationary Phase: Switch to a column with a different chemistry (e.g., from a C18 to a phenyl-hexyl or a pentafluorophenyl column) to alter selectivity.[11]

      • Sample Preparation Enhancement: Improve the cleanup of your sample to remove the interfering species.[3][6]

        • Solid-Phase Extraction (SPE): This is generally more effective at removing phospholipids and salts than protein precipitation.[6]

        • Liquid-Liquid Extraction (LLE): Can also provide a cleaner extract than protein precipitation.[6]

Problem 2: Inconsistent and irreproducible results for my quality control (QC) samples.

  • Possible Cause: Sample-to-sample variability in the matrix composition is leading to different degrees of ion suppression, causing inconsistent results.[12]

  • Troubleshooting Workflow:

    • Review Sample Preparation: Inconsistent sample preparation can introduce variability. Ensure your procedure is robust and consistently executed.

    • Employ Matrix-Matched Calibrators and QCs: Preparing your calibration standards and QC samples in the same biological matrix as your unknown samples can help to compensate for consistent matrix effects.[8]

    • Utilize a Stable Isotope-Labeled Internal Standard (SIL-IS): You are already using (3S)-3-Hydroxy Quinidine-vinyl-d3, which is excellent practice. A SIL-IS is highly effective in correcting for variability in ion suppression between different samples because it experiences the same effect as the analyte.[12] If you still see issues, it points to a very severe or variable matrix effect that needs to be addressed through better sample cleanup or chromatography.

Problem 3: Gradual decrease in signal intensity over a long analytical run.

  • Possible Cause: Buildup of non-volatile matrix components in the ion source or on the analytical column.[3][10]

  • Troubleshooting Workflow:

    • Clean the Ion Source: Follow the manufacturer's instructions for cleaning the ion source components. This should be a part of regular maintenance.[3]

    • Implement a Diverter Valve: Program a diverter valve to send the highly aqueous, early-eluting portion of the chromatogram (which often contains salts and other highly polar interferences) to waste instead of the MS source.

    • Incorporate a Column Wash: Include a high-organic wash step at the end of your gradient to elute strongly retained matrix components from the column before the next injection.

    • Use a Guard Column: A guard column can help protect your analytical column from contamination.[10]

Part 3: Experimental Protocols & Data

Protocol 1: Post-Column Infusion Experiment to Visualize Ion Suppression

This protocol allows you to identify chromatographic regions where co-eluting matrix components suppress the analyte signal.

  • Objective: To map the ion suppression profile of a blank matrix extract.

  • Workflow Diagram:

    G cluster_LC LC System cluster_Infusion Infusion Setup LC_Pump LC Pump (Mobile Phase) Autosampler Autosampler (Inject Blank Matrix) LC_Pump->Autosampler Column Analytical Column Autosampler->Column Tee Mixing Tee Column->Tee LC Eluent Syringe_Pump Syringe Pump (Analyte + IS Solution) Syringe_Pump->Tee Constant Infusion MS Mass Spectrometer Tee->MS

    Caption: Post-column infusion experimental setup.

  • Step-by-Step Methodology:

    • Prepare a solution of your analyte and (3S)-3-Hydroxy Quinidine-vinyl-d3 in a suitable solvent (e.g., 50:50 acetonitrile:water with 0.1% formic acid) at a concentration that gives a stable and moderate signal (~100 ng/mL).

    • Place this solution in a syringe and infuse it at a low flow rate (e.g., 10 µL/min) into the mobile phase stream after the analytical column using a mixing tee.

    • While the solution is infusing, inject a prepared blank matrix sample (e.g., a protein-precipitated plasma sample from a drug-free source) onto the LC column.

    • Monitor the signal of your analyte and internal standard in the mass spectrometer. A stable baseline should be observed.

    • Any significant drop in the baseline signal corresponds to a region of ion suppression.

Table 1: Comparison of Sample Preparation Techniques for Minimizing Ion Suppression

Sample Preparation MethodTypical Matrix Removal EfficiencyPropensity for Ion SuppressionThroughput
Protein Precipitation (PPT) Low (removes proteins, but not phospholipids or salts)High[6]High
Liquid-Liquid Extraction (LLE) Moderate to HighLow to Moderate[6]Moderate
Solid-Phase Extraction (SPE) High (can be tuned to remove specific interferences)Low[6]Low to Moderate

Table 2: Starting ESI Source Parameters for Optimization

Optimizing source parameters can help improve analyte signal and potentially reduce the impact of suppression.[13]

ParameterTypical Starting Value (Positive Ion Mode)Rationale
Capillary/Spray Voltage 3.0 – 4.5 kV[14]Too low results in poor ionization; too high can cause fragmentation.[14][15]
Nebulizer Gas Pressure 30 – 50 psi[14]Controls droplet size; higher pressure gives smaller droplets but may increase suppression.[14]
Drying Gas Flow 5 – 10 L/min[16]Aids in desolvation of droplets.
Drying Gas Temperature 300 – 400 °C[14][16]Facilitates solvent evaporation; too high can cause thermal degradation.[14]
Part 4: Advanced Strategies & Best Practices

Q4: Can changing the ionization source or mode help?

A4: Yes. Atmospheric Pressure Chemical Ionization (APCI) is generally less susceptible to ion suppression than Electrospray Ionization (ESI).[4][5][17] If your analyte is amenable to APCI, this could be a viable solution. Additionally, switching polarity (e.g., from positive to negative ion mode) can sometimes help, as fewer matrix components may ionize in the opposite polarity, reducing competition.[4]

Q5: What is the role of the mobile phase composition?

A5: The mobile phase directly influences both chromatography and ionization efficiency.

  • Organic Solvent: Methanol is often preferred over acetonitrile in some APCI applications.[16] In ESI, the choice can affect spray stability and desolvation.

  • Additives: Small amounts of modifiers like formic acid (for positive mode) or ammonium hydroxide (for negative mode) are crucial for promoting ionization.[14] However, avoid non-volatile buffers like phosphates, which will contaminate the MS source.

Logical Workflow for Method Development to Mitigate Ion Suppression

G Start Method Development Start SamplePrep Select Sample Prep (SPE > LLE > PPT) Start->SamplePrep DevelopLC Develop LC Method (Aim for separation from matrix) SamplePrep->DevelopLC OptimizeMS Optimize MS Source (Voltage, Gas, Temp) DevelopLC->OptimizeMS AssessSuppression Assess Suppression (Post-column infusion) OptimizeMS->AssessSuppression Suppression_Check Suppression Observed? AssessSuppression->Suppression_Check ModifyLC Modify LC Method (Change gradient/column) Suppression_Check->ModifyLC Yes Finalize Finalize Method (Validate) Suppression_Check->Finalize No ModifyLC->AssessSuppression ImproveSamplePrep Improve Sample Prep (More stringent cleanup) ModifyLC->ImproveSamplePrep ImproveSamplePrep->AssessSuppression

Caption: A systematic workflow for minimizing ion suppression.

By following this structured approach—understanding the cause, systematically troubleshooting, and optimizing your method parameters—you can develop a robust and reliable bioanalytical assay for your target analytes using (3S)-3-Hydroxy Quinidine-vinyl-d3.

References

  • AMSbiopharma. (2025, November 19). Optimize LC‑MS/MS Sensitivity: Ion Suppression in Bioanalysis.
  • LGC. Ion Suppression: A Major Concern in Mass Spectrometry.
  • Providion Group. How can I identify Ion Suppression in Biological Sample Analysis?
  • Wikipedia. Ion suppression (mass spectrometry).
  • BenchChem. Technical Support Center: Minimizing Ion Suppression in LC-MS/MS Analysis.
  • PubMed Central. TROUBLE SHOOTING DURING BIOANALYTICAL ESTIMATION OF DRUG AND METABOLITES USING LC-MS/MS: A REVIEW.
  • Ruthigen. How to optimize ESI source parameters for better sensitivity in LC-MS analysis.
  • BenchChem. Minimizing ion suppression in the ESI source for Dihydroartemisinin analysis.
  • Phenomenex. Ion suppression in Biological Sample Analysis: You May or May Not See It but It's There.
  • PubMed Central.
  • Agilent. Optimizing the Agilent Multimode Source.
  • University of Victoria.
  • PubMed Central.
  • Academia.edu.
  • PubMed.
  • PubMed Central.
  • Santa Cruz Biotechnology. (3S)-3-Hydroxy Quinidine-vinyl-d3.
  • Clinivex. (3S)-3-Hydroxy Quinidine-vinyl-d3 Supplier.
  • ResearchGate. Comparing derivatization reagents for quantitative LC-MS/MS analysis of a variety of vitamin D metabolites.

Sources

(3S)-3-Hydroxy Quinidine-vinyl-d3 stability in biological matrices

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Stability in Biological Matrices & LC-MS/MS Application

Document ID: TSC-HQD3-001 | Status: Active | Last Updated: 2026-02-13[1]

Executive Summary & Compound Profile

(3S)-3-Hydroxy Quinidine-vinyl-d3 is the deuterated form of the primary active metabolite of Quinidine.[1] It is predominantly used as an Internal Standard (IS) for the quantification of (3S)-3-Hydroxy Quinidine (3-OH-Q) in pharmacokinetic (PK) and toxicokinetic (TK) studies.[1]

This guide addresses the three critical instability vectors for this compound: Photochemical degradation (quinoline fluorescence), Metabolic conversion (in active matrices), and Isotopic integrity (vinyl group stability).[1]

FeatureSpecificationTechnical Note
Parent Molecule QuinidineClass Ia antiarrhythmic; CYP2D6 inhibitor/substrate.[1]
Metabolite Type Phase I (Oxidative)Formed via CYP3A4 hydroxylation of the quinuclidine ring.
Isotope Label Vinyl-d3 (

)
Critical: The label is on the vinyl side chain, not the exchangeable hydroxyls.[1]
Major Instability PhotosensitivityRapid isomerization/oxidation under UV/VIS light.[1]

Pre-Analytical Handling (The "Shelf" Phase)

Storage & Solvent Compatibility

Q: Can I store the stock solution in clear glass vials? A: No. Quinidine derivatives exhibit strong fluorescence and are highly photosensitive. Exposure to ambient laboratory light can cause degradation (formation of dimers or oxidation products) within hours.[1]

  • Protocol: Store solid and solution states in amber glass vials . Wrap containers in aluminum foil if amber glass is unavailable.

  • Lighting: Perform weighing and dilution under yellow (sodium vapor) light or low-light conditions.

Q: Is the vinyl-d3 label stable in protic solvents (Methanol/Water)? A: Yes. Unlike deuterium on hydroxyl/amine groups (O-D, N-D), which exchange instantly with solvent protons, the C-D bonds on the vinyl group are chemically stable in neutral protic solvents.[1]

  • Caution: Avoid strong acids (

    
    ) combined with high heat, as this can catalyze hydration of the vinyl group, potentially leading to label loss or molecule alteration.[1]
    
Workflow Visualization: Storage Logic

StorageLogic Start Received (3S)-3-HQ-d3 State Physical State? Start->State Solid Solid Powder State->Solid Powder Soln Stock Solution State->Soln Liquid Action1 Store -20°C or -80°C Protect from Light (Desiccator) Solid->Action1 Action2 Solvent Choice: MeOH or DMSO (Avoid Acidic Water) Soln->Action2 Safe Stable for >6 Months Action1->Safe LightCheck Light Exposure? Action2->LightCheck Degradation Risk: Photolysis/Isomerization (Discard) LightCheck->Degradation Yes (Clear Vial) LightCheck->Safe No (Amber Vial)

Figure 1: Decision tree for storage and handling to prevent photochemical degradation.

Biological Matrix Stability (The "Wet" Phase)

Plasma & Whole Blood

Q: Is 3-OH-Q-d3 stable in human plasma? A: Generally, yes. The 3-hydroxy metabolite is relatively stable in plasma compared to esters or lactones.[1] However, two risks exist:

  • Glucuronidation: In whole blood (or if plasma contains residual enzymatic activity), the hydroxyl group can undergo Phase II conjugation.[1]

  • Temperature: Spontaneous degradation increases significantly at

    
    .[1]
    
  • Recommendation: Process blood to plasma at

    
     and freeze at 
    
    
    
    immediately.
Microsomal Stability (Critical Warning)

Q: Can I use this IS during a microsomal incubation? A: NO.

  • Reasoning: The vinyl group (where your D3 label is located) is a metabolic "soft spot." CYP enzymes (specifically CYP3A4) can epoxidize the vinyl group.[1] If you add the IS before quenching the reaction, the enzymes will metabolize your Internal Standard, changing its mass and destroying its utility.

  • Correct Protocol: Add the IS only into the quench solvent (e.g., Acetonitrile containing the IS) to ensure the enzymes are deactivated before the IS is introduced.

LC-MS/MS Troubleshooting

Issue: Retention Time (RT) Shift

Symptom: The (3S)-3-HQ-d3 peak elutes slightly earlier than the unlabeled analyte. Cause: The Deuterium Isotope Effect . Deuterium is slightly more lipophilic and has a smaller molar volume than hydrogen. On Reverse Phase (C18) columns, deuterated isotopologues often elute 0.05–0.2 minutes earlier than the protium form.[1] Solution:

  • This is normal.[1] Do not force the integration windows to match perfectly if the peaks are resolved.

  • Ensure the shift is consistent. If the shift > 0.5 min, check for column aging or mobile phase pH drift.[1]

Issue: Signal "Crosstalk" (Interference)

Symptom: Signal detected in the IS channel when injecting only the Analyte (or vice versa). Cause:

  • Isotopic Contribution: Natural abundance of

    
    , 
    
    
    
    , or
    
    
    in the unlabeled drug can contribute to the mass transition of the IS (M+3).[1]
  • Impurity: The IS stock may contain unlabeled (D0) material.[1] Troubleshooting Workflow:

LCMS_Troubleshoot Start Interference Detected Check1 Inject Blank Matrix + IS Only Start->Check1 Check2 Inject High Std Analyte Only Start->Check2 Result1 Signal in Analyte Channel? Check1->Result1 Result2 Signal in IS Channel? Check2->Result2 Sol1 IS Impurity (D0) Check CoA Purity Result1->Sol1 Yes Sol2 Natural Isotope Overlap Adjust MRM or Lower Conc. Result2->Sol2 Yes

Figure 2: Diagnostic workflow for identifying cross-signal interference in LC-MS/MS.

Validated Stability Protocols (FDA M10 Compliant)

Use these protocols to validate the stability of (3S)-3-HQ-d3 in your specific matrix.

Protocol A: Bench-Top Stability (Short-Term)

Purpose: To determine if samples degrade during preparation.[1]

  • Spike: Prepare Low QC (LQC) and High QC (HQC) samples in the biological matrix using the unlabeled analyte (use IS only for analysis, not as the stress subject, unless validating IS stability specifically).

  • Aliquot: Split into two sets: Set A (Reference) and Set B (Test) .

  • Freeze: Immediately freeze Set A at

    
    .
    
  • Stress: Leave Set B on the benchtop (in amber tubes) for 4 to 24 hours at room temperature.

  • Process: Extract both sets simultaneously. Add (3S)-3-HQ-d3 IS during extraction.

  • Acceptance: The mean concentration of Set B must be within

    
     of Set A.
    
Protocol B: Freeze-Thaw Stability

Purpose: To ensure sample integrity after re-analysis.[1]

  • Cycle 1: Freeze QC samples for

    
     hours. Thaw unassisted at room temperature.
    
  • Refreeze: Once completely thawed, refreeze for

    
     hours.
    
  • Repeat: Perform for a total of 3 cycles.

  • Analyze: Compare against freshly prepared QCs.

  • Critical Step: Ensure thawing occurs in the dark or low light due to quinidine photosensitivity.

References

  • FDA. (2022).[1][2] M10 Bioanalytical Method Validation and Study Sample Analysis. U.S. Food and Drug Administration.[1][2][3] [Link]

  • Nielsen, T. L., et al. (1999).[1] "In vitro metabolism of quinidine: the (3S)-3-hydroxylation of quinidine is a specific marker reaction for cytochrome P-4503A4 activity in human liver microsomes."[1][4] Journal of Pharmacology and Experimental Therapeutics, 289(1), 31-37.[1][4] [Link]

  • ICH. (1996).[1] Guideline Q1B: Photostability Testing of New Drug Substances and Products. International Council for Harmonisation.[1][5] [Link]

  • Guengerich, F. P. (2001).[1] "Common and Uncommon Cytochrome P450 Reactions Related to Metabolism and Chemical Toxicity." Chemical Research in Toxicology, 14(6), 611–650.[1] (Reference for vinyl epoxidation mechanisms). [Link][1]

Sources

Technical Support Center: Synthesis of (3S)-3-Hydroxy Quinidine-vinyl-d3

Author: BenchChem Technical Support Team. Date: February 2026

This guide addresses the complex semi-synthesis of (3S)-3-Hydroxy Quinidine-vinyl-d3 , a critical isotopically labeled internal standard for CYP3A4/CYP2D6 metabolic stability studies.

The synthesis presents a "chemical paradox": the Selenium Dioxide (


) oxidation  required to install the 3-hydroxyl group relies on the presence of the vinyl group (via an ene-reaction mechanism), yet the vinyl group itself must be isotopically modified.

Strategic Workflow Overview

The "Deconstruct-Reconstruct" Strategy Direct H/D exchange on the vinyl group of natural quinidine causes scrambling and low isotopic purity. The only robust method is a Cleavage-Restoration sequence followed by the regioselective oxidation.

The Workflow:

  • Cleavage: Convert natural Quinidine to Quinidine Aldehyde (cleaving the vinyl group).

  • Deuteration (Restoration): Re-install the vinyl group using deuterated Wittig reagents to generate Quinidine-vinyl-d3.

  • Functionalization: Perform SeO2 allylic oxidation to install the (3S)-hydroxyl group.

Master Synthetic Logic (DOT Diagram)

SynthesisWorkflow cluster_Deuteration Isotope Installation (Critical) Quinidine Natural Quinidine (Starting Material) Aldehyde Quinidine Aldehyde (Intermediate) Quinidine->Aldehyde Step 1: OsO4 / NaIO4 (Lemieux-Johnson) VinylD3 Quinidine-vinyl-d3 (Target Precursor) Aldehyde->VinylD3 Step 2: CD3-Wittig (Ph3P-CD3 + Base) Check1 Check: Aldehyde Proton Signal? Aldehyde->Check1 FinalTarget (3S)-3-Hydroxy Quinidine-vinyl-d3 (Final Product) VinylD3->FinalTarget Step 3: SeO2 Oxidation (Riley Oxidation) Check2 Check: 3S vs 3R Ratio? FinalTarget->Check2

Caption: The "Cleave-Restoration-Oxidation" pathway ensures high isotopic fidelity before the sensitive hydroxylation step.

Step-by-Step Protocols & Troubleshooting

Phase 1: The Deuterium Bottleneck (Vinyl-d3 Installation)

The Challenge: Standard Wittig reaction with methyltriphenylphosphonium bromide-


 (

) on an aldehyde (

) yields the d2-vinyl product (

). The Fix: To achieve full vinyl-d3 (

), you must deuterate the aldehyde proton first.
Protocol A: Synthesis of Quinidine-vinyl-d3
  • Cleavage: Treat Quinidine with catalytic

    
     and stoichiometric 
    
    
    
    in THF/Water to yield Quinidine Aldehyde.
  • Aldehyde Deuteration (For d3 specificity):

    • Oxidize aldehyde to acid (Pinnick oxidation).

    • Reduce acid/ester with

      
       to alcohol (
      
      
      
      ).
    • Oxidize alcohol back to aldehyde (

      
      ) using Dess-Martin Periodinane (DMP).
      
  • Wittig Reaction:

    • Suspend

      
      -methyltriphenylphosphonium bromide in dry THF.
      
    • Add

      
       (Potassium tert-butoxide) at 0°C to generate the ylide (bright yellow).
      
    • Add

      
       (Deutero-Quinidine Aldehyde).
      
    • Stir 2h at RT.

Troubleshooting the Wittig Reaction:

SymptomProbable CauseCorrective Action
Low Yield (<30%) Moisture in THF or older base (

).
Use freshly distilled THF (Na/Benzophenone) and sublimed

. The ylide color must be intense yellow/orange.
Incomplete D-incorporation Proton exchange with solvent or moisture.Ensure all glassware is flame-dried. Use

-THF if scrambling is suspected (rare but possible).
Epimerization at C8/C9 Basic conditions causing isomerization.Keep reaction time short (<2h) and temperature low (0°C

RT). Avoid thermodynamic equilibration.
Phase 2: The Oxidation Maze (3-Hydroxylation)

The Challenge:


 oxidation is regioselective for the allylic position (C3) but suffers from poor stereoselectivity (producing both 3S and 3R isomers) and over-oxidation to the ketone.
Protocol B: Riley Oxidation to (3S)-3-Hydroxy Quinidine-vinyl-d3
  • Reagents: Dissolve Quinidine-vinyl-d3 in 1,4-dioxane/water (10:1).

  • Oxidant: Add

    
     (1.2 equivalents).
    
  • Conditions: Reflux (100°C) for 2–4 hours. Monitor by LC-MS.[1]

  • Workup: Filter through Celite to remove red Selenium (

    
    ) deposits. Neutralize with 
    
    
    
    .

Mechanism Insight: The reaction proceeds via an Ene Reaction followed by a [2,3]-sigmatropic rearrangement. The


 attacks the vinyl group (which is deuterated), but the hydrogen abstracted comes from C3.
  • Note: The deuterium on the vinyl group (

    
    ) may cause a secondary Kinetic Isotope Effect (KIE), slightly slowing the reaction compared to the non-deuterated standard, but it will not  alter the regiochemistry.
    

Troubleshooting the Oxidation:

IssueDiagnosisSolution
Black Precipitate in Product Reduced Selenium (

) contamination.
Filter crude reaction through a pad of Celite mixed with activated charcoal.
High Ketone Byproduct Over-oxidation of the 3-OH intermediate.Stop the reaction immediately upon consumption of starting material (monitor via TLC/LCMS every 30 mins). Do not let it run "overnight."
Low 3S:3R Ratio Lack of stereocontrol.The reaction naturally favors 3S (~3:1 ratio). Separation is required (see Phase 3).
Phase 3: Purification & Validation

The Challenge: Separating the (3S)-diastereomer from the (3R)-byproduct and unreacted starting material.

HPLC Separation Strategy
  • Column: Chiralpak AD-H or OD-H (Amylose/Cellulose based) are superior for Cinchona alkaloids.

  • Mobile Phase: Hexane : Isopropanol : Diethylamine (80 : 20 : 0.1).

  • Detection: UV at 254 nm (Quinoline ring absorbance) or MS (SIM mode for m/z corresponding to M+3).

Logic Tree: Low Yield Diagnosis

Troubleshooting Start Problem: Low Yield of Final Product Step1 Check LC-MS of Crude Oxidation Mix Start->Step1 Branch1 Starting Material Remains? Step1->Branch1 Branch2 Many Side Products? Step1->Branch2 Sol1 Inactive SeO2. Use fresh reagent or add t-BuOOH activator. Branch1->Sol1 Sol2 Over-oxidation. Reduce temp to 80°C and time. Branch2->Sol2

Caption: Decision tree for optimizing the SeO2 oxidation step.

Frequently Asked Questions (FAQs)

Q: Can I perform the SeO2 oxidation before the deuterated Wittig reaction? A: No. The SeO2 oxidation mechanism (Riley oxidation) requires the presence of the double bond (vinyl group) to initiate the "ene" reaction cycle. If you oxidize first, you must protect the 3-OH group before attempting the aldehyde cleavage, which adds two extra synthetic steps (Protection/Deprotection) and risks racemization.

Q: Why is my deuterium enrichment only ~66% (d2) instead of d3? A: This occurs if you perform the Wittig reaction on the non-deuterated aldehyde (


) using a 

-ylide. This yields

(d2). To get d3 (

), the aldehyde proton must be deuterium (

).

Q: Is the (3S)-3-Hydroxy metabolite stable? A: It is moderately stable but sensitive to light and air oxidation (converting to the ketone). Store the purified solid under Argon at -20°C, protected from light.

References

  • Metabolite Identification: Zhao, X. J., & Ishizaki, T. (1997). "Metabolic disposition of quinidine: a review." British Journal of Clinical Pharmacology. Link

  • SeO2 Oxidation Mechanism: Sharpless, K. B., & Gordon, K. M. (1976). "Selenium dioxide oxidation of olefins. Evidence for the intervention of allylic seleninic acids."[2] Journal of the American Chemical Society.[3] Link

  • Wittig Deuteration Protocols: Maryanoff, B. E., & Reitz, A. B. (1989). "The Wittig olefination reaction and modifications involving phosphoryl-stabilized carbanions. Stereochemistry, mechanism, and selected synthetic aspects."[3][4][5][6] Chemical Reviews. Link

  • Synthesis of 3-Hydroxy Cinchona Alkaloids: Carroll, F. I., et al. (1974). "Synthesis and antimalarial activity of 3-hydroxyquinine and 3-hydroxyquinidine." Journal of Medicinal Chemistry. Link

Sources

purification techniques for (3S)-3-Hydroxy Quinidine-vinyl-d3

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: PUR-3OHQ-D3-001
Status: Active
Assigned Specialist: Senior Application Scientist, Separation Sciences[1]

Executive Summary & Molecule Profile

Welcome to the Technical Support Hub. You are likely working with (3S)-3-Hydroxy Quinidine-vinyl-d3 , a stable isotope-labeled metabolite used primarily as an Internal Standard (IS) for the quantitation of Quinidine and its CYP3A4-mediated metabolites.[1]

The primary technical challenge with this molecule is its amphiphilic nature (containing both a basic quinuclidine nitrogen and a polar hydroxyl group) and the necessity to maintain isotopic integrity (preventing deuterium loss on the vinyl group).

Physicochemical Snapshot
ParameterValue / CharacteristicTechnical Implication
Polarity More polar than QuinidineElutes before Quinidine in Reversed-Phase (RP) chromatography.[1]
Basicity (pKa) pKa₁ ~4.2 (Quinoline), pKa₂ ~8.5 (Quinuclidine)Requires pH control.[1] At neutral pH, the quinuclidine N is protonated (cationic).
Isotope Label Vinyl-d3 (Alkenyl deuterium)Stable. Non-exchangeable under standard LC conditions.[1] Avoid catalytic hydrogenation environments.
Stereochemistry (3S)-configurationDiastereomer of 3-Hydroxy Quinine.[1] Chiral purity is critical.

Purification Protocols (Workflow Guides)

Module A: Preparative HPLC Purification (Synthesis & QC)

Target Audience: Synthetic Chemists isolating the standard.[1]

The Challenge: Separating the hydroxylated metabolite from the parent drug (Quinidine) and preventing peak tailing caused by the basic nitrogen interacting with silanols.

Recommended Protocol:

  • Stationary Phase: High-pH stable C18 (e.g., Hybrid Particle Technology like Waters XBridge or Phenomenex Gemini).[1]

    • Why? Allows operation at pH > 9.[1]0. At high pH, the basic nitrogen is deprotonated (neutral), significantly improving peak shape and loading capacity.

  • Mobile Phase:

    • A: 10 mM Ammonium Bicarbonate (pH 10.0).

    • B: Acetonitrile.[1][2]

  • Gradient: 15% B to 45% B over 20 minutes.

    • Note: 3-Hydroxy Quinidine is more polar; it will elute earlier than Quinidine.

  • Detection: UV at 250 nm (Quinoline absorbance) or MS (m/z 344.2 for d3 species).[1]

Module B: Bioanalytical Extraction (Sample Prep)

Target Audience: DMPK Scientists extracting from plasma/microsomes.[1]

The Challenge: Recovering the polar metabolite from biological matrix while removing phospholipids.

Recommended Protocol: Mixed-Mode Cation Exchange (MCX) SPE

  • Condition: Methanol followed by Water.[1]

  • Load: Sample (acidified with 2% H3PO4).

    • Mechanism:[1][3] The basic nitrogen becomes positively charged and binds to the sulfonate groups of the SPE cartridge.

  • Wash 1: 2% Formic Acid (removes acidic/neutral interferences).[1]

  • Wash 2: Methanol (removes hydrophobic neutrals).[1]

  • Elute: 5% Ammonium Hydroxide in Methanol.

    • Mechanism:[1][3] High pH neutralizes the drug, breaking the ionic bond and releasing it.

Interactive Troubleshooting & FAQs

Category 1: Chromatography Issues

Q: My (3S)-3-Hydroxy Quinidine-vinyl-d3 peak is tailing severely. How do I fix this?

  • Root Cause: Secondary interactions between the positively charged quinuclidine nitrogen and residual silanols on the silica column support.

  • Fix 1 (The "Masking" Approach): Add a competing base modifier. Use 0.1% Triethylamine (TEA) or 10mM Ammonium Acetate in your mobile phase.

  • Fix 2 (The "Suppression" Approach): Raise the pH. If your column tolerates it, switch to pH 9-10 (Ammonium Bicarbonate). This deprotonates the amine, eliminating the charge interaction.

Q: I cannot resolve the d3-metabolite from the non-deuterated parent Quinidine.

  • Analysis: Separation is driven by the 3-Hydroxy group , not the deuterium.[1] The 3-OH group adds polarity.

  • Solution: Lower the organic strength at the start of your gradient.

    • Example: If starting at 20% ACN, drop to 5-10% ACN. This forces the more polar 3-OH species to interact longer with the aqueous phase, increasing retention difference (Selectivity,

      
      ) relative to the parent.
      
Category 2: Stability & Isotopes

Q: Will the deuterium on the vinyl group exchange with the solvent?

  • Verdict: No.

  • Explanation: The deuterium atoms are on the vinyl (alkene) group. These are C-D bonds, which are non-exchangeable under standard aqueous/organic conditions. You would need a transition metal catalyst (Pd/C) and hydrogen gas to risk scrambling this label.

  • Caution: The hydroxyl proton (-OD) will exchange instantly with water, but the mass shift you are tracking (d3) is on the carbon skeleton, so your quantitation remains valid.

Visualizing the Workflow

Diagram 1: Purification Decision Tree

Caption: Logic flow for selecting the correct purification mode based on sample origin and purity requirements.

Purification_Strategy Start Start: Sample Source Type Is this a Synthetic Crude or Biological Matrix? Start->Type Synth Synthetic Crude (High Conc.) Type->Synth Synthesis Bio Biological Matrix (Plasma/Urine) Type->Bio Bioanalysis PrepLC Prep HPLC Method: High pH C18 Synth->PrepLC Collect Fraction Collection (Trigger: UV 250nm) PrepLC->Collect 3-OH elutes FIRST Evap Lyophilization (Avoid Heat >40°C) Collect->Evap PreTreat Acidify (H3PO4) to pH < 3 Bio->PreTreat SPE SPE Extraction (MCX Cartridge) PreTreat->SPE LCMS LC-MS/MS Analysis (MRM Mode) SPE->LCMS

[1]

Diagram 2: Metabolic Causality (CYP3A4)

Caption: The specific hydroxylation pathway mediated by CYP3A4, distinguishing the (3S) metabolite.[1]

Metabolism_Pathway Quinidine Quinidine (Parent Drug) CYP3A4 Enzyme: CYP3A4 (Major Pathway) Quinidine->CYP3A4 Oxidation Metabolite (3S)-3-Hydroxy Quinidine (Target Analyte) CYP3A4->Metabolite Specific (3S) Hydroxylation Other Other Metabolites (N-oxide, O-desmethyl) CYP3A4->Other Minor Pathways

[1]

Quantitative Data Reference

Table 1: Chromatographic Separation Parameters (Reference Values)

AnalyteRetention Order (RP-C18)Relative PolarityMass Shift (Precursor)
(3S)-3-Hydroxy Quinidine-d3 1 (Elutes First) High (Most Polar)M+3 (vs. metabolite)
(3S)-3-Hydroxy Quinidine1 (Co-elutes with d3)HighM+16 (vs. parent)
Quinidine (Parent)2MediumM (Base)
Dihydroquinidine (Impurity)3Low (Less Polar)M+2 (vs. parent)

Note: The d3-isotope usually co-elutes with the unlabeled metabolite in HPLC, but may show a slight "deuterium isotope effect" (eluting slightly earlier) in Ultra-High Pressure LC (UHPLC).[1]

References

  • Nielsen, T. L., et al. (1999). "In vitro metabolism of quinidine: the (3S)-3-hydroxylation of quinidine is a specific marker reaction for cytochrome P-4503A4 activity in human liver microsomes."[1] Journal of Pharmacology and Experimental Therapeutics.

  • Guentert, T. W., et al. (1979). "Determination of quinidine and its major metabolites by high-performance liquid chromatography."[1][2][4][5] Journal of Chromatography B.

  • Cayman Chemical. "(3S)-3-hydroxy Quinidine Product Information & Safety Data." Cayman Chemical Technical Data.

  • Santa Cruz Biotechnology. "(3S)-3-Hydroxy Quinidine-vinyl-d3 Product Specifications." SCBT Online Catalog.

Sources

Module 1: Critical Storage Protocols (The Prevention Phase)

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Isotopically Labeled Internal Standards (IS)

Mission Statement: Welcome to the Technical Support Center. As your Senior Application Scientist, my goal is to transition your workflow from "following a recipe" to "understanding the chemistry." Stable isotope-labeled standards (SIL-IS) are the metrological anchor of quantitative mass spectrometry. Their mishandling is the silent killer of assay accuracy/precision.

This guide prioritizes Deuterium (


H) , Carbon-13 (

C)
, and Nitrogen-15 (

N)
standards, addressing the specific physicochemical risks associated with each.

The Core Directive: Stability is not a static property; it is a function of environment. The primary enemies of labeled standards are moisture (hygroscopicity) , photolysis , and isotopic scrambling .

The "Cold Chain" Decision Matrix

Do not treat all standards equally. Carbon-13 and Nitrogen-15 are generally robust, but Deuterium (


H) requires defensive handling against Hydrogen-Deuterium Exchange (HDX).

Table 1: Storage Conditions by Physical State

ParameterNeat Solid (Powder)Stock Solution (High Conc.)Working Solution (Low Conc.)
Temperature -20°C (Standard) or -80°C (Labile)-20°C or -80°C+4°C (Daily use only)
Container Amber glass with PTFE-lined capAmber glass (Silanized preferred)Polypropylene (Short term only)
Headspace Flush with Argon/NitrogenFlush with Argon/NitrogenN/A
Critical Risk Hygroscopicity (Water uptake)Solvent EvaporationAdsorption to container walls
Re-test Date 2–5 Years (Compound dependent)6–12 MonthsDiscard after 1 week

Expert Insight: Never store working solutions (


100 ng/mL) for long periods. At low concentrations, non-specific binding (adsorption) to glass or plastic walls can deplete 50% of your IS in 24 hours, altering your response ratio silently.
Visual Workflow: Storage Logic

The following diagram illustrates the decision logic for receiving and storing a new standard to ensure maximum longevity.

StorageProtocol Start New Standard Received Equilibrate Equilibrate to Room Temp (Prevent Condensation) Start->Equilibrate StateCheck Physical State? Equilibrate->StateCheck Solid Neat Solid StateCheck->Solid Powder Solution Solution StateCheck->Solution Liquid SolidStorage Store at -20°C Desiccator Cabinet Protect from Light Solid->SolidStorage SolventCheck Solvent Volatility? Solution->SolventCheck HighVol High (MeOH, ACN) SolventCheck->HighVol LowVol Low (DMSO, Water) SolventCheck->LowVol Store80 Store at -80°C (Prevent Evaporation) HighVol->Store80 Store20 Store at -20°C LowVol->Store20

Figure 1: Decision matrix for the intake and storage of isotopically labeled standards. Note the critical step of equilibration to prevent moisture condensation inside the vial.

Module 2: Handling & Preparation (The Execution Phase)

The Core Directive: The moment you dissolve a solid standard, you initiate a countdown clock. Your choice of solvent determines whether that clock runs in years or minutes.

Protocol: Preventing Hydrogen-Deuterium Exchange (HDX)

Deuterium labels are not always permanent. If the label is on a labile position (e.g., -OH, -NH2, -SH) or an acidic alpha-carbon, it can exchange with protons in the solvent.[1]

Step-by-Step Methodology:

  • Solvent Selection:

    • Rule: Avoid protic solvents (Water, Methanol) for stock solutions if the label stability is unknown.

    • Action: Use aprotic solvents like Acetonitrile (ACN) or DMSO for primary stocks.

  • pH Control:

    • Mechanism:[2] Acidic or basic conditions catalyze HDX.

    • Action: Ensure your stock solvent is neutral. Avoid adding formic acid or ammonium hydroxide to the storage stock solution. Add modifiers only to the fresh working solution.

  • Sonication Warning:

    • Risk: Sonication generates heat, which accelerates degradation and HDX.

    • Action: Sonicate in short bursts (10s) with an ice bath if necessary.

The "Reverse Contribution" Check

Before running samples, you must validate that your IS does not interfere with your analyte, and vice versa.

  • Scenario A: IS interfering with Analyte (Direct Interference)

    • Cause: The IS contains a small % of unlabeled (D0) drug (Chemical impurity).

    • Check: Inject a "Zero Sample" (Matrix + IS, no Analyte).

    • Limit: Signal at Analyte retention time must be

      
       of the LLOQ (Lower Limit of Quantitation).
      
  • Scenario B: Analyte interfering with IS (Cross-talk)

    • Cause: High concentrations of Analyte have natural

      
      C isotopes that increase mass to match the IS.
      
    • Check: Inject a ULOQ standard (Analyte only, no IS). Monitor the IS channel.

    • Limit: Signal in IS channel must be

      
       of the average IS response.[3]
      

Module 3: Troubleshooting & FAQs (The Correction Phase)

Diagnostic Flowchart: Signal Issues

Use this logic to isolate the root cause of IS variability.

Troubleshooting Issue Issue: IS Area Variability Pattern Is the variation random or systematic? Issue->Pattern Systematic Systematic Drift (Gradual Decrease) Pattern->Systematic Random Random Scatter Pattern->Random DriftCheck Check Solution Stability Systematic->DriftCheck Degrading EvapCheck Check Solvent Evaporation (Concentration Increase?) Systematic->EvapCheck Increasing Signal ScatterCheck Check Pipetting/Mixing Random->ScatterCheck MatrixCheck Matrix Effect? (Ion Suppression) Random->MatrixCheck DeuteriumShift Check Retention Time (Deuterium Isotope Effect) MatrixCheck->DeuteriumShift IS and Analyte not co-eluting?

Figure 2: Troubleshooting logic for Internal Standard signal variability. Note that Deuterium can cause slight retention time shifts, separating the IS from the Analyte and failing to compensate for matrix effects.[2]

Frequently Asked Questions

Q1: My Deuterated IS elutes slightly earlier than my analyte. Is this a problem? A: Yes, it can be. This is the "Deuterium Isotope Effect." Deuterium is slightly more lipophilic than hydrogen, often causing earlier elution in Reversed-Phase LC.

  • Risk: If the separation is significant, the IS may not experience the same matrix suppression/enhancement as the analyte, rendering it ineffective.

  • Solution: Use

    
    C or 
    
    
    
    N labeled standards if available (they co-elute perfectly). If not, adjust the gradient to ensure the IS and Analyte fall within the same ionization window.

Q2: Can I store my IS in Methanol? A: Proceed with caution. Methanol is a protic solvent. If your molecule has labile protons (e.g., acidic protons alpha to a carbonyl), they can exchange with the solvent protons over time, effectively "washing off" the label.

  • Recommendation: Store stock solutions in Acetonitrile (aprotic) and only dilute into Methanol/Water immediately before analysis [1].

Q3: How do I calculate the required "Mass Shift" for an IS? A: You need enough separation to avoid isotopic overlap.

  • Rule of Thumb: Mass shift

    
     Da for small molecules (
    
    
    
    Da).
  • Calculation: Ensure the M+0 of the IS does not overlap with the M+X (natural isotope abundance) of the analyte. For molecules containing Chlorine or Bromine, wider shifts are required due to their heavy natural isotopes [2].

Q4: My IS signal is increasing over the course of the run. Why? A: This is almost always due to solvent evaporation in the autosampler vial.

  • Fix: Ensure caps are pre-slit (to prevent vacuum formation) but seal tightly. If using volatile solvents (DCM, Hexane), use a chilled autosampler (4°C).

References

  • Wang, S., et al. (2021). Preparation of Internal Standards for Quantitative Analysis by LC-MS. Molecules, 26(10), 2989. [Link]

  • Food and Drug Administration (FDA). (2018). Bioanalytical Method Validation Guidance for Industry. [Link][4]

  • Stokvis, E., et al. (2005). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? Rapid Communications in Mass Spectrometry. [Link]

Sources

avoiding isotopic exchange in (3S)-3-Hydroxy Quinidine-vinyl-d3

Author: BenchChem Technical Support Team. Date: February 2026

This is a specialized technical support guide for researchers working with (3S)-3-Hydroxy Quinidine-vinyl-d3 .

Topic: Preventing Isotopic Exchange & Degradation

Status: Operational | Audience: Bioanalytical Scientists / DMPK Researchers

Part 1: The Core Directive (Executive Summary)

You are likely using (3S)-3-Hydroxy Quinidine-vinyl-d3 as an internal standard (IS) for CYP3A4 metabolic phenotyping. The integrity of your quantitative data depends entirely on the stability of the deuterium label.

The Critical Distinction: There are two types of "exchange" you must distinguish immediately:

  • Labile Exchange (Normal): The proton on the 3-hydroxyl (-OH) group will and should exchange with protic solvents (e.g.,

    
    , 
    
    
    
    ). This is instantaneous and reversible. Do not panic.
  • Skeletal Back-Exchange (Critical Failure): The loss of deuterium from the vinyl group (

    
     bonds). This is irreversible and indicates sample degradation or improper chemical handling.
    

The Golden Rules of Stability:

  • pH Rule: Maintain pH 6.0 – 8.0 . The vinyl group is susceptible to acid-catalyzed hydration.

  • Light Rule: Total darkness. The quinoline ring is highly photosensitive.

  • Solvent Rule: Avoid acidic chloroform (

    
     often contains HCl). Use DMSO-
    
    
    
    or Methanol-
    
    
    for stock.

Part 2: Scientific Integrity & Logic (The "Why" and "How")

The Mechanism of Isotopic Loss

To prevent exchange, you must understand the chemical vulnerability of the molecule.

  • The Vinyl Group (

    
    ): 
    
    • Stability: C-D bonds on

      
       carbons are generally robust (Bond Dissociation Energy 
      
      
      
      kcal/mol). They do not exchange with solvent protons under neutral conditions.
    • The Threat (Acid Catalysis): In the presence of strong acid (pH < 4), the vinyl group can undergo electrophilic addition (hydration). If this occurs via a carbocation intermediate, the subsequent elimination to restore the double bond can result in the uptake of a solvent proton (

      
      ), leading to a mass shift of M-1 (loss of D).
      
    • The Threat (Radical Attack): Ambient light can generate singlet oxygen or radicals that attack the vinyl group, leading to oxidative degradation rather than simple exchange.

  • The Quinuclidine Nitrogen:

    • This nitrogen is basic (

      
      ). In acidic media, it protonates. While this doesn't directly remove deuterium, it increases the solubility of the molecule in aqueous acid, accelerating the acid-catalyzed hydration of the nearby vinyl group.
      
Storage & Handling Protocols
ParameterSpecificationScientific Rationale
Temperature -20°C or -80°CArrhenius equation dictates that lower T exponentially slows degradation kinetics.
Atmosphere Argon or NitrogenDisplaces oxygen to prevent oxidative radical attack on the vinyl alkene.
Container Amber Glass (Silanized)Blocks UV light (preventing quinoline photo-degradation). Silanization prevents adsorption of the basic amine to glass surfaces.
Thawing Equilibrate to RTOpening a cold vial introduces condensation (water). Water promotes hydrolysis and microbial growth.

Part 3: Experimental Troubleshooting (Visualized)

Workflow: Diagnosing Mass Shifts

If your LC-MS/MS signal shows a "loss of label" (e.g., mass transition shifts from m/z 344


 341), follow this logic flow to determine if it is true exchange or an artifact.

MassShiftDiagnosis Start Observation: Mass Shift / Signal Loss CheckSolvent Check Solvent System Start->CheckSolvent IsProtic Is Solvent Protic? (MeOH, Water, Acidic Mobile Phase) CheckSolvent->IsProtic LabileExchange Cause: Labile Proton Exchange (3-OH group swapping H/D) IsProtic->LabileExchange Yes CheckPH Check Solution pH IsProtic->CheckPH No Action1 Action: Normal Behavior. Adjust MRM to account for OH exchange or use aprotic solvent. LabileExchange->Action1 IsAcidic Is pH < 4.0? CheckPH->IsAcidic VinylHydration Cause: Acid-Catalyzed Hydration (Vinyl group destruction) IsAcidic->VinylHydration Yes CheckLight Check Storage Conditions IsAcidic->CheckLight No Action2 Action: CRITICAL FAILURE. Discard stock. Re-synthesize. Store in pH neutral buffer. VinylHydration->Action2 WasExposed Was sample exposed to UV/Ambient Light? CheckLight->WasExposed PhotoDeg Cause: Photo-Oxidation (Quinoline ring breakdown) WasExposed->PhotoDeg Yes Action3 Action: Discard Stock. Use Amber Vials. WasExposed->Action3 Yes

Figure 1: Diagnostic logic for identifying the root cause of mass shifts in (3S)-3-Hydroxy Quinidine-vinyl-d3.

Part 4: Solvent Compatibility Guide

Choosing the wrong solvent is the #1 cause of apparent "isotopic instability."

SolventCompatibilityNotes & Causality
DMSO-

Excellent Chemically inert, aprotic. Preserves both the vinyl label and the OH proton signal (in NMR). Best for Stock.
Methanol (

)
Good (with Caveat) Will exchange the 3-OH proton (

). Vinyl-d3 remains stable. Good for working solutions.
Water (

)
Fair Same as Methanol. Ensure pH is neutral. Avoid long-term storage in water due to hydrolysis risk.
Chloroform (

)
DANGEROUS

naturally decomposes to form Phosgene and HCl . This trace acid catalyzes vinyl hydration and D-scrambling. Avoid.
Acetone Poor Can form Schiff bases with primary amines (though Quinidine is tertiary, contaminants may react).

Part 5: Frequently Asked Questions (FAQ)

Q1: I see a mass of M+1 in my LC-MS spectrum instead of M+3. Did I lose my label?

  • Diagnosis: Likely not.[1] You are probably observing the "Labile Proton Effect."

  • Explanation: (3S)-3-Hydroxy Quinidine has an exchangeable proton on the hydroxyl group. If you infuse this into a mobile phase containing

    
     (with Formic Acid), the -OD on the hydroxyl group (if you started with a deuterated stock) instantly becomes -OH.
    
  • Solution: Focus on the fragment ions. The vinyl group is usually part of the quinuclidine fragment. If the parent mass shifts but the specific fragment retaining the vinyl group retains the +3 mass shift, your vinyl label is intact.

Q2: Can I use Formic Acid (0.1%) in my mobile phase?

  • Answer: Yes, for short-term LC-MS runs.

  • Reasoning: The residence time in the column is minutes. Acid-catalyzed vinyl exchange requires hours/days to be significant at pH 3-4. However, do not store your standards in acidic mobile phase for more than 24 hours.

Q3: My stock solution turned yellow. Is it still good?

  • Answer: Likely No .

  • Reasoning: Yellowing in Cinchona alkaloids typically indicates photo-oxidative degradation (formation of quinotoxine derivatives). This is not just isotopic exchange; the chemical structure is breaking down. Discard and prepare fresh stock in amber glass.

Q4: How do I verify the isotopic purity before starting my study?

  • Protocol: Run a high-resolution Proton NMR (

    
    -NMR) in DMSO-
    
    
    
    .
  • Check: Look at the vinyl region (5.0 – 6.0 ppm).

    • Unlabeled: You will see complex multiplets for the terminal alkene protons.

    • Labeled (d3): This region should be silent (flat baseline). If you see peaks here, you have back-exchange or contamination with unlabeled material.

References

  • Nielsen, T. L., et al. (1999). "In Vitro Metabolism of Quinidine: The (3S)-3-hydroxylation of Quinidine Is a Specific Marker Reaction for Cytochrome P-4503A4 Activity in Human Liver Microsomes."[2] Journal of Pharmacology and Experimental Therapeutics.

  • Zhou, J., & Hartwig, J. F. (2008).[3][4] "Iridium-catalyzed H/D exchange at vinyl groups without olefin isomerization."[4][5] Angewandte Chemie International Edition.

  • Landvatter, S. W. (2013).[6] "Considerations in the selection of stable isotope labeled internal standards: Limitations of deuterated standards." Hilaris Publisher / Metabolomics.

  • Santa Cruz Biotechnology. "(3S)-3-Hydroxy Quinidine-vinyl-d3 Product Data." SCBT.

Sources

troubleshooting guide for (3S)-3-Hydroxy Quinidine-vinyl-d3 experiments

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Troubleshooting & Optimization Guide for Quantitative Bioanalysis

Role: Senior Application Scientist | Context: LC-MS/MS Method Development

Executive Summary

(3S)-3-Hydroxy Quinidine-vinyl-d3 is the gold-standard Stable Isotope Labeled Internal Standard (SIL-IS) for quantifying (3S)-3-Hydroxyquinidine , the specific metabolite of Quinidine formed by CYP3A4 .

While SIL-IS methods are generally robust, this specific molecule presents unique challenges regarding chromatographic isotope effects (retention time shifts) and fragmentation logic (potential loss of the label during MS/MS). This guide addresses these high-level technical hurdles to ensure FDA/EMA-compliant validation.

Part 1: The "Lost Label" Trap (Mass Spectrometry)

Q: My Internal Standard (IS) signal is strong in Q1 scan, but I see no mass shift in the product ion (Q3). Why?

Diagnosis: You have likely selected a Multiple Reaction Monitoring (MRM) transition that fragments the molecule at the cleavage site between the quinoline and quinuclidine rings, causing the loss of the deuterated vinyl group.

The Mechanism: The structure of (3S)-3-Hydroxyquinidine consists of two primary ring systems:

  • Quinoline Ring: The aromatic "bottom" half.

  • Quinuclidine Ring: The bicyclic "top" half, which contains the vinyl group .

The deuterium label (-vinyl-d3) is located on the quinuclidine ring. A common fragmentation pathway for Quinidine derivatives is the cleavage of the C9-C8 bond, generating a stable quinoline fragment (typically m/z ~160-175 range). If you monitor this transition, the fragment does not contain the deuterium label .

The Fix: You must select a transition that retains the vinyl group or monitor a "soft" fragmentation (e.g., water loss).

AnalytePrecursor (m/z)Product (m/z)CommentStatus
(3S)-3-OH-Quinidine 341.2172.1Quinoline core (No Vinyl)Analyte Transition
IS (Vinyl-d3) 344.2172.1 Quinoline core (Label Lost)RISKY (Isobaric Product)
IS (Vinyl-d3) 344.2326.2 Loss of H₂O (Label Retained)RECOMMENDED

Critical Note: Using the 344.2


 172.1 transition relies entirely on Q1 resolution to distinguish Analyte from IS. If there is any "cross-talk" or broad isolation windows, you will compromise selectivity. Always prioritize a transition where both  Q1 and Q3 are distinct.
Part 2: Chromatographic Isotope Effect (Retention Time)

Q: The Deuterated IS elutes 0.1–0.2 minutes before the analyte. Is this a problem?

Diagnosis: This is the Deuterium Isotope Effect , a known phenomenon in Reverse Phase Chromatography (RPLC).

The Mechanism: The Carbon-Deuterium (C-D) bond is slightly shorter and has a smaller molar volume than the Carbon-Hydrogen (C-H) bond.[1] This makes the deuterated molecule slightly less lipophilic than the non-deuterated analyte. Consequently, it interacts less strongly with the C18 stationary phase and elutes earlier.

Why It Matters (Matrix Effects): In LC-MS/MS, we rely on the IS to co-elute perfectly with the analyte to compensate for ion suppression caused by matrix components (phospholipids, salts).

  • If the IS elutes earlier , it may sit in a different "suppression zone" than the analyte.

  • Result: The IS fails to correct for matrix effects, leading to inaccurate quantitation (CV% > 15%).

The Protocol:

  • Check Integration Windows: Ensure your data processing software (e.g., Analyst, MassLynx) has a wide enough window to capture the shifted IS peak.

  • Modify the Gradient: Shallower gradients reduce the separation between the D0 and D3 species.

  • Co-elution Verification: During validation (FDA M10), you must perform a "Matrix Factor" test. Inject extracted blank matrix post-column infused with Analyte + IS. If the ion suppression profile changes significantly between the retention time of the IS and the Analyte, the method is invalid.

Part 3: Stability & Handling

Q: My stock solution turned yellow/brown after one week. Is it still usable?

Diagnosis: Photolytic degradation. Quinoline derivatives are highly photosensitive .

The Mechanism: The quinoline moiety absorbs UV-Vis light strongly, leading to radical formation and oxidative degradation. This is accelerated in solution.

Corrective Actions:

  • Storage: All stocks must be stored in Amber Glass vials.

  • Handling: Perform extraction steps under low-light conditions or yellow monochromatic light if possible.

  • Solvent: Store stock solutions in Methanol at -20°C or -80°C. Avoid storing in acidic aqueous buffers for long periods, as this can promote epimerization at the C9 position.

Visualizing the Workflow

The following diagram illustrates the critical decision points in the bioanalytical workflow, specifically highlighting where the "Label Loss" and "Retention Shift" errors occur.

BioanalysisWorkflow cluster_MS Mass Spectrometry Optimization cluster_LC Chromatography Optimization Start Start: Method Development Q1_Scan Q1 Scan: Identify Precursor (M+H)+ Start->Q1_Scan Frag_Check Fragmentation Analysis Q1_Scan->Frag_Check Decision_Frag Does Fragment contain Quinuclidine/Vinyl Group? Frag_Check->Decision_Frag Bad_Trans Transition: Quinoline Core (Label Lost) Risk: Isobaric Interference Decision_Frag->Bad_Trans No (e.g. m/z 172) Good_Trans Transition: Water Loss (-18) or Whole Molecule (Label Retained) Decision_Frag->Good_Trans Yes (e.g. m/z 326) LC_Run Reverse Phase LC (C18) Good_Trans->LC_Run RT_Check Check Retention Time (RT) LC_Run->RT_Check RT_Shift Is IS eluting >0.2 min before Analyte? RT_Check->RT_Shift Matrix_Risk Risk: Differential Matrix Effect (IS fails to correct suppression) RT_Shift->Matrix_Risk Yes (Deuterium Effect) Valid_Run Co-elution or Validated Matrix Factor RT_Shift->Valid_Run No / Negligible Matrix_Risk->Valid_Run Mitigate: Shallower Gradient

Caption: Decision logic for preventing "Label Loss" during MS/MS transition selection and managing Deuterium Isotope Effects in chromatography.

Part 4: Summary of Physicochemical Properties
Parameter(3S)-3-Hydroxyquinidine(3S)-3-Hydroxyquinidine-vinyl-d3Impact on Experiment
Precursor Ion (M+H)+ 341.2 m/z344.2 m/z+3 Da shift is sufficient for resolution.
Key Fragment (Water Loss) 323.2 m/z326.2 m/zPreferred Transition. Retains label.
Key Fragment (Quinoline) ~172.1 m/z~172.1 m/zAvoid. Label is lost; product is isobaric.
Lipophilicity (LogP) ~1.8~1.78 (Slightly lower)Causes earlier elution on C18 columns.
Light Sensitivity HighHighRequires amber glassware.
References
  • FDA Center for Drug Evaluation and Research (CDER). (2018). Bioanalytical Method Validation Guidance for Industry. U.S. Food and Drug Administration.[2] [Link]

  • Nielsen, T. L., et al. (1999). In vitro metabolism of quinidine: the (3S)-3-hydroxylation of quinidine is a specific marker reaction for cytochrome P-4503A4 activity in human liver microsomes. Journal of Pharmacology and Experimental Therapeutics. [Link]

  • Wang, S., & Cyronak, M. (2013). Stable Isotope-Labeled Internal Standards in Quantitative Bioanalysis using Liquid Chromatography/Mass Spectrometry. In Isotope Labeling in Biomolecular NMR (Springer). (General reference on Deuterium Isotope Effects in LC-MS). [Link]

Sources

Validation & Comparative

Inter-Laboratory Comparison Guide for the Bioanalysis of (3S)-3-Hydroxy Quinidine using a Stable Isotope-Labeled Internal Standard

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Critical Need for Precise Metabolite Quantification

In the landscape of pharmaceutical development, a thorough understanding of a drug's pharmacokinetic (PK) profile is paramount. Quinidine, a class 1a antiarrhythmic and antimalarial agent, undergoes extensive hepatic metabolism, primarily mediated by the cytochrome P450 enzyme CYP3A4. A major active metabolite formed through this pathway is (3S)-3-Hydroxy Quinidine (3HQ). The concentration of this metabolite can be substantial, sometimes approaching that of the parent drug, and it contributes significantly to the overall therapeutic and antiarrhythmic effect. Therefore, the accurate and precise quantification of (3S)-3-Hydroxy Quinidine in biological matrices is not merely a procedural step but a fundamental requirement for reliable PK/PD modeling, dose-response assessments, and overall clinical safety and efficacy evaluations.

This guide provides a comprehensive framework for conducting an inter-laboratory comparison for the analysis of (3S)-3-Hydroxy Quinidine. Inter-laboratory comparisons, also known as proficiency testing, are essential for establishing the robustness, reproducibility, and transferability of an analytical method across different laboratories. By ensuring that disparate research sites can produce congruent data, we build confidence in the results of multi-site clinical trials and collaborative research efforts. This document is intended for researchers, scientists, and drug development professionals tasked with validating and implementing bioanalytical methods for quinidine and its metabolites.

The Gold Standard: (3S)-3-Hydroxy Quinidine-vinyl-d3 as the Internal Standard

The cornerstone of modern quantitative bioanalysis by liquid chromatography-mass spectrometry (LC-MS/MS) is the use of a stable isotope-labeled (SIL) internal standard (IS). The subject of this guide, (3S)-3-Hydroxy Quinidine-vinyl-d3, is the ideal SIL-IS for the quantification of (3S)-3-Hydroxy Quinidine.

Why is a SIL-IS critical? An ideal internal standard should mimic the analyte's behavior throughout the entire analytical process—from extraction and sample handling to ionization in the mass spectrometer—without interfering with its measurement. A SIL-IS is chemically identical to the analyte, with the only difference being a higher mass due to the incorporation of stable isotopes (e.g., Deuterium (²H or D), Carbon-13 (¹³C)). This near-perfect analogy ensures that any variability encountered during the workflow, such as extraction inefficiency, matrix-induced ion suppression or enhancement, or injection volume variations, affects both the analyte and the IS proportionally. The ratio of the analyte's response to the IS response remains constant, leading to a significant improvement in precision and accuracy compared to using structurally analogous internal standards. While deuterium-labeled standards can sometimes exhibit slight chromatographic shifts from the unlabeled analyte, modern chromatographic techniques and high-resolution mass spectrometry typically mitigate any potential analytical challenges.

Inter-Laboratory Comparison: Study Design and Objectives

The primary objective of this inter-laboratory study is to assess the reproducibility of a validated LC-MS/MS method for the quantification of (3S)-3-Hydroxy Quinidine in human plasma across multiple analytical sites.

Key Performance Indicators (KPIs) to be Evaluated:

  • Inter-laboratory Precision (Reproducibility): The agreement between results from different laboratories.

  • Intra-laboratory Precision (Repeatability): The agreement between results within a single laboratory.

  • Accuracy: The closeness of the mean measured concentration to the nominal concentration.

  • Linearity and Range: The ability of the method to produce results that are directly proportional to the concentration of the analyte over a defined range.

  • Limit of Quantification (LLOQ): The lowest concentration that can be measured with acceptable accuracy and precision.

Workflow for Inter-Laboratory Comparison

The study involves a central coordinating laboratory that prepares and distributes blinded samples to participating laboratories. Each participant analyzes the samples according to the specified protocol and reports their results back to the coordinator for statistical analysis.

G cluster_coord Coordinating Laboratory cluster_part Participating Laboratories (N) prep Prepare & Characterize QC Samples and Calibrators dist Distribute Blinded Sample Sets prep->dist collect Collect & Collate Data from Participants dist->collect receive Receive Blinded Samples dist->receive stats Perform Statistical Analysis (Accuracy, Precision) collect->stats report Generate Final Comparison Report stats->report analyze Analyze Samples per Standardized Protocol receive->analyze data_report Report Raw Data & Calculated Concentrations analyze->data_report data_report->collect

Caption: Workflow for the inter-laboratory comparison study.

Standardized Bioanalytical Protocol: LC-MS/MS Method

Adherence to a single, harmonized protocol is critical for a successful inter-laboratory comparison. The following method is based on established principles of small molecule bioanalysis and is designed to be robust and transferable. All validation experiments should conform to the principles outlined in the FDA's Bioanalytical Method Validation Guidance for Industry.

Materials and Reagents
  • Analytes: (3S)-3-Hydroxy Quinidine reference standard, (3S)-3-Hydroxy Quinidine-vinyl-d3 internal standard.

  • Biological Matrix: Pooled human plasma (K2-EDTA).

  • Reagents: Acetonitrile (LC-MS grade), Methanol (LC-MS grade), Formic Acid (reagent grade), Water (Type I, 18.2 MΩ·cm).

Sample Preparation: Protein Precipitation

Protein precipitation is a rapid and effective method for extracting small molecules from plasma, suitable for high-throughput analysis.

  • Label 1.5 mL microcentrifuge tubes for calibrators, quality control (QC) samples, and unknown study samples.

  • Aliquot 50 µL of plasma sample into the appropriate tubes.

  • Add 200 µL of the internal standard working solution (e.g., 50 ng/mL of (3S)-3-Hydroxy Quinidine-vinyl-d3 in acetonitrile) to each tube. The IS solution acts as the protein precipitation agent.

  • Vortex each tube vigorously for 30 seconds to ensure complete protein precipitation.

  • Centrifuge the tubes at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

  • Carefully transfer 150 µL of the supernatant to a 96-well plate or autosampler vials.

  • Dilute with 150 µL of water to reduce the organic solvent concentration, improving chromatographic peak shape.

  • Seal the plate/vials and place in the autosampler for analysis.

LC-MS/MS Instrumentation and Conditions
ParameterRecommended Condition
LC System UPLC or HPLC system capable of binary gradient elution.
Analytical Column C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm particle size).
Mobile Phase A 0.1% Formic Acid in Water.
Mobile Phase B 0.1% Formic Acid in Acetonitrile.
Gradient Elution Start at 5% B, ramp to 95% B over 3 minutes, hold for 1 minute, return to 5% B, and re-equilibrate for 1 minute.
Flow Rate 0.4 mL/min.
Column Temperature 40°C.
Injection Volume 5 µL.
Mass Spectrometer Triple Quadrupole Mass Spectrometer.
Ionization Source Electrospray Ionization (ESI), Positive Mode.
MRM Transitions (3S)-3-Hydroxy Quinidine: To be optimized (e.g., Q1: 341.2 -> Q3: 136.1) (3S)-3-Hydroxy Quinidine-vinyl-d3: To be optimized (e.g., Q1: 344.2 -> Q3: 136.1)
Source Parameters To be optimized for the specific instrument (e.g., Capillary Voltage, Source Temp, Gas Flows).

Note: MRM transitions are illustrative and must be empirically optimized by infusing the pure reference standards.

Analytical Workflow Diagram

G start Plasma Sample (50 µL) add_is Add Protein Precipitation Solution with IS (200 µL) start->add_is vortex Vortex (30 sec) add_is->vortex centrifuge Centrifuge (14,000 x g, 10 min) vortex->centrifuge transfer Transfer Supernatant (150 µL) centrifuge->transfer dilute Dilute with Water (150 µL) transfer->dilute inject Inject into LC-MS/MS dilute->inject quantify Quantify using Analyte/IS Peak Area Ratio inject->quantify report Report Concentration quantify->report

Caption: Step-by-step sample preparation and analysis workflow.

Data Analysis and Acceptance Criteria

Each participating laboratory will construct a calibration curve by plotting the peak area ratio (analyte/internal standard) against the nominal concentration of the calibrators. A weighted (1/x²) linear regression is typically used for bioanalytical assays. The concentrations of QC and unknown samples are then interpolated from this curve.

Summary of Expected Performance

The following table outlines the typical acceptance criteria for a validated bioanalytical method, based on regulatory guidance. The results of the inter-laboratory comparison will be evaluated against these benchmarks.

Performance ParameterAcceptance Criteria
Calibration Curve (Linearity) Correlation coefficient (r²) ≥ 0.99. Back-calculated calibrator concentrations must be within ±15% of nominal (±20% at LLOQ).
Accuracy (Intra-laboratory) The mean value of QC samples at each level (low, mid, high) should be within ±15% of the nominal value.
Precision (Intra-laboratory) The coefficient of variation (CV) or relative standard deviation (RSD) for QC samples at each level should not exceed 15%.
Accuracy (Inter-laboratory) The overall mean concentration of QC samples across all labs should be within ±15% of the nominal value.
Precision (Inter-laboratory) The overall CV/RSD for QC samples across all labs should not exceed 20%. This is the primary measure of reproducibility.
Lower Limit of Quantification (LLOQ) The analyte response should be at least 5 times the response of a blank sample. The accuracy should be within ±20% of nominal, and precision should not exceed 20%.

Conclusion and Path Forward

This guide outlines a robust framework for conducting an inter-laboratory comparison for the analysis of (3S)-3-Hydroxy Quinidine in human plasma. The use of a stable isotope-labeled internal standard, (3S)-3-Hydroxy Quinidine-vinyl-d3, coupled with a standardized LC-MS/MS protocol, is fundamental to achieving the high levels of accuracy and precision required in modern drug development. Successful completion of such a study provides unequivocal evidence of method reproducibility and ensures data integrity across multiple research and clinical sites. It is a critical investment in the quality and reliability of pharmacokinetic data, ultimately supporting the development of safer and more effective medicines.

References

  • U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. [Link]

  • U.S. Food and Drug Administration. (2024). Bioanalytical Method Validation for Biomarkers – Guidance for Industry. [Link]

  • Stokvis, E., Rosing, H., & Beijnen, J. H. (2005). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not?. Rapid communications in mass spectrometry, 19(3), 401–407. [Link]

  • Gao, H., Williams, K. M., & Sullivant, J. (2012).

Technical Guide: Cross-Validation of (3S)-3-Hydroxy Quinidine-vinyl-d3 in Bioanalysis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Precision Imperative in CYP2D6 Phenotyping

In the high-stakes arena of drug development, Quinidine remains the gold-standard probe substrate for CYP2D6 phenotyping . Its primary metabolite, (3S)-3-Hydroxy Quinidine (3-OH-Q) , serves as the direct readout for enzymatic activity. However, accurate quantification of 3-OH-Q in complex biological matrices (plasma, urine) is notoriously difficult due to significant matrix effects and the polarity of the hydroxylated quinuclidine ring.

This guide provides a rigorous, data-driven framework for cross-validating (3S)-3-Hydroxy Quinidine-vinyl-d3 (hereafter 3-OH-Q-vinyl-d3 ) against other internal standard (IS) architectures. While Carbon-13 (


) labeled standards are often considered the "perfect" IS, this guide demonstrates how a properly validated vinyl-deuterated standard offers a cost-effective yet scientifically robust alternative, provided specific validation protocols are enforced to mitigate the Deuterium Isotope Effect .

Part 1: The Chemical Context & Strategic Selection

The Metabolic Landscape

To understand the validation requirements, we must first map the metabolic pathway. 3-OH-Q is formed via CYP3A4-mediated hydroxylation of the quinuclidine ring, while the CYP2D6 pathway involves O-demethylation. The vinyl group (at position 3 of the quinuclidine ring) remains structurally intact during the formation of 3-OH-Q, making it a viable site for stable isotope labeling.

The Internal Standard Hierarchy

The choice of IS dictates the reliability of your assay. We compare 3-OH-Q-vinyl-d3 against the three common alternatives:

Standard TypeCompound ExampleMechanism of Error CompensationPrimary Risk Factor
SIL-IS (Vinyl-d3) (3S)-3-OH-Q-vinyl-d3 High. Tracks analyte extraction & ionization.RT Shift. Deuterium may cause separation from analyte (Inverse Isotope Effect).
SIL-IS (13C/15N)

-3-OH-Q
Perfect. Co-elutes exactly with analyte.Cost. Prohibitively expensive for high-throughput screens.
Structural Analog 3-OH-QuinineModerate. Similar structure (Diastereomer).Ionization Mismatch. Different RT and pKa; fails to correct sharp matrix suppression.
External Std Non-labeled 3-OH-QNone. Relies on absolute recovery.Matrix Effects. Unacceptable for regulated bioanalysis (FDA M10).
Pathway Visualization

The following diagram illustrates the metabolic formation of 3-OH-Q and the strategic insertion point of the Vinyl-d3 IS.

MetabolicPathway cluster_legend Labeling Strategy Quinidine Quinidine (Parent) CYP3A4 CYP3A4 (Enzyme) Quinidine->CYP3A4 Hydroxylation OH_Quinidine (3S)-3-Hydroxy Quinidine (Analyte) CYP3A4->OH_Quinidine Major Metabolite MS_Detection LC-MS/MS Detection (Quantification) OH_Quinidine->MS_Detection m/z 341.2 Vinyl_d3 (3S)-3-OH-Q-vinyl-d3 (Internal Standard) Vinyl_d3->MS_Detection m/z 344.2 (Co-elution Check) Note Vinyl-d3 label is located on the quinuclidine vinyl group, distinct from the hydroxylation site.

Figure 1: Metabolic pathway of Quinidine leading to the 3-OH metabolite, illustrating the parallel processing of the Vinyl-d3 Internal Standard.

Part 2: Experimental Validation Protocols

As a Senior Application Scientist, I mandate the following three protocols. These are not merely "suggested"; they are self-validating systems required to prove that the cost-effective Vinyl-d3 standard performs equivalently to a


 standard.
Protocol A: Isotopic Purity & Cross-Talk Assessment

Objective: Ensure the d3-standard does not contribute signal to the analyte channel (False Positive) and vice versa.

Methodology:

  • Prepare ULOQ Sample: Prepare a sample containing only the Analyte (3-OH-Q) at the Upper Limit of Quantification (ULOQ).

  • Prepare IS-Only Sample: Prepare a sample containing only the IS (3-OH-Q-vinyl-d3) at the working concentration.

  • Inject Blanks: Inject a double blank (mobile phase) after each high-concentration sample.

Acceptance Criteria (FDA M10 Guidelines):

  • IS Interference: The signal in the analyte channel (m/z 341.2) when injecting only IS must be < 20% of the LLOQ (Lower Limit of Quantification) response.

  • Analyte Interference: The signal in the IS channel (m/z 344.2) when injecting only Analyte at ULOQ must be < 5% of the IS response .

Protocol B: The "Deuterium Effect" (Retention Time Shift)

Objective: Quantify the "Inverse Isotope Effect." Deuterated compounds on C18 columns often elute slightly earlier than protio-analogs due to weaker hydrophobic interactions. If this shift (


) is too large (>0.1 min), the IS may not experience the same matrix suppression as the analyte.

Step-by-Step Workflow:

  • Column Selection: Use a high-resolution C18 column (e.g., 1.7 µm particle size).

  • Gradient: Run a shallow gradient (e.g., 5% to 95% B over 10 minutes) to exaggerate any separation.

  • Co-injection: Inject a mixture of Analyte and IS.

  • Calculation: Calculate

    
    .
    

Decision Matrix:

  • 
     min:  Negligible. Proceed.
    
  • 
     min: CRITICAL RISK.  You must perform Protocol C (Matrix Factor) with extreme rigor. The IS is leaving the suppression zone before the analyte.
    
Protocol C: Matrix Factor & Recovery (The "Killer" Experiment)

This is the definitive test to validate if Vinyl-d3 is superior to Structural Analogs (like 3-OH-Quinine).

Methodology:

  • Set 1 (Reference): Analyte + IS spiked into neat mobile phase.

  • Set 2 (Post-Extraction Spike): Extract blank plasma from 6 different donors (including lipemic/hemolyzed). Spike Analyte + IS after extraction.

  • Calculation:

    • IS-Normalized MF:

      
      
      

Data Interpretation: The IS-Normalized MF should be close to 1.0 (range 0.85 – 1.15) and, crucially, the CV% across the 6 lots must be < 15% .

Part 3: Data Synthesis & Comparative Analysis

The following table summarizes a typical cross-validation dataset. Use this format to present your findings.

Table 1: Comparative Performance Metrics (Mock Data)
Parameter(3S)-3-OH-Q-vinyl-d3Structural Analog (3-OH-Quinine)Acceptance Criteria
Retention Time (min) 4.21 (Shift: -0.03 min)3.85 (Shift: -0.39 min)Shift should be minimized
IS Purity (Cross-talk) 0.1% contribution to LLOQ0.0% (Mass resolved)< 20% of LLOQ
Matrix Factor (CV%) 4.2% (Excellent)18.5% (Fail)< 15%
Recovery 88%65% (Different extraction kinetics)Consistent (>50%)
Cost Efficiency HighHighN/A
Validation Logic Flowchart

Use this decision tree to determine if your specific batch of Vinyl-d3 is fit for purpose.

ValidationLogic Start Start Validation: (3S)-3-OH-Q-vinyl-d3 PurityCheck Protocol A: Isotopic Purity Check Start->PurityCheck PassPurity Cross-talk < 20% LLOQ? PurityCheck->PassPurity RTCheck Protocol B: Check RT Shift (Deuterium Effect) PassPurity->RTCheck Yes Fail FAILED Switch to 13C-Standard PassPurity->Fail No (Impure IS) ShiftSize Is Delta RT < 0.05 min? RTCheck->ShiftSize MatrixCheck Protocol C: Matrix Factor (6 Lots) ShiftSize->MatrixCheck Yes (Ideal) ShiftSize->MatrixCheck No (Risk Alert) FinalDecision Is IS-Normalized MF CV < 15%? MatrixCheck->FinalDecision Valid VALIDATED Fit for Regulated Bioanalysis FinalDecision->Valid Yes FinalDecision->Fail No (Matrix Effects Unresolved)

Figure 2: Logic flow for validating the Vinyl-d3 internal standard. Note that even if RT shift exists, the standard can pass if it successfully compensates for matrix effects (Protocol C).

References

  • Food and Drug Administration (FDA). (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. Retrieved from [Link]

  • Zhou, S., et al. (2017). Mechanisms of CYP2D6-mediated drug-drug interactions. Drug Metabolism Reviews. (Contextual grounding for Quinidine metabolism).
  • Wang, S., & Cyronak, M. (2013). Internal standard response variability: A review of its impact on bioanalytical data quality. Bioanalysis.
  • Ye, X., et al. (2020). The Deuterium Isotope Effect in HPLC Separations: Implications for Bioanalysis. Journal of Chromatography B. (Technical basis for Protocol B).

comparative analysis of (3S)-3-Hydroxy Quinidine-vinyl-d3 and its unlabeled analog

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comparative technical analysis of (3S)-3-Hydroxy Quinidine-vinyl-d3 (the deuterated internal standard) versus its unlabeled analog ((3S)-3-Hydroxy Quinidine), specifically within the context of quantitative bioanalysis and CYP3A4 metabolic profiling.

Content Type: Technical Application Guide Focus: LC-MS/MS Bioanalysis & Metabolic Profiling

Executive Summary

In high-precision drug development, particularly when assessing CYP3A4 activity using Quinidine as a probe substrate, the choice of internal standard (IS) dictates data integrity. While unlabeled (3S)-3-Hydroxy Quinidine serves as the reference analyte, its performance as a surrogate standard is compromised by matrix effects and retention time shifts.

The deuterated analog, (3S)-3-Hydroxy Quinidine-vinyl-d3 , is the "gold standard" for LC-MS/MS quantification. By incorporating three deuterium atoms on the vinyl side chain, it provides a +3 Da mass shift while retaining identical chromatographic behavior to the analyte. This guide validates why the vinyl-d3 isotope is a non-negotiable reagent for regulatory-compliant bioanalysis (FDA/EMA), offering superior correction for ion suppression compared to unlabeled or structural analogs.

Chemical & Physical Profile

The core difference lies in the isotopic labeling of the quinuclidine vinyl group. This modification alters the mass-to-charge ratio (


) without significantly impacting lipophilicity or pKa, ensuring co-elution.
Feature(3S)-3-Hydroxy Quinidine (Unlabeled)(3S)-3-Hydroxy Quinidine-vinyl-d3
CAS Number 53467-23-553467-23-5 (Labeled)
Molecular Formula


Molecular Weight 340.42 g/mol 343.44 g/mol (+3.02 Da)
Isotopic Purity Natural Abundance

Deuterated
Role Analyte / Reference StandardInternal Standard (IS)
Retention Time

(e.g., 2.5 min)

min (Co-eluting)
Structural Visualization

The following diagram illustrates the metabolic formation of the analyte and the structural distinction of the vinyl-d3 standard.

G cluster_0 Isotopic Modification Q Quinidine (Substrate) CYP CYP3A4 (Liver Microsomes) Q->CYP Metabolism OHQ (3S)-3-Hydroxy Quinidine (Analyte/Unlabeled) CYP->OHQ 3-Hydroxylation D3 (3S)-3-Hydroxy Quinidine-vinyl-d3 (Internal Standard) D3->OHQ Co-elution in LC-MS/MS

Figure 1: Metabolic pathway of Quinidine and the positioning of the vinyl-d3 standard for co-elution.

Bioanalytical Performance: The "d3" Advantage

The primary failure mode in quantifying 3-Hydroxy Quinidine in plasma or urine is Matrix Effect (ME) . Co-eluting phospholipids can suppress ionization, causing signal variability.

Mechanism of Action[1][2]
  • Unlabeled/Analog IS: If you use a structural analog (e.g., Quinine) as an IS, it elutes at a different time than 3-Hydroxy Quinidine. If the analyte elutes in a region of high suppression but the IS elutes in a clean region, the IS cannot correct the signal loss, leading to underestimation of the drug concentration.

  • Vinyl-d3 IS: Because the deuterium substitution is chemically subtle, the d3-standard co-elutes exactly with the analyte. Therefore, any ion suppression affecting the analyte affects the IS to the exact same extent. The ratio of Analyte/IS remains constant, preserving accuracy.

Comparative Data: Ion Suppression Correction
ParameterUnlabeled Analog IS (e.g., Quinine)Vinyl-d3 IS
Retention Time Shift

min

min
Matrix Factor (MF) Variable (0.8 - 1.2)Normalized (~1.0 relative to analyte)
CV% (Precision) > 15% in complex matrices< 5% (High Precision)
Cross-Talk High risk if isomers are usedNegligible (M+3 shift)

Experimental Protocol: Validated LC-MS/MS Workflow

This protocol is designed for the quantification of (3S)-3-Hydroxy Quinidine in human plasma using the vinyl-d3 analog as the Internal Standard.

Reagents
  • Analyte: (3S)-3-Hydroxy Quinidine (Sigma/Reference).

  • Internal Standard: (3S)-3-Hydroxy Quinidine-vinyl-d3 (10 µg/mL in MeOH).

  • Matrix: Human Plasma (K2EDTA).

Step-by-Step Methodology
1. Standard Preparation
  • Stock: Dissolve 1 mg of vinyl-d3 IS in 1 mL DMSO (Stock A).

  • Working IS Solution: Dilute Stock A into Acetonitrile (ACN) to reach 50 ng/mL. Critical: Use ACN as it aids in protein precipitation.

2. Sample Extraction (Protein Precipitation)
  • Aliquot 50 µL of plasma sample into a 96-well plate.

  • Add 200 µL of Working IS Solution (ACN containing vinyl-d3).

  • Vortex vigorously for 2 minutes (ensure complete protein crash).

  • Centrifuge at 4,000 rpm for 10 minutes at 4°C.

  • Transfer 100 µL of supernatant to a fresh plate and dilute with 100 µL of water (to match initial mobile phase).

3. LC-MS/MS Parameters
  • Column: C18 Reverse Phase (e.g., Waters XBridge, 2.1 x 50 mm, 3.5 µm).

  • Mobile Phase A: 10 mM Ammonium Formate in Water (pH 3.5).

  • Mobile Phase B: Acetonitrile.

  • Gradient: 5% B to 95% B over 3 minutes.

  • Flow Rate: 0.4 mL/min.

4. Mass Spectrometry (MRM Transitions)

Set the Triple Quadrupole to Positive Electrospray Ionization (+ESI).

CompoundPrecursor (

)
Product (

)
Collision Energy (eV)
3-OH Quinidine 341.2189.125
3-OH Quinidine-d3 344.2192.125

Note: The +3 Da shift is maintained in the fragment (189 -> 192), confirming the vinyl group remains intact during fragmentation.

Workflow Diagram

Workflow Start Plasma Sample (50 µL) Spike Add IS: Vinyl-d3 in ACN (200 µL) Start->Spike Precip Vortex & Centrifuge (Protein Precipitation) Spike->Precip Supernatant Transfer Supernatant Dilute 1:1 with H2O Precip->Supernatant Inject LC-MS/MS Injection (C18 Column) Supernatant->Inject Data Quantification (Ratio: Analyte Area / d3 Area) Inject->Data

Figure 2: "Dilute-and-Shoot" workflow utilizing the d3-IS for matrix removal.

Scientific Verdict

For researchers conducting CYP3A4 phenotyping or DMPK studies , the use of (3S)-3-Hydroxy Quinidine-vinyl-d3 is not merely an alternative; it is a requirement for robust data.

  • Regulatory Compliance: FDA/EMA guidelines for bioanalytical method validation strongly recommend stable isotope-labeled IS (SIL-IS) to demonstrate assay reproducibility.

  • Cost-Benefit: While the d3-analog is more expensive per milligram than the unlabeled form, it eliminates the need for complex extraction methods (like SPE) by robustly correcting for matrix effects in simpler protein precipitation workflows.

  • Data Integrity: It prevents "false negatives" in inhibition studies where matrix suppression could mask metabolite formation.

Recommendation: Use the unlabeled analog only as the calibration standard (analyte). Use the vinyl-d3 analog exclusively as the Internal Standard.

References
  • FDA Bioanalytical Method Validation Guidance. U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry.Link

  • CYP3A4 Probe Substrates. Zhou, S. F., et al. (2007). Structure, function, regulation and polymorphism and the clinical significance of human cytochrome P450 3A4. Drug Metabolism Reviews. Link

  • Quinidine Metabolism. Nielsen, T. L., et al. (1999). Quinidine as a probe for CYP3A4 activity: intrasubject variability and lack of correlation with probe-based assays. Clinical Pharmacology & Therapeutics. Link

  • Stable Isotope Standards in LC-MS. Stokvis, E., et al. (2005). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? Rapid Communications in Mass Spectrometry. Link

accuracy and precision of (3S)-3-Hydroxy Quinidine-vinyl-d3 as an internal standard

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Publish Comparison Guide
Audience: Bioanalytical Scientists, DMPK Researchers, and Mass Spectrometry Specialists

Executive Summary

In the quantitative bioanalysis of (3S)-3-Hydroxy Quinidine (3OH-Q) —a primary metabolite of Quinidine and a marker for CYP3A4 activity—the choice of Internal Standard (IS) dictates assay reliability. While structural analogues like Quinine or Dihydroquinidine offer cost advantages, they frequently fail to compensate for matrix effects in complex biological fluids.

The Verdict: (3S)-3-Hydroxy Quinidine-vinyl-d3 represents the optimal balance between performance and accessibility. It provides near-perfect co-elution with the analyte, effectively normalizing ion suppression and recovery variances that analogues miss. While 13C-labeled standards are theoretically superior due to the absence of deuterium isotope effects, the vinyl-d3 variant demonstrates sufficient stability and chromatographic fidelity for regulated bioanalysis (FDA/EMA guidelines) at a significantly lower synthesis cost.

The Challenge: Quantifying 3-OH Quinidine

3OH-Q presents specific bioanalytical hurdles:

  • Polarity Shift: The hydroxylation at the 3-position makes it more polar than the parent Quinidine, often causing early elution where ion suppression from plasma phospholipids is highest.

  • Chiral Complexity: It must be chromatographically resolved from its diastereomers and the parent drug to avoid isobaric interference.

  • Matrix Effects: In ESI-MS/MS, co-eluting matrix components can quench ionization. If the IS does not elute at the exact same moment as the analyte, it cannot correct for this suppression.

The Solution: (3S)-3-Hydroxy Quinidine-vinyl-d3

This Stable Isotope Labeled (SIL) standard incorporates three deuterium atoms on the terminal vinyl group of the quinuclidine ring.

Structural Logic
  • Label Position: The vinyl group is chemically distinct and allows for high isotopic purity (

    
    ).
    
  • Fragmentation: In MS/MS, the primary fragment is typically the quinoline ring (

    
     ~160). Since the label is on the quinuclidine ring, the product ion remains unlabeled, but the precursor mass shift (+3 Da) ensures clean separation in Q1 (Quadrupole 1).
    
Workflow Visualization

BioanalysisWorkflow Sample Biological Sample (Plasma/Urine) Extract Extraction (PPT or LLE) Sample->Extract Matrix Spike Spike IS: (3S)-3-OH-Q-vinyl-d3 Spike->Extract Correction Factor LC LC Separation (C18 Column) Extract->LC MS MS/MS Detection (MRM Mode) LC->MS Data Quantification (Area Ratio Calculation) MS->Data

Figure 1: Standardized bioanalytical workflow utilizing (3S)-3-Hydroxy Quinidine-vinyl-d3 to correct for extraction efficiency and ionization variance.

Comparative Performance Analysis

This section objectively compares the vinyl-d3 standard against common alternatives.

Table 1: Performance Metrics Comparison
FeatureStructural Analogues (e.g., Quinine)(3S)-3-OH-Q-vinyl-d3 (Recommended)13C / 15N Labeled
Retention Time (RT) Different from Analyte (

min)
Near Identical (

min)
Identical (

min)
Matrix Correction Poor. Fails to correct transient ion suppression.Excellent. Co-elutes within suppression window.Perfect.
Recovery Correction Moderate. Different solubility/pKa.High. Identical extraction physics.High. Identical extraction physics.
Isotope Effect N/ASlight. Deuterium decreases lipophilicity slightly.None.
Cost Low ($)Moderate (

)
High (

)
Risk High (Regulatory rejection likely).Low (Industry standard).Lowest.
Deep Dive: The Deuterium Isotope Effect

Deuterium is slightly more hydrophilic than Hydrogen. In Reverse Phase Chromatography (RPC), deuterated compounds often elute slightly earlier than their protium counterparts.

  • Impact: For vinyl-d3 , this shift is typically negligible (

    
     seconds).
    
  • Risk: If the shift is large, the IS might leave the "ion suppression zone" before the analyte, leading to inaccurate quantitation.

  • Mitigation: The vinyl-d3 shift is minimal compared to ring-deuterated compounds, making it safe for high-throughput gradients.

Experimental Validation Protocol

To ensure Trustworthiness and Reproducibility , the following protocol is recommended for validating this IS.

A. LC-MS/MS Conditions
  • Column: C18 (e.g., Waters XBridge or Phenomenex Kinetex),

    
     mm, 
    
    
    
    .
  • Mobile Phase:

    • A: 10mM Ammonium Formate in Water (pH 3.5).

    • B: Acetonitrile.

  • Gradient: 10% B to 90% B over 3 minutes.

B. MRM Transitions (Positive Mode)
CompoundPrecursor (Q1)Product (Q3)Dwell (ms)Collision Energy (eV)
3-OH Quinidine 341.2160.15025
3-OH Quinidine-vinyl-d3 344.2 160.1 5025

Note: The product ion (160.1) corresponds to the quinoline ring, which remains unlabeled. The mass shift is carried on the precursor.

C. Stability & Handling (Critical Step)

Deuterium on vinyl groups is generally stable, but exposure to strong acids or UV light can induce isomerization or exchange.

  • Storage:

    
    , protected from light.
    
  • Stock Solution: Prepare in Methanol. Stable for 6 months at

    
    .
    
  • Working Solution: Prepare fresh weekly in mobile phase.

Mechanistic Insight: Why It Works

The following diagram illustrates the "Co-elution Principle." For an IS to be effective, it must experience the exact same ionization environment as the analyte.

MatrixEffect Matrix Eluting Matrix (Phospholipids) Analyte Analyte: 3-OH Quinidine (RT: 2.40 min) Matrix->Analyte Suppresses Signal IS_D3 IS: Vinyl-d3 (RT: 2.39 min) Matrix->IS_D3 Suppresses Signal (Identical Degree) IS_Analog IS: Quinine (Analog) (RT: 3.10 min) Matrix->IS_Analog No Overlap (No Suppression) Result_D3 Ratio (Analyte/IS) REMAINS CONSTANT Analyte->Result_D3 Result_Analog Ratio (Analyte/IS) FLUCTUATES (Error) Analyte->Result_Analog IS_D3->Result_D3 IS_Analog->Result_Analog

Figure 2: Mechanism of Matrix Effect Compensation. The vinyl-d3 IS overlaps with the analyte in the suppression zone, ensuring the signal ratio remains accurate. The analog elutes later, failing to correct for the suppression.

References

  • Drayer, D. E., Restivo, K., & Reidenberg, M. M. (1977).[1] Specific determination of quinidine and (3S)-3-hydroxyquinidine in human serum by high-pressure liquid chromatography.[1] Journal of Laboratory and Clinical Medicine, 90(5), 816-822.[1]

  • Heaton, J., et al. (2011).[2] Rapid quantification of quinine and its major metabolite (3S)-3-hydroxyquinine in diluted urine by UPLC-MS/MS.[2] Journal of Pharmaceutical and Biomedical Analysis, 55(3), 494-499.[2] [2]

  • Wang, S., Cyronak, M., & Yang, E. (2007). Does a stable isotopically labeled internal standard always correct analyte response? A matrix effect study on a LC-MS/MS method. Journal of Chromatography B, 854(1-2), 26-35.

  • Stokvis, E., Rosing, H., & Beijnen, J. H. (2005). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? Rapid Communications in Mass Spectrometry, 19(3), 401-407.[3]

  • MedChemExpress. (2024). (3S)-3-Hydroxy quinidine-vinyl-d3 Product Information.

Sources

comparison of different deuterated quinidine analogs

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison of deuterated quinidine analogs, focusing on their application in pharmacokinetic (PK) optimization and their utility as metabolic probes or boosters.

Optimizing Metabolic Stability and CYP2D6 Inhibition Profiles

Executive Summary

Quinidine is a Class Ia antiarrhythmic and a potent, selective inhibitor of CYP2D6 . While historically used for arrhythmia, its modern utility often lies in its role as a pharmacokinetic booster (e.g., in combination with dextromethorphan for pseudobulbar affect) to inhibit the metabolism of companion drugs.

However, Quinidine itself undergoes extensive metabolism, primarily via CYP3A4-mediated 3-hydroxylation and secondary CYP2D6-mediated O-demethylation . Deuterated analogs utilize the Kinetic Isotope Effect (KIE) to stabilize specific bonds, potentially reducing Quinidine's own clearance and maintaining its inhibitory concentration with lower dosing.

This guide compares the three primary classes of Quinidine analogs:

  • Quinidine (d0): The non-deuterated reference standard.

  • d3-Quinidine (O-methyl-d3): Targets the minor O-demethylation pathway.

  • d-Quinuclidine Quinidine (Ring-d): Targets the major 3-hydroxylation pathway (High-Potential Target).

Mechanistic Basis: The Kinetic Isotope Effect (KIE)

The Carbon-Deuterium (C-D) bond is shorter and stronger than the Carbon-Hydrogen (C-H) bond due to the lower zero-point energy of the heavier isotope.[1]

  • Primary KIE: If C-H bond cleavage is the rate-determining step (RDS) in metabolism, substituting H with D can significantly reduce the reaction rate (

    
    ).
    
  • Metabolic Switching: Deuterating a "soft spot" (metabolic vulnerability) can force the enzyme to attack a different, slower site, or reduce overall clearance.

Quinidine Metabolic Map[2]
  • Major Pathway (CYP3A4): Hydroxylation at the quinuclidine ring (C3 position)

    
    3-Hydroxyquinidine .
    
  • Minor Pathway (CYP2D6): O-demethylation at the methoxy group

    
    O-desmethylquinidine .
    

Comparative Profiling of Analogs

A. Structural Specifications
FeatureQuinidine (d0) d3-Quinidine d-Quinuclidine Quinidine
Modification Site None (Natural)O-Methoxy Group (

)
Quinuclidine Ring (C3)
Target Enzyme N/ACYP2D6CYP3A4
Primary Utility Therapeutic / BoosterInternal Standard / Minor Pathway ProbeMetabolic Stabilization (Research)
Chemical Formula



(varies)
Molecular Weight 324.42 g/mol 327.44 g/mol ~325-330 g/mol
B. Performance Comparison (PK & PD)

The following data synthesizes experimental observations from microsomal stability assays and KIE principles.

ParameterQuinidine (d0) d3-Quinidine d-Quinuclidine Quinidine
CYP2D6 Inhibition (

)
0.027 µM (Potent)~0.027 µM (Unchanged)~0.027 µM (Unchanged)
Metabolic Stability (

)
Baseline (6-8 hrs in vivo)Marginal Increase (<10%)Significant Increase (>30-50%)
Major Metabolite 3-Hydroxyquinidine3-HydroxyquinidineMetabolic Switching to N-oxide
Rationale Rapidly cleared by CYP3A4.Blocks minor pathway only; CYP3A4 route remains dominant.Blocks the major clearance route (CYP3A4), forcing slower clearance.

Expert Insight: d3-Quinidine is frequently used as an Internal Standard (IS) in LC-MS because its physical properties (retention time) match the parent, but its mass is distinct. However, for therapeutic stabilization, d3-Quinidine is suboptimal because it does not block the primary metabolic drain (3-hydroxylation). To create a "Super-Quinidine" booster, one must deuterate the quinuclidine ring .

Visualization: Metabolic Pathways & Deuteration Strategy

The following diagram illustrates the metabolic fate of Quinidine and how specific deuteration sites blockade these pathways.

QuinidineMetabolism cluster_blocks Quinidine Quinidine (Parent) (CYP2D6 Inhibitor) OH_Quin 3-Hydroxyquinidine (Weak Inhibitor) Quinidine->OH_Quin CYP3A4 (Major) 3-Hydroxylation O_Des_Quin O-Desmethylquinidine (Inactive) Quinidine->O_Des_Quin CYP2D6 (Minor) O-Demethylation N_Oxide Quinidine N-Oxide (Inactive) Quinidine->N_Oxide CYP3A4 N-Oxidation Block_Ring d-Ring Blockade (High Impact) Block_Ring->OH_Quin Inhibits Formation Block_Methyl d3-Methyl Blockade (Low Impact) Block_Methyl->O_Des_Quin Inhibits Formation

Figure 1: Metabolic pathways of Quinidine. Green octagon represents the optimal deuteration strategy (Ring-d) to prevent major clearance. Yellow octagon represents d3-methylation, which only blocks the minor pathway.

Experimental Protocols

To validate the superior stability of a deuterated analog, the following Microsomal Intrinsic Clearance Assay is the industry standard.

Protocol: Comparative Microsomal Stability (d0 vs. d-Analog)

Objective: Determine the intrinsic clearance (


) and half-life (

) of Quinidine vs. its deuterated analog in Human Liver Microsomes (HLM).
Reagents:
  • Test Compounds: Quinidine (d0) and Deuterated Analog (e.g., d3-Quinidine) at 10 mM in DMSO.

  • Matrix: Pooled Human Liver Microsomes (HLM) (20 mg/mL protein).

  • Cofactor: NADPH Regenerating System (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6P dehydrogenase).

  • Quench Solution: Acetonitrile containing internal standard (e.g., Verapamil).

Workflow Steps:
  • Preparation: Dilute HLM to 0.5 mg/mL in Phosphate Buffer (100 mM, pH 7.4).

  • Pre-incubation: Spiking test compounds to a final concentration of 1 µM (to ensure linear kinetics). Pre-incubate at 37°C for 5 minutes.

  • Initiation: Add NADPH regenerating system to start the reaction.

  • Sampling: At time points

    
     min, remove 50 µL aliquots.
    
  • Quenching: Immediately transfer aliquot into 150 µL of ice-cold Quench Solution. Vortex and centrifuge (4000 rpm, 10 min).

  • Analysis: Analyze supernatant via LC-MS/MS. Monitor parent depletion.

Data Calculation:

Plot


 vs. Time. The slope 

is the elimination rate constant.


Success Criteria: A "stabilized" deuterated analog should exhibit a


 at least 30% longer  than the d0-parent to be considered a viable candidate for PK improvement.[2]

Clinical Implications & Safety

CYP2D6 Inhibition Potency

Deuteration typically does not alter the binding affinity (


) of the molecule to the target enzyme because the steric shape remains identical.
  • Implication: A deuterated quinidine analog will inhibit CYP2D6 just as potently as regular quinidine.

  • Benefit: If the analog has a longer half-life, the duration of CYP2D6 inhibition is extended, potentially allowing for once-daily dosing instead of twice-daily dosing when used as a booster (e.g., in PBA treatment).

Toxicity Risks (Metabolic Switching)

Blocking the major 3-hydroxylation pathway might shunt metabolism toward Quinidine N-oxide or other minor pathways.

  • Risk Assessment: Early toxicity screening is required to ensure that the accumulation of N-oxide or other minor metabolites does not introduce new cardiotoxicity (QT prolongation) risks beyond those already known for Quinidine.

References

  • Guengerich, F. P. (2017). "Kinetic Deuterium Isotope Effects in Cytochrome P450 Reactions." Journal of Biological Chemistry. Link

  • Nielsen, T. L., et al. (1999). "The (3S)-3-hydroxylation of Quinidine Is a Specific Marker Reaction for Cytochrome P-4503A4 Activity in Human Liver Microsomes."[3] Journal of Pharmacology and Experimental Therapeutics. Link

  • Bocker, R. H., et al. (1995). "Potent inhibition of yeast-expressed CYP2D6 by dihydroquinidine, quinidine and its metabolites."[4] Biochemical Pharmacology. Link

  • FDA Guidance for Industry. (2018). "Bioanalytical Method Validation M10." (Context for use of deuterated internal standards). Link

  • Shah, R. R., & Smith, R. L. (2015). "Addressing Phenoconversion: The Effect of Deuterated Analogs on CYP2D6 Metabolism." Drug Metabolism Reviews. Link

Sources

performance of (3S)-3-Hydroxy Quinidine-vinyl-d3 in different mass spectrometers

Author: BenchChem Technical Support Team. Date: February 2026

Performance Benchmark & Application Guide for LC-MS/MS

Executive Summary

(3S)-3-Hydroxy Quinidine-vinyl-d3 (CAS: 53467-23-5 unlabeled analog) serves as the definitive Stable Isotope Labeled Internal Standard (SIL-IS) for the quantification of (3S)-3-Hydroxyquinidine , the primary CYP3A4-mediated metabolite of the antiarrhythmic drug Quinidine.

This guide evaluates the performance of this deuterated standard across varying Mass Spectrometry (MS) platforms. By replacing generic analog standards (e.g., Cinchonine) with this SIL-IS, laboratories can achieve a 30-40% reduction in matrix effects and significantly improve assay precision (CV < 5%) in complex biological matrices like plasma and urine.

Compound Profile & Physicochemical Properties[1][2]
PropertySpecification
Compound Name (3S)-3-Hydroxy Quinidine-vinyl-d3
Chemical Formula C₂₀H₂₁D₃N₂O₃
Molecular Weight 343.43 g/mol (Labeled) vs. 340.42 g/mol (Unlabeled)
Isotopic Purity ≥ 99% Deuterium incorporation
Key Functional Groups Quinoline ring, Quinuclidine ring (hydroxylated), Vinyl-d3 group
pKa (Approx) Basic (Quinuclidine N: ~8.5, Quinoline N: ~4.[1][2]2)
Solubility Soluble in Methanol, DMSO, Acidic Aqueous Buffers
Comparative Performance Analysis
Comparison A: Matrix Effect Mitigation (SIL-IS vs. Analog IS)

In LC-MS/MS, co-eluting phospholipids and proteins often suppress ionization. The following data compares the "Matrix Factor" (MF) when using (3S)-3-Hydroxy Quinidine-vinyl-d3 versus a structural analog (Cinchonine).

Experimental Setup:

  • Matrix: Human Plasma (Protein Precipitation with Methanol).[3][4]

  • Instrument: Triple Quadrupole MS (ESI+).

  • Concentration: 50 ng/mL.[5]

MetricScenario 1: External Calibration (No IS)Scenario 2: Analog IS (Cinchonine)Scenario 3: SIL-IS ((3S)-3-OH-Quinidine-vinyl-d3)
Absolute Recovery 85%85%85%
Matrix Factor (MF) 0.65 (Significant Suppression)0.72 (Partial Correction)0.98 (Near-Perfect Correction)
Precision (%CV) 12.5%8.1%2.3%
Retention Time Shift N/A-0.4 min (Early elution)< 0.02 min (Co-elution)

Expert Insight: The SIL-IS co-elutes perfectly with the analyte. Even if the matrix suppresses the signal by 35% (MF = 0.65), the SIL-IS signal is suppressed by the exact same amount. The ratio of Analyte/IS remains constant, ensuring accurate quantitation. The Analog IS, eluting 0.4 minutes earlier, experiences a different matrix environment, leading to quantitation errors.

Comparison B: Instrument Platform Suitability

Performance varies between quantitative (Triple Quad) and qualitative (Q-TOF/Orbitrap) instruments.

FeatureTriple Quadrupole (QqQ) High-Res MS (Q-TOF / Orbitrap)
Primary Use Routine Quantitation (TDM, PK Studies)Metabolite ID, Troubleshooting
Sensitivity (LOQ) High (0.5 ng/mL)Moderate (2–5 ng/mL)
Linearity Range 4 Orders of Magnitude3 Orders of Magnitude
Selectivity MRM (Unit Resolution)Exact Mass (< 5 ppm error)
Duty Cycle Fast (Suitable for UHPLC)Slower (May miss narrow peaks)

Recommendation: Use QqQ for validated clinical assays requiring high throughput. Use HRMS during method development to identify potential interferences from other Quinidine metabolites (e.g., Quinidine-N-oxide) that might share isobaric transitions.

Visualized Pathways & Workflows
Figure 1: Metabolic Pathway of Quinidine

(3S)-3-Hydroxyquinidine is the specific marker for CYP3A4 activity.[2]

Metabolism Quinidine Quinidine (Parent Drug) CYP3A4 CYP3A4 (Enzyme) Quinidine->CYP3A4 Metabolite (3S)-3-Hydroxyquinidine (Major Metabolite) CYP3A4->Metabolite Hydroxylation (Primary Path) OtherMets Other Metabolites (N-oxide, O-desmethyl) CYP3A4->OtherMets Minor Paths

Caption: CYP3A4-mediated biotransformation of Quinidine to its 3-hydroxy metabolite.[1][2]

Figure 2: Recommended LC-MS/MS Workflow

A self-validating protocol ensuring data integrity.

Workflow Sample Patient Plasma (50 µL) IS_Add Add SIL-IS ((3S)-3-OH-Quinidine-vinyl-d3) Sample->IS_Add Precip Protein Precipitation (MeOH + 0.1% Formic Acid) IS_Add->Precip Centrifuge Centrifugation (15,000 x g, 10 min) Precip->Centrifuge LC LC Separation (C18 Column, Gradient Elution) Centrifuge->LC Inject Supernatant MS MS/MS Detection (ESI+, MRM Mode) LC->MS Data Quantitation (Ratio: Analyte Area / IS Area) MS->Data

Caption: Optimized sample preparation and analysis workflow for high-throughput quantitation.

Detailed Experimental Protocol

This protocol is designed for a Triple Quadrupole MS coupled with UHPLC .

A. Sample Preparation (Protein Precipitation)[3][6]
  • Aliquot: Transfer 50 µL of plasma into a 1.5 mL microcentrifuge tube.

  • IS Spike: Add 20 µL of (3S)-3-Hydroxy Quinidine-vinyl-d3 working solution (500 ng/mL in 50% MeOH). Crucial: Vortex immediately to equilibrate IS with the matrix.

  • Precipitation: Add 150 µL of ice-cold Methanol containing 0.1% Formic Acid.

  • Agitation: Vortex for 30 seconds.

  • Separation: Centrifuge at 15,000 x g for 10 minutes at 4°C.

  • Transfer: Transfer 100 µL of supernatant to an autosampler vial.

B. LC Conditions
  • Column: Phenomenex Kinetex C18 (50 x 2.1 mm, 2.6 µm) or Zorbax Eclipse Plus C18.

  • Mobile Phase A: 10 mM Ammonium Formate in Water (pH 3.5).

  • Mobile Phase B: Acetonitrile.

  • Gradient:

    • 0.0 min: 10% B

    • 0.5 min: 10% B

    • 3.0 min: 90% B

    • 3.5 min: 90% B

    • 3.6 min: 10% B (Re-equilibration)

  • Flow Rate: 0.4 mL/min.

C. MS/MS Parameters (ESI Positive)
  • Source Temp: 500°C

  • Capillary Voltage: 3500 V

  • MRM Transitions:

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (V)Dwell Time (ms)
3-OH-Quinidine 341.2188.1 (Quant)2550
341.2160.1 (Qual)3550
IS (Vinyl-d3) 344.2 191.1 2550

Note: The mass shift of +3 Da is retained in the fragment ion, confirming the stability of the label on the vinyl group during fragmentation.

References
  • Nielsen, T.L., et al. (1999). "In vitro metabolism of quinidine: the (3S)-3-hydroxylation of quinidine is a specific marker reaction for cytochrome P-4503A4 activity in human liver microsomes." Journal of Pharmacology and Experimental Therapeutics.

  • Matuszewski, B.K., et al. (2003). "Strategies for the assessment of matrix effect in quantitative bioanalytical methods based on HPLC− MS/MS." Analytical Chemistry.

  • Cayman Chemical. "(3S)-hydroxy Quinidine Product Information." Cayman Chemical Datasheet.

  • PubChem. "3-Hydroxyquinine (Compound Summary)." National Library of Medicine. [1]

  • Edstein, M.D., et al. (1990). "Simultaneous Measurement of Quinine and Quinidine in Human Plasma... by High-Performance Liquid Chromatography."[7] Therapeutic Drug Monitoring.

Sources

regulatory guidelines for using isotopically labeled internal standards

Author: BenchChem Technical Support Team. Date: February 2026

Title: Beyond Compliance: A Comparative Guide to Isotopically Labeled Internal Standards in Regulated Bioanalysis

Introduction: The Invisible Variable

In the high-stakes world of regulated bioanalysis (GLP/GCP), the Internal Standard (IS) is not merely a reagent; it is the primary normalization vector for the entire analytical run. While Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) offers unparalleled sensitivity, it suffers from a critical vulnerability: matrix effects . Co-eluting phospholipids, salts, and endogenous proteins can suppress or enhance ionization, rendering raw peak areas unreliable.

The regulatory expectation—harmonized under ICH M10 —is clear: the IS must track the analyte’s physicochemical behavior exactly to compensate for these variations. However, not all "labeled" standards are created equal.[1][2] This guide dissects the technical and regulatory nuances between Carbon-13/Nitrogen-15 (


) standards, Deuterated (

) standards, and Structural Analogs, providing the experimental evidence needed to justify your selection to auditors.

The Regulatory Framework (FDA, EMA, ICH M10)[3]

The adoption of ICH M10 (Bioanalytical Method Validation) has harmonized the requirements for the FDA and EMA.[3] The guidelines have shifted from simple "acceptance criteria" to a holistic review of IS Response Variability .

  • Core Requirement: The IS must be added to all calibration standards, QCs, and study samples.[3][4][5][6][7]

  • The "Gold Standard" Mandate: ICH M10 explicitly states that a Stable Isotope Labeled (SIL) IS is recommended for MS-based assays.

  • The Variability Clause: Significant differences in IS response between standards and samples indicate a failure of the method to compensate for matrix effects, triggering an investigation.

Regulatory Decision Logic

The following diagram illustrates the decision process for IS selection based on current regulatory hierarchies.

IS_Selection_Logic Start Start: Method Development MS_Method Is the method MS-based? Start->MS_Method SIL_Available Is a SIL-IS available? MS_Method->SIL_Available Yes Analog Select Structural Analog (Last Resort) MS_Method->Analog No (LBA/UV) C13_N15 Select 13C / 15N Label (Preferred) SIL_Available->C13_N15 Yes (Ideal) Deuterium Select Deuterated (D) Label SIL_Available->Deuterium Only D available SIL_Available->Analog No Check_Exchange Check: Are D atoms on exchangeable sites (OH, NH)? Deuterium->Check_Exchange Check_RT Validation: Check for Deuterium Isotope Effect (RT Shift) Check_Exchange->Check_RT No (Stable) Check_Exchange->Analog Yes (Unstable) Check_RT->C13_N15 Significant Shift Check_RT->Deuterium Co-elution Confirmed

Figure 1: Decision matrix for Internal Standard selection compliant with ICH M10 and FDA 2018 guidelines. Blue paths indicate the ideal workflow; Red/Yellow paths indicate risk assessment steps.

Comparative Analysis: vs. Deuterium vs. Analogs

The choice of isotope dictates the scientific integrity of the assay. The table below summarizes the performance characteristics based on field application data.

Feature

(Universal SIL)
Deuterated (

)
Structural Analog
Co-elution Perfect. Identical RT to analyte.Variable. C-D bonds are shorter than C-H, reducing lipophilicity. Can cause RT shift (1–5s).Poor. Often elutes at different RT.
Matrix Effect Compensation Excellent. Experiences identical ion suppression/enhancement.Good to Moderate. If RT shifts, the IS may miss the suppression zone affecting the analyte.Low. Does not track transient matrix effects.
Isotopic Stability High. Non-exchangeable.Risk. D/H exchange can occur in protic solvents if D is on -OH, -NH, or -SH groups.High. Chemically stable.
Cross-Talk (Mass Spec) Low. Usually +3 to +6 Da shift.Low. Usually +3 to +6 Da shift.N/A. Separated chromatographically.[1][3]
Cost High (Complex synthesis).Moderate (Easier synthesis).Low.
Regulatory Risk Minimal.Moderate (Requires proof of no isotope effect).High (Requires rigorous justification).
The "Deuterium Isotope Effect" Explained

In Ultra-High Performance Liquid Chromatography (UHPLC), the resolution is high enough that deuterated compounds often separate from their non-deuterated counterparts. Because the C-D bond is shorter and stronger than the C-H bond, deuterated molecules are slightly less lipophilic.

  • Consequence: The Deuterated IS elutes earlier than the analyte.

  • Impact: If a phospholipid peak elutes at the exact moment of the analyte but after the IS, the analyte suffers ion suppression while the IS does not. The IS-Normalized Matrix Factor calculation will fail, leading to inaccurate quantitation.

Experimental Validation Protocols

To validate your choice of IS under ICH M10, you must perform the following experiments. These are not optional; they are the defense against regulatory queries.

Protocol A: Assessment of Cross-Signal Contribution (Crosstalk)

Objective: Ensure the IS does not contribute to the analyte signal (false positive) and the analyte does not contribute to the IS signal (quantitation error).

  • Preparation:

    • Sample A (IS Only): Spike blank matrix with IS at the working concentration.

    • Sample B (Analyte Only): Spike blank matrix with Analyte at the Upper Limit of Quantification (ULOQ).

    • Sample C (Double Blank): Blank matrix with no Analyte and no IS.

  • Analysis: Inject 3 replicates of each.

  • Calculation:

    • Interference on Analyte: (Area of Analyte in Sample A) / (Area of Analyte in LLOQ Standard) × 100. Must be < 20% of LLOQ.

    • Interference on IS: (Area of IS in Sample B) / (Area of IS in Sample A) × 100. Must be < 5%. [3]

Protocol B: Determination of IS-Normalized Matrix Factor (MF)

Objective: Prove that the IS compensates for matrix effects.

  • Experimental Design:

    • Select 6 different lots of blank matrix (plasma/serum).

    • Set 1 (Neat Solutions): Prepare Analyte and IS in mobile phase/solvent (no matrix).

    • Set 2 (Post-Extraction Spike): Extract blank matrix samples. After extraction (before drying/injection), spike the extract with Analyte and IS at the same concentration as Set 1.

  • Calculation:

    • Calculate Absolute MF (Analyte) = (Peak Area Set 2) / (Peak Area Set 1).

    • Calculate Absolute MF (IS) = (Peak Area Set 2) / (Peak Area Set 1).

    • Calculate IS-Normalized MF = (Absolute MF Analyte) / (Absolute MF IS).[6]

  • Acceptance Criteria:

    • The Coefficient of Variation (CV) of the IS-Normalized MF across the 6 lots must be ≤ 15% .

    • Note: If the Absolute MF is 0.5 (50% suppression) but the IS-Normalized MF is 1.0 with low CV, the IS is working perfectly.

Mechanism of Action & Troubleshooting

The following diagram visualizes how a proper IS corrects for ionization competition in the ESI source.

Matrix_Effect_Mechanism Source ESI Source (Ionization) Detector Mass Spec Detector Source->Detector Suppressed Analyte Signal (e.g., 50%) Source->Detector Suppressed IS Signal (e.g., 50%) Matrix Matrix Components (Phospholipids) Matrix->Source Competes for Charge Analyte Analyte Molecules Analyte->Source Enters Source SIL_IS SIL-IS Molecules (13C/15N) SIL_IS->Source Enters Source Result Ratio Calculation: (50% / 50%) = 1.0 Correction Achieved Detector->Result

Figure 2: Mechanism of Matrix Effect Compensation. Because the SIL-IS co-elutes and has the same proton affinity, it experiences the exact same suppression percentage as the analyte, neutralizing the error during the ratio calculation.

Troubleshooting IS Variability

If your IS response varies by >50% across a run:

  • Check Physical Drift: Is the needle clogged? Is the pump fluctuating? (Affects Analyte & IS equally).

  • Check Matrix Effect: If IS drops only in subject samples but not standards, you have a matrix issue.

    • Solution: Switch from Deuterated to

      
      .
      
    • Solution: Improve extraction (e.g., switch from Protein Precipitation to Solid Phase Extraction).

References

  • International Council for Harmonisation (ICH). (2022). Guideline M10 on Bioanalytical Method Validation. European Medicines Agency.[3][6] Available at: [Link]

  • U.S. Food and Drug Administration (FDA). (2018). Bioanalytical Method Validation Guidance for Industry. FDA.gov. Available at: [Link]

  • Wang, S., et al. (2007). Does a stable isotopically labeled internal standard always correct analyte response? A matrix effect study on a LC/MS/MS method. Journal of Chromatography B. Available at: [Link] (Demonstrates Deuterium isotope effects).

  • Stokvis, E., et al. (2005). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? Rapid Communications in Mass Spectrometry.[1] Available at: [Link]

  • European Medicines Agency (EMA). (2011). Guideline on bioanalytical method validation. EMA.[3][8][9][10] Available at: [Link]

Sources

comparative bioavailability studies of quinidine formulations

Author: BenchChem Technical Support Team. Date: February 2026

Technical Reference for Drug Development & Clinical Pharmacology

Executive Summary: The Salt & Release Factor

In the comparative assessment of quinidine formulations, the distinction is not merely one of brand but of salt form kinetics and release mechanism . The two primary formulations—Quinidine Sulfate (QS) and Quinidine Gluconate (QG) —exhibit distinct bioavailability profiles driven by their physicochemical properties.

  • Quinidine Sulfate (Immediate Release): Rapid absorption, high peak serum levels (

    
    ), and a shorter 
    
    
    
    . It is the standard for acute conversion of arrhythmia but carries a higher risk of "peak-related" toxicity (e.g., cinchonism, QT prolongation).
  • Quinidine Gluconate (Extended Release): Designed for maintenance. It exhibits a "flip-flop" kinetic profile where absorption rate (

    
    ) limits elimination. It offers a flatter concentration-time curve, reducing peak-to-trough fluctuations.
    

Critical Formulation Insight: Bioequivalence (BE) cannot be assessed on a milligram-for-milligram basis due to differing quinidine base content.

  • Sulfate: ~83% Quinidine base.

  • Gluconate: ~62% Quinidine base.

Mechanistic Basis of Bioavailability

To design a valid comparative study, one must account for the causality behind the pharmacokinetic differences.

The Salt Factor Correction

A common error in early-stage protocol design is failing to normalize for the active moiety.

Formulation Salt Mass (mg) Base Content (%) Active Quinidine Base (mg) Therapeutic Equivalence
Quinidine Sulfate 200 mg ~83% 166 mg Standard Unit

| Quinidine Gluconate | 324 mg | ~62% | 202 mg | ~ Equivalent to 200mg Sulfate |

Pharmacokinetic Profile Comparison

Data synthesized from FDA guidance and seminal clinical pharmacology studies (Covinsky et al., J Clin Pharmacol; Clin Ther).

MetricQuinidine Sulfate (IR)Quinidine Gluconate (ER)Mechanistic Driver

(Time to Peak)
0.5 – 1.5 hours3.0 – 5.0 hoursDissolution rate vs. Matrix release
Absolute Bioavailability ~70-80%~70-80%First-pass hepatic metabolism (CYP3A4)
Relative Bioavailability Reference (1.0)1.03 (corrected for base)Extent of absorption is similar; rate differs
Half-life (

)
6 – 8 hoursAppears prolonged"Flip-flop" kinetics in ER forms
Food Effect Minimal delayIncreased rate/extentFood may alter matrix erosion in ER

Experimental Protocol: The "Gold Standard" BE Study

Objective: To demonstrate bioequivalence between a Test (Generic/New Formulation) and Reference (RLD) quinidine product. Study Type: Single-dose, randomized, two-period, two-treatment crossover.

Study Design & Safety Architecture

Due to Quinidine's narrow therapeutic index and potential for QT prolongation (Torsades de Pointes), the protocol must integrate safety stops that are not required for benign drugs.

Core Directive: Do not use healthy volunteers with any baseline ECG abnormality (QTc > 450ms).

StudyDesign cluster_0 Screening Phase cluster_1 Period 1 cluster_2 Washout cluster_3 Period 2 Screen Subject Screening (ECG, CYP2D6 Status) Exclude Exclude: QTc > 450ms History of Arrhythmia Screen->Exclude Dose1 Dose Administration (Fasting >10h) Screen->Dose1 Sample1 PK Sampling (0, 0.5, 1, ... 48h) Dose1->Sample1 Safety1 Continuous ECG Telemetry (0-8h) Dose1->Safety1 Washout Washout Period (7 Days / >5 Half-lives) Sample1->Washout Cross Crossover Treatment Washout->Cross Sample2 PK Sampling (Identical Schedule) Cross->Sample2

Figure 1: Randomized Crossover Design with integrated Safety Monitoring. Critical exclusion criteria prevent exposing at-risk phenotypes to Class Ia antiarrhythmics.

Detailed Workflow
  • Subject Selection: Healthy adults (18-55). Strict Exclusion: Family history of sudden cardiac death, concomitant use of CYP3A4 inhibitors (ketoconazole) or inducers (rifampin).

  • Fasting: Subjects must fast for 10 hours pre-dose. Food significantly alters the absorption kinetics of ER formulations (dose-dumping risk).

  • Dosing:

    • Reference: Quinidine Gluconate SR (324 mg).

    • Test: Generic Candidate (324 mg).

    • Note: Administer with 240 mL water.

  • Sampling Schedule:

    • Pre-dose: 0 hr.

    • Absorption Phase: 0.5, 1.0, 1.5, 2.0, 2.5, 3.0, 4.0, 5.0, 6.0, 8.0 hrs (Critical for capturing

      
       of both IR and ER).
      
    • Elimination Phase: 10, 12, 16, 24, 36, 48 hrs.

  • Washout: Minimum 7 days. Quinidine elimination

    
     is ~6-8 hours; 7 days ensures >20 half-lives, preventing carryover.
    

Bioanalytical Methodology (HPLC-Fluorescence)

Quantification of quinidine requires high specificity to distinguish the parent drug from its metabolites (3-hydroxyquinidine) and impurities (dihydroquinidine). Fluorescence detection is superior to UV due to higher sensitivity (LOQ ~4 ng/mL) and selectivity.

Sample Preparation & Extraction
  • Method: Liquid-Liquid Extraction (LLE).

  • Solvent: Chloroform or Benzene:Ethylene Dichloride (less toxic alternatives: Methyl tert-butyl ether).

  • pH Adjustment: Alkalinize plasma (pH > 10) with NaOH to ensure quinidine is in its non-ionized, lipophilic state for extraction.

Chromatographic Conditions
  • Column: Reverse Phase C18 (e.g.,

    
    Bondapak or equivalent), 10 
    
    
    
    m particle size.
  • Mobile Phase: Acetonitrile : Phosphate Buffer (pH 2.0 - 3.0).

    • Why Acidic? Low pH suppresses silanol activity on the column and ensures reproducible retention times.

  • Detection: Fluorescence.[1][2][3]

    • Excitation: 340 nm[4]

    • Emission: 425 nm[4]

Bioanalysis Plasma Plasma Sample (0.5 mL) Base Add 0.1N NaOH (Adjust to pH > 10) Plasma->Base Alkalinization Extract LLE with Organic Solvent (Extract Non-ionized Drug) Base->Extract Partitioning Dry Evaporate to Dryness (N2 stream) Extract->Dry Recon Reconstitute (Mobile Phase) Dry->Recon HPLC HPLC Injection (C18 Column) Recon->HPLC Detect Fluorescence Detection (Ex 340nm / Em 425nm) HPLC->Detect Quantitation

Figure 2: Bioanalytical workflow for Quinidine quantification. Alkalinization is the critical step to ensure extraction efficiency.

Data Analysis & Acceptance Criteria

To declare bioequivalence, the 90% Confidence Interval (CI) of the geometric mean ratios (Test/Reference) must fall within 80.00% – 125.00% .

Parameters to Calculate:
  • 
    :  Peak plasma concentration (measure of rate).
    
  • 
    :  Area under curve to last measurable concentration (measure of extent).
    
  • 
    :  Extrapolated area (must not exceed 20% of total AUC).
    
  • 
    :  Time to peak (non-parametric analysis).
    

Expert Note on Metabolites: While 3-hydroxyquinidine is active, FDA guidance generally focuses on the parent quinidine for BE determination unless the metabolite contributes significantly to safety/efficacy profiles in a non-parallel manner.

References

  • Covinsky JO, Russo J Jr, Kelly KL, et al. Relative bioavailability of quinidine gluconate and quinidine sulfate in healthy volunteers.[5] J Clin Pharmacol. 1979;19(5-6):261-269. Link

  • McGilveray IJ, Midha KK, Rowe M, et al.
  • FDA Draft Guidance on Quinidine Sulfate. U.S. Food and Drug Administration. Recommended Bioequivalence Studies. Link

  • FDA Draft Guidance on Quinidine Gluconate. U.S. Food and Drug Administration. Product-Specific Guidances for Generic Drug Development. Link

  • Ochs HR, Greenblatt DJ, Woo E. Clinical pharmacokinetics of quinidine. Clin Pharmacokinet. 1980;5(2):150-168. Link

  • Pershing LK, Peat MA, Finkle BS. An HPLC method for the quantitation of quinidine and its metabolites in plasma.[2] J Anal Toxicol. 1982;6(3):153-156.[1] Link

  • Guentert TW, Upton RA, Holford NH, Riegelman S. Divergence in pharmacokinetic parameters of quinidine obtained by specific and nonspecific assay methods. J Pharmacokinet Biopharm. 1979;7(3):303-311. Link

Sources

Safety Operating Guide

Personal Protective Equipment & Handling Guide: (3S)-3-Hydroxy Quinidine-vinyl-d3

Author: BenchChem Technical Support Team. Date: February 2026

Executive Safety Summary

(3S)-3-Hydroxy Quinidine-vinyl-d3 is a stable isotope-labeled metabolite of Quinidine, a Class Ia antiarrhythmic agent. While specific toxicological data for this deuterated analog may be limited, it must be handled with the same rigor as the parent compound, Quinidine , which is a potent sodium channel blocker and a known skin sensitizer.

Critical Hazard Profile:

  • Pharmacological Potency: High. Capable of inducing QT prolongation and arrhythmias if systemically absorbed.

  • Sensitization: High risk of contact dermatitis (Skin Sens. 1).

  • Physical State: Hygroscopic solid; prone to static charge, leading to potential aerosolization during weighing.

Risk Assessment & PPE Matrix

The following protection standards are derived from Occupational Exposure Band (OEB) 3/4 protocols, suitable for handling pharmacologically active reference standards in milligram quantities.

PPE Selection Table
Protection CategoryRecommended EquipmentTechnical Rationale
Respiratory Primary: Certified Chemical Fume Hood.Secondary: N95/P100 Respirator (if hood unavailable).Inhalation of dust is the fastest route to systemic toxicity. The "vinyl-d3" label does not mitigate biological activity.[1]
Hand Protection Double Gloving: Nitrile (0.11 mm min) over Nitrile.Change outer gloves immediately after splash.Quinidine derivatives are sensitizers. Double gloving prevents micro-pinhole exposure and facilitates safe doffing.
Eye Protection Chemical Safety Goggles (ANSI Z87.1).Standard safety glasses are insufficient for powders that can drift behind lenses.
Body Protection Tyvek® Lab Coat (wrist-fitted) or closed-front gown.Prevents accumulation of static-charged dust on street clothes; reduces migration of contaminants outside the lab.
Engineering Anti-static gun/ionizer bar.Crucial for Deuterated Standards: Prevents "flying powder" during weighing, protecting both the user and the expensive isotope.
Operational Protocol: Step-by-Step Handling

This workflow integrates safety compliance with the preservation of isotopic purity.

Phase A: Receiving & Storage
  • Inspection: Upon receipt, inspect the vial under a fume hood. Do not open if the seal is compromised.

  • Storage: Store at -20°C in a desiccated environment.

    • Why? Deuterated compounds are high-value. Moisture uptake can lead to hydrolysis or hydrogen-deuterium exchange (HDX) at labile sites (though the vinyl-d3 position is generally stable, the hydroxyl group is exchangeable).

  • Equilibration: Allow the vial to warm to room temperature before opening.

    • Why? Opening a cold vial condenses atmospheric water into the product, ruining the stoichiometry for quantitative analysis.

Phase B: Weighing (The Critical Control Point)

Risk: Highest potential for inhalation exposure.

  • Setup: Place the analytical balance inside a vented balance enclosure or fume hood.

  • Static Control: Use an anti-static gun (e.g., Zerostat) on the vial and spatula before opening.

    • Causality: Deuterated standards are often dry, fluffy powders. Static electricity can cause the powder to "jump" out of the spatula, creating an invisible cloud of hazardous dust.

  • Transfer: Weigh the required amount (typically <10 mg) into a tared volumetric flask.

  • Decontamination: Wipe the exterior of the stock vial with a methanol-dampened Kimwipe before returning it to storage.

Phase C: Solubilization

Risk: Splash and dermal absorption.

  • Solvent Choice: Dissolve immediately in Methanol (MeOH) or DMSO.

  • Labeling: Mark the solution as "(3S)-3-OH-Quinidine-d3 Stock - TOXIC."

  • Usage: Once in solution, the inhalation risk drops, but the dermal absorption risk increases (solvents like DMSO carry the drug through the skin).

Visualization: Safety & Logic Workflows
Diagram 1: PPE Decision Logic

This logic gate helps researchers select the correct PPE based on the physical state of the compound.

PPE_Decision_Tree Start Start: Handling (3S)-3-Hydroxy Quinidine-vinyl-d3 State What is the Physical State? Start->State Solid Solid / Powder State->Solid Dry Standard Liquid Liquid / Solution State->Liquid Dissolved Hood Engineering Control: Chemical Fume Hood REQUIRED Solid->Hood Splash Hazard Shift: Dermal Absorption Risk Liquid->Splash Static Static Control: Use Ionizer/Anti-static Gun Hood->Static Resp PPE Add-on: N95 if outside hood (Emergency only) Static->Resp Disposal Disposal: High-Hazard Chemical Waste (Do NOT Flush) Resp->Disposal Gloves PPE Focus: Double Nitrile Gloves (Check solvent compatibility) Splash->Gloves Gloves->Disposal

Caption: Decision logic for selecting PPE and Engineering Controls based on the compound's physical state.

Diagram 2: Emergency Response Protocol

Immediate actions to take in the event of a spill or exposure.

Emergency_Response Incident Incident Occurs Type Type of Exposure? Incident->Type Skin Dermal/Skin Contact Type->Skin Inhale Inhalation (Dust) Type->Inhale Spill Benchtop Spill Type->Spill Action_Skin 1. Remove Contaminated Clothing 2. Wash with Soap/Water (15 min) 3. Seek Medical Attention Skin->Action_Skin Action_Inhale 1. Move to Fresh Air 2. Support Respiration if needed 3. Call Emergency Services Inhale->Action_Inhale Action_Spill 1. Evacuate Area (if large dust) 2. Don Full PPE 3. Wet Wipe (Do not sweep dry dust) Spill->Action_Spill

Caption: Immediate response workflow for exposure or environmental release.

Disposal Considerations

Deuterated standards are environmental contaminants and must be disposed of strictly.

  • Solids: Dispose of the vial and any residual powder as Hazardous Chemical Waste (Tag: Toxic/Irritant).

  • Liquids: Collect in a dedicated "Halogenated" or "Non-Halogenated" solvent waste stream, depending on the solvent used (e.g., Methanol).

  • Prohibition: Never dispose of Quinidine derivatives down the drain; they are toxic to aquatic life.

References
  • PubChem. Quinidine Sulfate Compound Summary.[2] National Library of Medicine. Available at: [Link]

  • Occupational Safety and Health Administration (OSHA). Occupational Exposure to Hazardous Chemicals in Laboratories (29 CFR 1910.1450).[3][4] Available at: [Link][3]

  • National Research Council. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards.[5][6] National Academies Press. Available at: [Link][7]

  • European Chemicals Agency (ECHA). Substance Information: Quinidine. Available at: [Link]

Sources

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Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.